molecular formula C17H18BrNO4S B1679123 PD-166793 CAS No. 199850-67-4

PD-166793

Katalognummer: B1679123
CAS-Nummer: 199850-67-4
Molekulargewicht: 412.3 g/mol
InChI-Schlüssel: GJOCABIDMCKCEG-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD 166793 is a broad-spectrum matrix metalloproteinase (MMP) inhibitor (IC50s = 6.1, 0.047, 0.012, 7.2, 7.9, 0.008, and 0.24 μM for MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-13CD, and MMP-14CD, respectively). It reverses peroxynitrite-induced decreases in contraction cease time, a measure of cardiac contractility, in isolated rat ventricular myocytes when used at a concentration of 2 μM. In vivo, PD 166793 (2 mg/kg per day, p.o.) reduces left ventricular (LV) peak wall stress in a porcine model of congestive heart failure. It reduces LV dilation and preserves systolic function in a rat model of progressive heart failure. PD 166793 also inhibits age-associated increases in aortic gelatinase and interstitial collagenase activity and mean arterial pressure in rats.>PD-166793 is a cell-permeable biphenylsulfonylvaline compound that acts as a potent inhibitor against MMP-2, -3, and -13 (IC50 = 47, 12, and 8 nM, respectively) and a weaker inhibitor against AMP deaminase (20% inhibition at 0.1 µM), MMP-1, -7, -9, and -14 (IC50 = 6.1, 7.2, 7.9, and 0.24 µM, respectively). Shown to offer therapeutic benefits in vivo in various animal models of heart failure and diabetes.

Eigenschaften

IUPAC Name

(2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOCABIDMCKCEG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432421
Record name N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199850-67-4
Record name N-[(4′-Bromo[1,1′-biphenyl]-4-yl)sulfonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199850-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD-166793
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199850674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-166793
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U855L3SOXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PD-166793

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166793 is a potent, orally active, and broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development. Through a detailed exploration of its inhibitory profile and functional effects, this document elucidates the molecular basis of this compound's therapeutic potential, particularly in the context of cardiovascular diseases.

Core Mechanism of Action

This compound exerts its inhibitory effects by directly targeting the catalytic activity of a range of matrix metalloproteinases. The fundamental mechanism involves the binding of the carboxylate hydrogen within the this compound molecule to the active site of MMPs[1]. This interaction effectively inactivates the enzyme, preventing it from degrading its extracellular matrix (ECM) substrates. The inhibition of MMPs by this compound has been shown to have significant downstream effects, most notably in the attenuation of adverse tissue remodeling, particularly in the context of heart failure[2][3].

It is critical to note that extensive research has focused on this compound's activity as an MMP inhibitor. Initial exploratory searches for off-target effects on receptor tyrosine kinases, specifically Fibroblast Growth Factor Receptors (FGFRs) and KIT, have yielded no evidence of inhibitory activity. All available data points to this compound being a selective inhibitor of MMPs.

Signaling Pathway Inhibition

MMPs are key regulators of the extracellular matrix, and their dysregulation is implicated in various pathologies, including cardiovascular diseases. By inhibiting MMPs, this compound interferes with the pathological degradation of the ECM, a critical process in cardiac remodeling. The following diagram illustrates the central role of MMPs in ECM degradation and the point of intervention for this compound.

MMP_Inhibition cluster_extracellular Extracellular Matrix cluster_cellular Cellular Processes cluster_intervention Therapeutic Intervention cluster_outcome Pathological Outcome Collagen Collagen ECM_Degradation ECM Degradation Elastin Elastin Fibronectin Fibronectin Pathological_Stimuli Pathological Stimuli (e.g., Inflammation, Ischemia) MMP_Upregulation MMP Upregulation Pathological_Stimuli->MMP_Upregulation MMPs Active MMPs (e.g., MMP-2, MMP-3, MMP-13) MMP_Upregulation->MMPs MMPs->ECM_Degradation cleavage PD166793 This compound PD166793->MMPs inhibition Tissue_Remodeling Adverse Tissue Remodeling (e.g., Cardiac Dilation) ECM_Degradation->Tissue_Remodeling

Figure 1: Mechanism of MMP Inhibition by this compound.

Quantitative Data: Inhibitory Profile of this compound

The potency of this compound has been quantified against a panel of MMPs. The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.

Target MMPIC50 (nM)SpeciesReference
MMP-16000Human[3]
MMP-24Human[2][3]
MMP-37Human[2][3]
MMP-77200Human[3]
MMP-97900Human[3]
MMP-138Human[2][3]
Target MMPEC50 (µM)Tissue/Cell TypeAssay MethodReference
MMP-23Rat Left Ventricular MyocardiumAntibody Capture Assay[4]
MMP-25Porcine Left Ventricular MyocardiumAntibody Capture Assay

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vivo Model of Heart Failure

The efficacy of this compound in attenuating cardiac remodeling is often assessed in animal models of heart failure.

Objective: To evaluate the effect of this compound on left ventricular remodeling and dysfunction in a rat model of progressive heart failure.

Experimental Workflow:

in_vivo_workflow Animal_Model Animal Model: Spontaneously Hypertensive Heart Failure (SHHF) Rats Treatment_Groups Treatment Groups: 1. Vehicle Control 2. This compound (5 mg/kg/day) Animal_Model->Treatment_Groups Administration Administration: Daily Oral Gavage Treatment_Groups->Administration Duration Treatment Duration: 4 months Administration->Duration Endpoint_Analysis Endpoint Analysis: - Echocardiography - Histology - MMP Activity Assays Duration->Endpoint_Analysis

Figure 2: Workflow for In Vivo Heart Failure Model.

Methodology:

  • Animal Model: Spontaneously Hypertensive Heart Failure (SHHF) rats are commonly used as they develop progressive heart failure.

  • Treatment Groups: Animals are divided into a vehicle control group and a this compound treatment group.

  • Dosing and Administration: this compound is administered daily via oral gavage at a dose of 5 mg/kg/day. This dose is selected to achieve plasma concentrations sufficient to inhibit MMP activity.

  • Duration of Study: Treatment is typically carried out over a period of several months (e.g., 4 months) to assess long-term effects on cardiac remodeling.

  • Endpoint Analysis:

    • Echocardiography: To assess cardiac function and dimensions (e.g., left ventricular ejection fraction, internal diameters).

    • Histological Analysis: To examine myocardial fibrosis and cellular architecture.

    • MMP Activity Assays: To measure the activity of specific MMPs in myocardial tissue extracts.

Biochemical Assay: MMP-2 Activity Antibody Capture Assay

This assay is used to specifically measure the activity of MMP-2 in tissue extracts and to determine the inhibitory potency of compounds like this compound.

Objective: To quantify MMP-2 activity in left ventricular myocardial extracts and determine the EC50 of this compound.

Methodology:

  • Tissue Homogenization: Left ventricular myocardial tissue is homogenized in an appropriate lysis buffer to extract proteins.

  • Protein Quantification: The total protein concentration of the extracts is determined using a standard method (e.g., Bradford or BCA assay).

  • Antibody Capture: A specific anti-MMP-2 antibody is used to capture MMP-2 from the tissue extracts. This is typically performed in a microplate format where the antibody is immobilized on the well surface.

  • Incubation with this compound: The captured MMP-2 is incubated with varying concentrations of this compound (e.g., 0 to 50 µmol/L) to assess dose-dependent inhibition[4].

  • Substrate Addition: A fluorogenic MMP-2 substrate is added to each well.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated for each concentration of this compound. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect and characterize the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.

Objective: To visualize the activity of MMP-2 and MMP-9 in tissue extracts or conditioned cell culture media.

Experimental Workflow:

zymography_workflow Sample_Prep Sample Preparation: Tissue Homogenization or Conditioned Media Collection Electrophoresis SDS-PAGE: Gelatin-impregnated gel (Non-reducing conditions) Sample_Prep->Electrophoresis Renaturation Renaturation: Wash with Triton X-100 to remove SDS Electrophoresis->Renaturation Incubation Incubation: Incubate in developing buffer (contains Ca2+ and Zn2+) Renaturation->Incubation Staining Staining & Destaining: Coomassie Blue staining followed by destaining Incubation->Staining Visualization Visualization: Clear bands indicate MMP activity Staining->Visualization

Figure 3: Workflow for Gelatin Zymography.

Methodology:

  • Sample Preparation: Prepare protein extracts from tissues or collect conditioned media from cell cultures. Determine the protein concentration.

  • Polyacrylamide Gel Electrophoresis (PAGE): Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel that has been co-polymerized with gelatin.

  • Renaturation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the MMPs to renature.

  • Incubation: The gel is then incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity. This allows the gelatinases to digest the gelatin in the gel.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. The gel is then destained.

  • Visualization: Areas of gelatinase activity will appear as clear bands on a blue background, as the gelatin in these regions has been degraded. The molecular weight of the active MMPs can be estimated by running a protein standard.

Conclusion

This compound is a well-characterized, broad-spectrum inhibitor of matrix metalloproteinases. Its mechanism of action is centered on the direct inhibition of the catalytic activity of MMPs, thereby preventing the pathological degradation of the extracellular matrix. This inhibitory profile has been extensively documented through in vitro biochemical assays and validated in in vivo models of cardiovascular disease. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to understand and further investigate the therapeutic potential of this compound. The lack of evidence for off-target activity on FGFR and KIT kinases solidifies its classification as a selective MMP inhibitor. Future research may continue to explore the full therapeutic utility of this compound in MMP-driven pathologies.

References

The Discovery and Synthesis of PD-166793: A Potent Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

PD-166793 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a variety of pathological conditions, including cardiovascular diseases, cancer, and inflammatory disorders. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Matrix metalloproteinases are key enzymes involved in both physiological and pathological tissue remodeling. Their ability to degrade various components of the extracellular matrix makes them critical players in processes such as development, wound healing, and angiogenesis. However, their overexpression or aberrant activation is a hallmark of numerous diseases. The pursuit of selective and potent MMP inhibitors has been a significant focus of pharmaceutical research. This compound, a biphenylsulfonamide derivative, emerged from these efforts as a powerful inhibitor with high affinity for several MMP subtypes. This guide delves into the scientific foundation of this compound, from its chemical synthesis to its biological mechanism of action.

Discovery and Biological Activity

This compound was developed by Parke-Davis (now Pfizer) as a broad-spectrum MMP inhibitor.[1] It is chemically known as (S)-2-(4'-bromobiphenyl-4-ylsulfonamido)-3-methylbutanoic acid.[2] Its discovery was part of a program aimed at developing systemically available biphenylsulfonamide matrix metalloproteinase inhibitors.

The biological activity of this compound is characterized by its potent inhibition of several MMPs, with nanomolar affinity for MMP-2, MMP-3, and MMP-13.[2][3] It exhibits significantly lower potency against MMP-1, MMP-7, and MMP-9, demonstrating a degree of selectivity.[2][3] This inhibitory profile has made this compound a valuable tool for studying the roles of specific MMPs in disease models, particularly in the context of cardiovascular research where it has been shown to attenuate left ventricular remodeling and dysfunction in heart failure models.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against a panel of matrix metalloproteinases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Matrix Metalloproteinase (MMP)IC50 (nM)
MMP-1 (Collagenase-1)>3000
MMP-2 (Gelatinase-A)4
MMP-3 (Stromelysin-1)7
MMP-7 (Matrilysin)>3000
MMP-9 (Gelatinase-B)>3000
MMP-13 (Collagenase-3)8

Data compiled from multiple sources.[2][3]

Synthesis of this compound

The synthesis of this compound involves the coupling of L-valine with a substituted biphenylsulfonyl chloride. While the specific, detailed experimental protocol from the original discovery publication by O'Brien et al. is proprietary, a representative synthesis based on analogous chemical transformations is described below. This procedure outlines the key chemical steps involved in the formation of the sulfonamide bond, which is central to the structure of this compound.

Representative Synthetic Protocol

A general method for the synthesis of biphenylsulfonamide derivatives involves the reaction of an amino acid with a sulfonyl chloride in the presence of a base. The following is a representative protocol for the synthesis of a compound structurally related to this compound and illustrates the probable synthetic route.

Step 1: Preparation of 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride

This starting material can be synthesized through a multi-step process, beginning with the sulfonation of a biphenyl precursor followed by chlorination.

Step 2: Sulfonamide Bond Formation

To a solution of L-valine in an aqueous solvent mixture (e.g., water/dioxane), a base such as sodium hydroxide or triethylamine is added at a cooled temperature (0-5 °C). 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride, dissolved in a suitable organic solvent (e.g., dichloromethane), is then added dropwise to the L-valine solution. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

Step 3: Work-up and Purification

After the reaction is complete, the mixture is acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the final product, (S)-2-(4'-bromobiphenyl-4-ylsulfonamido)-3-methylbutanoic acid (this compound).

Experimental Protocols

The evaluation of MMP inhibitors like this compound typically involves in vitro enzyme activity assays. A common method is the use of a fluorogenic substrate.

Fluorogenic MMP Inhibition Assay

This assay measures the enzymatic activity of a specific MMP by monitoring the cleavage of a fluorogenic peptide substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-3, MMP-13)

  • Fluorogenic MMP substrate (specific for the MMP being tested)

  • Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, pH 7.5)

  • This compound (or other test inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the MMP is in a pro-form (zymogen), it needs to be activated according to the manufacturer's instructions, often using p-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well black microplate, add the assay buffer, the activated MMP enzyme, and the different concentrations of this compound. Include controls with no inhibitor (100% enzyme activity) and no enzyme (background fluorescence).

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

  • Data Analysis: The initial reaction rates (slopes of the fluorescence versus time curves) are calculated. The percent inhibition for each concentration of this compound is determined relative to the control with no inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Activate pro-MMP Enzyme C Add Enzyme and Inhibitor to 96-well plate A->C B Prepare Serial Dilutions of this compound B->C D Pre-incubate at 37°C C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence over time E->F G Calculate Reaction Rates F->G H Determine Percent Inhibition G->H I Calculate IC50 Value H->I mmp_signaling_pathway cluster_cell Cell cluster_ecm Extracellular Matrix Stimuli External Stimuli (Growth Factors, Cytokines) Signal Intracellular Signaling Stimuli->Signal Gene MMP Gene Transcription Signal->Gene ProMMP Pro-MMP Synthesis Gene->ProMMP SecretedProMMP Secreted Pro-MMP ProMMP->SecretedProMMP ActiveMMP Active MMP SecretedProMMP->ActiveMMP Activation ECM Extracellular Matrix (Collagen, etc.) ActiveMMP->ECM Cleavage Degradation ECM Degradation ECM->Degradation Inhibitor This compound Inhibitor->ActiveMMP Inhibition

References

Target Profile of PD-166793: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166793 is a potent, selective, and orally active broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] This technical guide provides an in-depth overview of the target profile of this compound, summarizing its inhibitory activity against various MMPs and detailing the experimental methodologies used to characterize its function. The document includes quantitative data presented in tabular format for easy comparison, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a biphenylsulfonamide-based hydroxamic acid derivative that acts as a potent inhibitor of several members of the matrix metalloproteinase family.[4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[5][6] Upregulation of MMP activity is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases.[4] this compound has shown therapeutic potential in preclinical models, particularly in attenuating left ventricular remodeling and dysfunction in heart failure.[1][2][7]

Target Profile and Selectivity

This compound exhibits a distinct selectivity profile, with nanomolar potency against certain MMPs and micromolar activity against others. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Quantitative Inhibitory Activity of this compound against Matrix Metalloproteinases
Target MMPIC50 (nM)IC50 (µM)Potency
MMP-240.004High
MMP-370.007High
MMP-1380.008High
MMP-14 (CD)2400.24Moderate
MMP-160006.0Low
MMP-772007.2Low
MMP-979007.9Low

Data compiled from multiple sources.[1][2][7][8]

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. The hydroxamic acid moiety in its structure chelates the active site zinc ion, which is essential for the catalytic activity of these enzymes. This binding prevents the MMP from hydrolyzing its natural substrates, such as collagen and other ECM proteins.

PD166793 This compound MMP Matrix Metalloproteinase (MMP) (e.g., MMP-2, MMP-3, MMP-13) PD166793->MMP Inhibits Degradation ECM Degradation MMP->Degradation Promotes ECM Extracellular Matrix (ECM) (e.g., Collagen, Gelatin) Pathology Pathological Processes (e.g., Tissue Remodeling, Cancer Invasion) Degradation->Pathology cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Setup Set up 96-well plate (Buffer, Inhibitor, Enzyme) Reagents->Setup Incubate Pre-incubate (37°C, 30 min) Setup->Incubate React Add Substrate (Initiate Reaction) Incubate->React Measure Measure Fluorescence (Kinetic Reading) React->Measure Calculate Calculate Reaction Rates Measure->Calculate Normalize Normalize to Control Calculate->Normalize Plot Plot % Inhibition vs. [Inhibitor] Normalize->Plot IC50 Determine IC50 Plot->IC50

References

PD-166793: A Broad-Spectrum Matrix Metalloproteinase Inhibitor for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of PD-166793, a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Designed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory profile, experimental protocols for its evaluation, and its impact on relevant signaling pathways.

Introduction to this compound

This compound is a synthetic, non-peptidic biphenylsulfonamide-based inhibitor of MMPs. It exhibits high affinity for several members of the MMP family, particularly MMP-2, MMP-3, and MMP-13, making it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. Its broad-spectrum activity allows for the investigation of the collective effects of MMP inhibition in complex biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name N-[(4'-Bromo[1,1'-biphenyl]-4-yl)sulfonyl]-L-valine
Molecular Formula C₁₇H₁₈BrNO₄S
Molecular Weight 412.3 g/mol [1]
CAS Number 199850-67-4
Appearance White to off-white solid
Solubility Soluble in DMSO (≥50 mg/mL) and Ethanol (≥10 mg/mL)[2]
Purity ≥98%[1]
Storage Desiccate at +4°C

Quantitative Inhibitory Profile

This compound demonstrates potent inhibition against several key MMPs, with nanomolar efficacy against MMP-2, MMP-3, and MMP-13. Its selectivity profile shows significantly lower potency against other MMPs, such as MMP-1, MMP-7, and MMP-9.[1][3] The IC₅₀ values for this compound against a panel of MMPs are summarized below.

Matrix Metalloproteinase (MMP)IC₅₀ (nM)
MMP-16000[4]
MMP-24[4]
MMP-37[4]
MMP-77200[4]
MMP-97900[4]
MMP-138[4]

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibitory activity of this compound are provided below.

Fluorogenic MMP Activity Assay

This assay is used to quantify the enzymatic activity of a specific MMP and the inhibitory potency of compounds like this compound.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-3, or MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO and create a series of dilutions in Assay Buffer.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in ice-cold Assay Buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the diluted MMP enzyme.

    • Add 50 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 100 µL of the fluorogenic MMP substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., Excitation: 325 nm, Emission: 393 nm) in kinetic mode at 37°C for at least 30 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Fluorometric_MMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor/Vehicle prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate_assay Add Substrate prep_substrate->add_substrate_assay add_enzyme->add_inhibitor incubate Incubate (37°C, 30 min) add_inhibitor->incubate incubate->add_substrate_assay read_fluorescence Measure Fluorescence (Kinetic) add_substrate_assay->read_fluorescence calc_velocity Calculate Initial Velocity read_fluorescence->calc_velocity calc_ic50 Determine IC50 calc_velocity->calc_ic50 Gelatin_Zymography_Workflow cluster_sample_prep Sample Preparation & Electrophoresis cluster_processing Gel Processing cluster_visualization Visualization & Analysis sample_prep Prepare Samples (with/without this compound) electrophoresis Run Gel Electrophoresis (4°C) sample_prep->electrophoresis renaturation Renature Gel (Triton X-100) electrophoresis->renaturation incubation Incubate in Developing Buffer (37°C) renaturation->incubation stain Stain with Coomassie Blue incubation->stain destain Destain Gel stain->destain analyze Analyze Bands of Degradation destain->analyze MMP_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Signaling cluster_mmp_activity MMP Activity & Inhibition cluster_downstream Downstream Effects cytokines Cytokines / Growth Factors (e.g., TNF-α, IL-1β) receptors Cell Surface Receptors cytokines->receptors ecm Extracellular Matrix (ECM) mapk MAPK Pathways (ERK, JNK, p38) receptors->mapk nfkb NF-κB Pathway receptors->nfkb transcription_factors Transcription Factors (AP-1, NF-κB) mapk->transcription_factors nfkb->transcription_factors mmp_expression MMP Gene Expression (MMP-2, -3, -13) transcription_factors->mmp_expression Transcription pro_mmp Pro-MMPs mmp_expression->pro_mmp Translation & Secretion active_mmp Active MMPs (MMP-2, -3, -13) pro_mmp->active_mmp Activation ecm_degradation ECM Degradation active_mmp->ecm_degradation growth_factor_release Release of Bioactive Molecules active_mmp->growth_factor_release pd166793 This compound pd166793->active_mmp Inhibition ecm_degradation->growth_factor_release cell_response Cellular Responses (Migration, Proliferation, etc.) growth_factor_release->cell_response

References

In Vitro Effects of PD-166793 on Cardiac Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a hallmark of many cardiovascular diseases, leading to impaired cardiac function. Matrix metalloproteinases (MMPs) play a crucial role in the tissue remodeling associated with cardiac fibrosis. PD-166793 has been identified as a potent, broad-spectrum inhibitor of MMPs, showing promise in preclinical models of cardiac remodeling. This technical guide provides an in-depth overview of the available in vitro data on the effects of this compound on cardiac fibroblasts. While direct and comprehensive in vitro studies on cardiac fibroblasts are limited in publicly available literature, this document synthesizes the known inhibitory profile of this compound, its observed effects on MMP activity in cardiac fibroblasts, and the established roles of relevant signaling pathways. This guide also outlines detailed experimental protocols that can be adapted for future in vitro investigations into the therapeutic potential of this compound in mitigating cardiac fibrosis.

Introduction: The Role of Cardiac Fibroblasts and MMPs in Cardiac Fibrosis

Cardiac fibroblasts are the primary cell type responsible for maintaining the structural integrity of the heart through regulated synthesis and degradation of the ECM. In response to injury or stress, these cells differentiate into myofibroblasts, a process characterized by increased proliferation, migration, and excessive ECM production, leading to fibrosis.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical for ECM turnover. While essential for normal tissue homeostasis and repair, dysregulated MMP activity is a key driver of pathological cardiac remodeling. Specific MMPs, such as MMP-2, MMP-3, MMP-9, and MMP-13, have been implicated in the progression of cardiac fibrosis. Therefore, inhibition of MMPs represents a promising therapeutic strategy to attenuate adverse cardiac remodeling.

This compound is a synthetic, non-peptidic inhibitor with broad-spectrum activity against several MMPs. Its therapeutic potential has been primarily investigated in in vivo models of heart failure and cardiac remodeling.[1][2] This guide focuses on the current understanding of its direct effects on cardiac fibroblasts in an in vitro setting.

This compound: Inhibitory Profile and Known Effects on Cardiac Fibroblasts

Based on available data, this compound exhibits potent inhibitory activity against a range of MMPs. While specific IC50 values determined directly in cardiac fibroblast cultures are not widely reported, general enzymatic assays have established its inhibitory constants.

Table 1: Inhibitory Potency (IC50) of this compound against various MMPs

MMP TargetIC50 (nM)
MMP-24
MMP-37
MMP-138
MMP-16,000
MMP-77,200
MMP-97,900

Data compiled from publicly available sources.

A key in vitro finding demonstrates that treatment of normal human cardiac fibroblasts with 100 μM of this compound for 36 hours significantly reduces MMP-9 activity .[3] This observation provides direct evidence of the compound's engagement with its target in the relevant cell type. However, comprehensive dose-response studies and the effects on other MMPs in cardiac fibroblasts are not extensively documented.

Postulated Effects of this compound on Cardiac Fibroblast Function

Given its inhibitory action on MMPs, this compound is expected to modulate several key functions of cardiac fibroblasts that are dependent on MMP activity.

Extracellular Matrix (ECM) Remodeling and Collagen Synthesis

MMPs are pivotal in the degradation and remodeling of the ECM. By inhibiting MMPs such as MMP-2 and MMP-9, which are involved in the release of latent TGF-β (a potent pro-fibrotic cytokine), this compound is hypothesized to indirectly reduce collagen synthesis.[4] Direct quantitative data on the effect of this compound on collagen production by cardiac fibroblasts is a critical area for future research.

Cardiac Fibroblast Proliferation

The proliferation of cardiac fibroblasts is a key component of the fibrotic response. While direct evidence of this compound's effect on cardiac fibroblast proliferation is lacking, MMPs have been implicated in cell growth and proliferation. Future studies employing proliferation assays are necessary to elucidate the impact of this compound on this process.

Signaling Pathways in Cardiac Fibroblasts: Potential Modulation by this compound

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK, are central regulators of cardiac fibroblast activation, proliferation, and ECM production.

ERK1/2 Signaling Pathway

The ERK1/2 pathway is a critical regulator of cell proliferation and differentiation. In cardiac fibroblasts, its activation is associated with increased proliferation and collagen synthesis.

Diagram 1: Simplified ERK1/2 Signaling Pathway in Cardiac Fibroblasts

ERK1_2_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors (e.g., TGF-β, Ang II) Receptor Receptor Tyrosine Kinase / GPCR Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK1_2->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Collagen Synthesis) Transcription_Factors->Gene_Expression

Caption: The ERK1/2 signaling cascade in cardiac fibroblasts.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a significant role in myofibroblast differentiation and ECM turnover.[1]

Diagram 2: Simplified p38 MAPK Signaling Pathway in Cardiac Fibroblasts

p38_MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Stress_Cytokines Stress / Cytokines (e.g., TNF-α) Receptor_p38 Receptor Stress_Cytokines->Receptor_p38 MKK3_6 MKK3/6 Receptor_p38->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK TF_p38 Transcription Factors (e.g., ATF2, MEF2) p38_MAPK->TF_p38 Gene_Expression_p38 Gene Expression (MMPs, α-SMA, IL-6) TF_p38->Gene_Expression_p38

Caption: The p38 MAPK signaling cascade in cardiac fibroblasts.

While this compound's primary mechanism is MMP inhibition, crosstalk between MMPs and these signaling pathways is well-established. For instance, MMPs can process growth factors and cytokines, thereby influencing downstream signaling. Conversely, the expression of MMPs is regulated by these pathways. Future in vitro studies should investigate whether this compound directly or indirectly modulates the phosphorylation status of ERK1/2 and p38 MAPK in cardiac fibroblasts.

Recommended Experimental Protocols for In Vitro Evaluation of this compound

To address the current knowledge gaps, the following experimental protocols are recommended for a thorough in vitro investigation of this compound's effects on cardiac fibroblasts.

Cardiac Fibroblast Isolation and Culture
  • Source: Primary cardiac fibroblasts can be isolated from adult rat or mouse ventricles.

  • Isolation Method: Enzymatic digestion of minced ventricular tissue using a solution of collagenase and dispase.

  • Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically used between passages 2 and 4 to maintain their primary phenotype.

Diagram 3: Experimental Workflow for In Vitro Studies

Experimental_Workflow cluster_assays Functional and Signaling Assays Isolate_CF Isolate Primary Cardiac Fibroblasts Culture_CF Culture and Expand Cardiac Fibroblasts Isolate_CF->Culture_CF Seed_Plates Seed Cells for Experiments Culture_CF->Seed_Plates Treat_PD166793 Treat with this compound (Dose-Response) Seed_Plates->Treat_PD166793 Proliferation_Assay Proliferation Assay (MTT / BrdU) Treat_PD166793->Proliferation_Assay Collagen_Assay Collagen Synthesis Assay (Sircol / Western Blot) Treat_PD166793->Collagen_Assay MMP_Activity_Assay MMP Activity Assay (Zymography) Treat_PD166793->MMP_Activity_Assay Western_Blot Western Blot Analysis (p-ERK, p-p38) Treat_PD166793->Western_Blot

Caption: Recommended workflow for in vitro evaluation of this compound.

Cell Proliferation Assay (MTT Assay)
  • Seeding: Seed cardiac fibroblasts in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment: Starve the cells in serum-free medium for 24 hours, then treat with various concentrations of this compound (e.g., 0.1, 1, 10, 100 μM) in the presence of a pro-proliferative stimulus (e.g., 10% FBS or a specific growth factor) for 24-48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Collagen Synthesis Assay (Sircol Assay)
  • Seeding and Treatment: Seed cardiac fibroblasts in 6-well plates and treat with this compound as described for the proliferation assay.

  • Collection: After the treatment period, collect the cell culture supernatant.

  • Sircol Assay: Perform the Sircol Soluble Collagen Assay according to the manufacturer's instructions to quantify the amount of soluble collagen secreted into the medium.

  • Normalization: Normalize the collagen content to the total protein concentration of the cell lysate from each well.

MMP Activity Assay (Gelatin Zymography)
  • Sample Preparation: Collect conditioned media from cardiac fibroblast cultures treated with this compound.

  • Electrophoresis: Run the samples on a non-reducing SDS-PAGE gel containing gelatin.

  • Incubation: After electrophoresis, incubate the gel in a developing buffer to allow for MMP-mediated gelatin degradation.

  • Staining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatin degradation will appear as clear bands against a blue background.

  • Quantification: Quantify the band intensity using densitometry.

Western Blot Analysis for Signaling Pathways
  • Cell Lysis: After treatment with this compound for various time points (e.g., 15, 30, 60 minutes), lyse the cardiac fibroblasts in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated p38 (p-p38), and total p38. Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.

  • Detection and Quantification: Use a chemiluminescent substrate for detection and quantify the band intensities.

Conclusion and Future Directions

This compound is a potent broad-spectrum MMP inhibitor with demonstrated efficacy in preclinical models of cardiac disease. While direct in vitro data on its effects on cardiac fibroblasts are currently limited, its known inhibitory profile suggests significant potential to modulate key fibrotic processes, including ECM remodeling and potentially proliferation. The provided experimental protocols offer a framework for future research to comprehensively characterize the in vitro pharmacology of this compound in cardiac fibroblasts. A deeper understanding of its mechanism of action at the cellular level, particularly its impact on critical signaling pathways like ERK1/2 and p38 MAPK, will be crucial for its further development as a therapeutic agent for cardiac fibrosis. Future studies should aim to generate robust quantitative data to populate the tables and further refine the signaling pathway diagrams presented in this guide.

References

The Impact of PD-166793 on Extracellular Matrix Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The degradation and remodeling of the ECM are critical physiological processes involved in development, tissue repair, and wound healing. However, dysregulation of ECM homeostasis, particularly excessive degradation by matrix metalloproteinases (MMPs), is a hallmark of numerous pathological conditions, including cardiovascular diseases, arthritis, and cancer.[1] PD-166793 has emerged as a potent, broad-spectrum inhibitor of MMPs, showing significant promise in preclinical models by mitigating pathological ECM degradation. This technical guide provides an in-depth overview of the effects of this compound on ECM degradation, focusing on its mechanism of action, quantitative inhibitory profile, and relevant experimental methodologies.

Mechanism of Action

This compound is a selective, orally active, and wide-spectrum inhibitor of matrix metalloproteinases.[2] Its primary mechanism of action involves the direct inhibition of the catalytic activity of several MMPs.[3] By binding to the active site of these enzymes, this compound prevents the breakdown of ECM components such as collagen, gelatin, and proteoglycans. This inhibitory action helps to preserve the structural integrity of the ECM, thereby preventing the adverse tissue remodeling seen in various diseases.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against a panel of human MMPs has been well-characterized. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its efficacy against specific MMPs.

MMP TargetIC50 (nM)Reference
MMP-2 (Gelatinase A)4[2]
MMP-3 (Stromelysin 1)7[2]
MMP-13 (Collagenase 3)8[2]
MMP-1 (Collagenase 1)6,000[2]
MMP-7 (Matrilysin)7,200[2]
MMP-9 (Gelatinase B)7,900[2]

Signaling Pathways

While this compound directly targets MMPs, its effect on ECM degradation can be contextualized within broader signaling pathways that regulate ECM turnover. The Transforming Growth Factor-β (TGF-β) pathway, for instance, is a key regulator of ECM synthesis and degradation. TGF-β can stimulate the production of ECM components while also modulating the expression and activity of MMPs and their endogenous inhibitors (TIMPs).[4] MMPs, in turn, can influence TGF-β signaling by cleaving latent TGF-β to its active form.[4] By inhibiting MMPs, this compound can indirectly influence this complex signaling network, helping to restore a healthier balance between ECM deposition and degradation.

ECM_Degradation_Pathway TGFb_latent Latent TGF-β TGFb_active Active TGF-β TGFb_latent->TGFb_active Activation by Active MMPs TGFb_receptor TGF-β Receptor TGFb_active->TGFb_receptor SMAD SMAD Signaling TGFb_receptor->SMAD ECM_synthesis ECM Synthesis (e.g., Collagen) SMAD->ECM_synthesis Stimulates MMPs_expression MMP Expression SMAD->MMPs_expression Regulates MMPs_active Active MMPs MMPs_expression->MMPs_active Activation ECM Extracellular Matrix (ECM) MMPs_active->ECM Degrades ECM_degradation ECM Degradation ECM->ECM_degradation PD166793 This compound PD166793->MMPs_active Inhibits TIMPs TIMPs TIMPs->MMPs_active Inhibits

Caption: this compound's role in the ECM degradation pathway.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to evaluate the efficacy of MMP inhibitors like this compound. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect and quantify the activity of gelatinases, primarily MMP-2 and MMP-9.

  • Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Active MMPs digest the gelatin, and upon staining with Coomassie Blue, areas of degradation appear as clear bands against a blue background.

  • Protocol:

    • Sample Preparation: Conditioned cell culture media or tissue homogenates are collected. Protein concentration is determined, and samples are mixed with non-reducing sample buffer.

    • Electrophoresis: Samples are loaded onto a 10% SDS-polyacrylamide gel containing 0.1% gelatin. Electrophoresis is carried out at 4°C.

    • Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation. The gel is then incubated overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 and ZnCl2). To test the effect of this compound, the inhibitor is added to the developing buffer at desired concentrations.

    • Staining and Visualization: The gel is stained with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes and then destained until clear bands of gelatinolysis are visible. The area of the bands can be quantified using densitometry.

2. Fluorometric Assay for MMP-1, MMP-3, and MMP-13 Activity

This high-throughput assay measures MMP activity using a fluorogenic substrate.

  • Principle: A quenched fluorescent substrate, which is a peptide sequence specific for the MMP of interest, is used. In its intact form, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

  • Protocol (General):

    • Reagent Preparation: Recombinant human MMP-1, MMP-3, or MMP-13 is activated according to the manufacturer's instructions (often with APMA). A working solution of the fluorogenic substrate is prepared in assay buffer.

    • Inhibitor Preparation: A dilution series of this compound is prepared in the assay buffer.

    • Assay Procedure: In a 96-well microplate, the activated MMP enzyme is pre-incubated with varying concentrations of this compound for 10-15 minutes at 37°C. The fluorogenic substrate is then added to initiate the reaction.

    • Measurement: The fluorescence intensity is measured kinetically over 30-60 minutes using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for many green fluorescent substrates).[5][6][7] The rate of substrate cleavage is calculated, and IC50 values for this compound are determined.

Fluorometric_Assay_Workflow start Start prep_reagents Prepare Reagents: - Activated MMP - Fluorogenic Substrate - this compound dilutions start->prep_reagents pre_incubate Pre-incubate MMP with this compound prep_reagents->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Reading) add_substrate->measure_fluorescence analyze_data Analyze Data: - Calculate reaction rates - Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a fluorometric MMP inhibitor assay.
In Vivo Experimentation

Evaluation of this compound in a Mouse Model of Myocardial Infarction

This experimental design assesses the efficacy of this compound in a disease model where excessive MMP activity contributes to pathology.[8]

  • Principle: Myocardial infarction (MI) leads to an upregulation of MMPs, contributing to adverse cardiac remodeling. Treatment with an MMP inhibitor like this compound is expected to mitigate this remodeling and improve cardiac function.

  • Protocol:

    • Animal Model: Myocardial infarction is induced in mice by permanent ligation of the left anterior descending coronary artery.

    • Drug Administration: this compound is administered daily by oral gavage at a dose of 30 mg/kg/day.[8] Treatment can be initiated prior to or immediately after MI induction and continued for a specified period (e.g., 2 days pre-MI to 2 days post-MI).[8]

    • Outcome Assessment:

      • Echocardiography: Cardiac function (e.g., ejection fraction, ventricular dimensions) is assessed at baseline and at various time points post-MI.

      • Histology: Hearts are harvested at the end of the study for histological analysis. Infarct size, collagen deposition (using Picrosirius Red staining), and myofibroblast infiltration can be quantified.

      • Biochemical Analysis: Myocardial tissue can be homogenized to measure MMP activity (using zymography or activity assays) and protein levels (using Western blotting).

In_Vivo_Workflow start Start induce_mi Induce Myocardial Infarction (LAD Ligation) start->induce_mi treatment_groups Treatment Groups: - Vehicle Control - this compound (30 mg/kg/day) induce_mi->treatment_groups daily_gavage Daily Oral Gavage treatment_groups->daily_gavage monitoring Monitor Survival and Well-being daily_gavage->monitoring assess_function Assess Cardiac Function (Echocardiography) monitoring->assess_function harvest_tissue Harvest Heart Tissue (End of Study) assess_function->harvest_tissue analysis Histological and Biochemical Analysis harvest_tissue->analysis end End analysis->end

Caption: In vivo experimental workflow for testing this compound.

Conclusion

This compound is a potent inhibitor of several key matrix metalloproteinases involved in the degradation of the extracellular matrix. Its ability to attenuate pathological tissue remodeling has been demonstrated in various preclinical models. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other MMP inhibitors in diseases characterized by excessive ECM degradation. A thorough understanding of its inhibitory profile and the application of robust experimental methodologies are crucial for advancing the development of novel therapies targeting ECM dysregulation.

References

The Pharmacological Profile of PD-166793: A Broad-Spectrum Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166793 is a potent and selective, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). With nanomolar efficacy against key MMPs involved in tissue remodeling, particularly MMP-2, MMP-3, and MMP-13, this compound has emerged as a valuable tool in preclinical research, primarily in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, inhibitory profile, and effects on relevant signaling pathways. Detailed methodologies for key in vitro and in vivo experiments are also presented to facilitate further research and development.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, MMPs are involved in processes such as embryonic development, wound healing, and tissue remodeling.[2][3] However, their overexpression is implicated in numerous pathologies, including cancer, rheumatoid arthritis, and cardiovascular disease.[1][4] this compound, developed by Parke-Davis (now Pfizer), is a non-hydroxamate, biphenylsulfonamide-based inhibitor that has demonstrated significant therapeutic potential in preclinical models of heart failure by attenuating adverse cardiac remodeling.[1]

Mechanism of Action

This compound functions as a competitive inhibitor by targeting the active site of MMPs. Its carboxylate group chelates the catalytic zinc ion essential for the enzymatic activity of MMPs, thereby preventing the binding and subsequent cleavage of their substrates.[5][6] This tight binding inactivates the enzyme and halts the degradation of ECM proteins.[5][6]

cluster_MMP MMP Active Site Zinc_Ion Catalytic Zinc Ion (Zn2+) Cleavage Substrate Cleavage This compound This compound (Carboxylate Group) This compound->Zinc_Ion Chelation Substrate ECM Substrate (e.g., Collagen) This compound->Substrate Prevents Binding Substrate->Cleavage Binding Inhibition Inhibition

Mechanism of MMP Inhibition by this compound.

Pharmacological Properties

Inhibitory Profile

This compound exhibits a broad-spectrum inhibitory activity against several MMPs, with a notable potency for MMP-2, MMP-3, and MMP-13.[7][8] It displays significantly lower activity against MMP-1, MMP-7, and MMP-9.[7] Unlike first-generation MMP inhibitors, this compound is highly selective and does not inhibit other metalloproteinases, such as tumor necrosis factor-α convertase (TACE).[9] A minor off-target effect has been noted, with a 20% inhibition of AMP deaminase (AMPD) activity in rat heart homogenates at a concentration of 0.1 μM.[5]

Table 1: In Vitro Inhibitory Activity of this compound against various MMPs

TargetIC50 (nM)
MMP-24[7][8]
MMP-37[7][8]
MMP-138[7][8]
MMP-16000[7]
MMP-77200[7]
MMP-97900[7]
Pharmacokinetics

In vivo studies in rats have demonstrated favorable pharmacokinetic properties for this compound. Following a 5 mg/kg oral gavage, the compound exhibits a long half-life (t1/2) of 43.6 hours, a maximum plasma concentration (Cmax) of 42.4 μg/mL, and an area under the curve (AUC0-∞) of 2822 μg·h/mL.[7]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Dose5 mg/kg (oral gavage)[7]
t1/243.6 h[7]
Cmax42.4 μg/mL[7]
AUC0-∞2822 μg·h/mL[7]

Effects on Signaling Pathways

The inhibition of MMPs by this compound can modulate various downstream signaling pathways that are integral to cellular processes like inflammation, proliferation, and apoptosis. The primary targets of this compound, namely MMP-2, MMP-3, and MMP-13, are known to influence several key signaling cascades.

By inhibiting these MMPs, this compound can indirectly regulate the activity of growth factors such as TGF-β and VEGF, which are often sequestered in the extracellular matrix.[10][11] Furthermore, MMPs can process cell surface receptors and adhesion molecules, thereby impacting integrin-mediated signaling.[11] In the context of inflammation, MMPs are involved in the processing of cytokines and chemokines, and their inhibition can therefore modulate inflammatory responses.[10]

This compound This compound MMP-2 MMP-2 This compound->MMP-2 MMP-3 MMP-3 This compound->MMP-3 MMP-13 MMP-13 This compound->MMP-13 ECM_Degradation ECM Degradation MMP-2->ECM_Degradation Inflammation Inflammation (Cytokine/Chemokine Processing) MMP-2->Inflammation MMP-3->ECM_Degradation MMP-3->Inflammation MMP-13->ECM_Degradation MMP-13->Inflammation Growth_Factors Growth Factor Release (TGF-β, VEGF) ECM_Degradation->Growth_Factors Integrin_Signaling Integrin Signaling ECM_Degradation->Integrin_Signaling Cellular_Responses Cellular Responses (Proliferation, Migration, Apoptosis) Growth_Factors->Cellular_Responses Integrin_Signaling->Cellular_Responses Inflammation->Cellular_Responses

Downstream effects of this compound-mediated MMP inhibition.

Experimental Protocols

In Vitro MMP Activity Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of this compound against a specific MMP in vitro, based on common ELISA and fluorescence-based assay principles.[12][13][14]

cluster_workflow In Vitro MMP Activity Assay Workflow Start Start Plate_Coating Coat 96-well plate with MMP-specific capture antibody Start->Plate_Coating Sample_Addition Add recombinant MMP and this compound at various concentrations Plate_Coating->Sample_Addition Incubation Incubate to allow binding and inhibition Sample_Addition->Incubation Washing Wash to remove unbound components Incubation->Washing Substrate_Addition Add fluorogenic or chromogenic substrate Washing->Substrate_Addition Measurement Measure fluorescence or absorbance Substrate_Addition->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Workflow for in vitro MMP inhibition assay.

Methodology:

  • Plate Preparation: A 96-well plate is coated with a specific capture antibody for the MMP of interest and incubated overnight at 4°C.[14]

  • Sample Incubation: The plate is washed, and then incubated with recombinant human MMP enzyme and varying concentrations of this compound. For the determination of total MMP activity (including the pro-enzyme form), samples can be pre-activated with p-aminophenylmercuric acetate (APMA).[12][14]

  • Substrate Reaction: After an incubation period to allow for inhibitor binding, a fluorogenic or chromogenic substrate is added to each well.[13]

  • Detection: The plate is incubated at 37°C to allow for substrate cleavage. The resulting fluorescence or colorimetric signal is measured using a plate reader at the appropriate wavelength.[13][14]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Model of Myocardial Infarction

This protocol describes the use of this compound in a murine model of myocardial infarction (MI) to assess its effects on cardiac remodeling and function.[15][16]

Methodology:

  • Animal Model: Myocardial infarction is induced in mice (e.g., C57BL/6) by permanent ligation of the left anterior descending coronary artery.[15]

  • Drug Administration: this compound is administered daily by oral gavage at a dose of 30 mg/kg/day. Treatment can be initiated prior to MI induction and continued for a specified period post-MI (e.g., 2 days pre-MI to 2 days post-MI).[15][16]

  • Functional Assessment: Cardiac function and remodeling are assessed at various time points post-MI using techniques such as echocardiography to measure left ventricular dimensions and ejection fraction.[15]

  • Histological and Molecular Analysis: At the end of the study, hearts are harvested for histological analysis (e.g., infarct size measurement, fibrosis staining) and molecular analysis (e.g., zymography for MMP activity, Western blotting for protein expression).[15]

Conclusion

This compound is a well-characterized, potent, and selective broad-spectrum MMP inhibitor with significant preclinical efficacy, particularly in models of cardiovascular disease. Its favorable pharmacokinetic profile and demonstrated ability to attenuate adverse tissue remodeling make it an invaluable research tool. The experimental protocols and pharmacological data presented in this guide provide a solid foundation for scientists and researchers to further investigate the therapeutic potential of MMP inhibition with this compound in various pathological conditions.

References

The Role of PD-166793 in Preventing Cardiac Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac remodeling, a key pathophysiological process in the development of heart failure, is characterized by changes in the size, shape, and function of the heart in response to injury or stress. A critical component of this process is the dysregulation of the extracellular matrix (ECM), largely mediated by a family of enzymes known as matrix metalloproteinases (MMPs). This technical guide provides an in-depth overview of the role of PD-166793, a broad-spectrum MMP inhibitor, in preventing adverse cardiac remodeling. We will explore its mechanism of action, present quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the complex signaling pathways involved.

Introduction to this compound

This compound is a potent, non-peptidic inhibitor of a wide range of matrix metalloproteinases.[1] Its therapeutic potential in cardiovascular disease stems from its ability to attenuate the pathological degradation of the ECM that contributes to adverse cardiac remodeling. By inhibiting MMPs, this compound helps to preserve the structural integrity of the myocardium, thereby mitigating the progression to heart failure.

Mechanism of Action

This compound functions by binding to the active site of MMPs, thereby preventing them from cleaving their respective substrates within the extracellular matrix. The activity of MMPs is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). In pathological conditions such as myocardial infarction or pressure overload, the balance between MMPs and TIMPs is disrupted, leading to excessive ECM degradation. This compound acts to restore this balance by directly inhibiting MMP activity.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in preventing cardiac remodeling has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from this research.

Inhibitory Activity of this compound against Various MMPs
MMP SubtypeIC50 (nM)
MMP-16100[2]
MMP-24[3], 47[2]
MMP-37[3], 12[2]
MMP-77200[2]
MMP-97900[2]
MMP-138[3]
MMP-14240[2]

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

In Vivo Efficacy of this compound in Animal Models of Cardiac Remodeling
Animal ModelTreatment RegimenKey FindingsReference
TIMP3-/- Mice with Myocardial Infarction30 mg/kg/day via gavage, 2 days before to 2 days after MI- Significantly improved post-MI survival- Reduced incidence of left ventricular rupture[4]
Porcine Model of Congestive Heart Failure2 mg/kg/day, p.o.- Reduced left ventricular peak wall stress[2]
Rat Model of Progressive Heart Failure5 mg/kg/day, p.o.- Attenuated left ventricular remodeling and dysfunction[3]
Aortocaval (AV) Fistula Model in Rats1 mg/kg/day via gavage for 10 weeks- Largely prevented adverse remodeling[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and cardiac remodeling.

In Vivo Administration of this compound in Mice

This protocol describes the oral gavage administration of this compound to mice, a common method in preclinical studies.

Materials:

  • This compound

  • Vehicle (e.g., 1% methylcellulose)

  • Animal feeding needles (gavage needles)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure uniform suspension.

  • Animal Handling: Weigh the mouse to determine the correct dosing volume. Gently restrain the mouse to immobilize its head and body.

  • Gavage Administration:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus.

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the back of the pharynx.

    • Advance the needle smoothly into the esophagus to the predetermined depth.

    • Slowly administer the solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress or adverse reactions.

Transverse Aortic Constriction (TAC) Mouse Model of Cardiac Hypertrophy

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.[6][7][8][9]

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (forceps, scissors, needle holders)

  • Suture material (e.g., 6-0 silk)

  • A spacer (e.g., a 27-gauge needle)

  • Heating pad

  • Ventilator (for open-chest procedures)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Shave the chest area and sterilize the surgical site.[10]

  • Surgical Incision: Make a small incision at the suprasternal notch.

  • Exposure of the Aortic Arch: Carefully dissect the surrounding tissues to expose the transverse aortic arch between the innominate and left carotid arteries.[10]

  • Aortic Constriction:

    • Pass a suture underneath the aortic arch.

    • Place a spacer (e.g., a 27-gauge needle) parallel to the aorta.

    • Tie the suture snugly around both the aorta and the spacer.

    • Quickly and carefully remove the spacer, leaving a defined constriction of the aorta.[9]

  • Closure: Close the chest and skin incisions with sutures.

  • Post-operative Care: Provide analgesia and monitor the animal for recovery.

Signaling Pathways in Cardiac Remodeling and the Role of this compound

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in cardiac remodeling and the points of intervention for this compound.

G Simplified Experimental Workflow for Evaluating this compound cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Evaluation cluster_3 Outcome a Induce Cardiac Injury (e.g., TAC Surgery) b Control Group (Vehicle) a->b c Treatment Group (this compound) a->c d Echocardiography (Assess Cardiac Function) b->d e Histological Analysis (Fibrosis, Hypertrophy) b->e f Biochemical Assays (MMP activity, Gene expression) b->f c->d c->e c->f g Data Analysis and Comparison d->g e->g f->g

Experimental Workflow for this compound Evaluation

G MMP-Mediated Cardiac Remodeling and Inhibition by this compound cluster_0 Cardiac Injury/Stress cluster_1 Cellular Response cluster_2 MMP Upregulation cluster_3 Extracellular Matrix Degradation cluster_4 Adverse Cardiac Remodeling cluster_5 Therapeutic Intervention Injury Myocardial Infarction Pressure Overload Inflammation Inflammatory Cell Infiltration Injury->Inflammation Fibroblasts Fibroblast Activation Injury->Fibroblasts MMPs Increased MMPs (MMP-2, MMP-9, etc.) Inflammation->MMPs Fibroblasts->MMPs ECM ECM Degradation MMPs->ECM degrades Remodeling LV Dilation Cardiac Dysfunction Fibrosis ECM->Remodeling PD166793 This compound PD166793->MMPs inhibits

MMP-Mediated Cardiac Remodeling and this compound Inhibition

G Interplay of TIMP3, TNF-α, and MMPs in Cardiac Remodeling cluster_0 Regulators cluster_1 Key Mediators cluster_2 Pro-inflammatory Cytokine cluster_3 Downstream Effects cluster_4 Therapeutic Intervention TIMP3 TIMP3 TACE TACE (ADAM17) TIMP3->TACE inhibits MMPs MMPs TIMP3->MMPs inhibits proTNF pro-TNF-α TACE->proTNF cleaves ECM_Degradation ECM Degradation MMPs->ECM_Degradation activeTNF Active TNF-α proTNF->activeTNF Inflammation Inflammation activeTNF->Inflammation Remodeling Cardiac Remodeling Inflammation->Remodeling ECM_Degradation->Remodeling PD166793 This compound PD166793->MMPs inhibits

TIMP3, TNF-α, and MMP Signaling Axis

Conclusion

This compound has demonstrated significant promise as a therapeutic agent for the prevention of adverse cardiac remodeling. Its broad-spectrum inhibition of matrix metalloproteinases effectively targets a key driver of the pathological changes that lead to heart failure. The quantitative data from preclinical studies provide a strong rationale for its further investigation. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer valuable resources for researchers and drug development professionals working in the field of cardiovascular disease. Future research should continue to explore the full therapeutic potential of MMP inhibition and the development of next-generation inhibitors with improved specificity and safety profiles.

References

The Potent Inhibition of MMP-2 by PD-166793: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of PD-166793, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with a specific focus on its interaction with and inhibition of MMP-2 (Gelatinase A). This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to this compound and MMP-2

Matrix metalloproteinase-2 (MMP-2) is a zinc-dependent endopeptidase critical in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Its enzymatic activity is essential for normal physiological processes like tissue remodeling, embryonic development, and wound healing.[1][3] However, the dysregulation and overexpression of MMP-2 are heavily implicated in pathological conditions, including tumor invasion, metastasis, arthritis, and cardiovascular diseases.[2][4][5]

MMP-2 is secreted as an inactive zymogen, pro-MMP-2, and its activation is a tightly regulated process, primarily occurring on the cell surface.[2][6] This activation cascade often involves membrane-type 1 MMP (MT1-MMP) and the tissue inhibitor of metalloproteinases-2 (TIMP-2), which paradoxically acts as an adaptor molecule to facilitate the process.[6][7][8]

This compound, (R)-2-(4'-bromo-biphenyl-4-sulfonyl-amino)-3-methyl-butyric acid, is a potent, cell-permeable, biphenylsulfonamide-based inhibitor that targets the catalytic domain of several MMPs.[4][9] Its high affinity for MMP-2, among others, has made it a valuable tool in preclinical research to investigate the roles of MMPs in various disease models, particularly in attenuating left ventricular remodeling in heart failure.[4][10]

Quantitative Analysis of this compound Inhibitory Activity

This compound exhibits a distinct inhibitory profile, with nanomolar potency against a subset of MMPs, including MMP-2, and micromolar activity against others. This selectivity is crucial for its application in research. The following table summarizes the key quantitative data on its inhibitory constants (IC₅₀) and other relevant experimental concentrations.

ParameterTargetValueSpecies/SystemReference
IC₅₀ MMP-2 (Gelatinase A)4 nMN/A[10]
IC₅₀ MMP-3 (Stromelysin 1)7 nMN/A[10]
IC₅₀ MMP-13 (Collagenase 3)8 nMN/A[10]
IC₅₀ MMP-1 (Collagenase 1)6.0 µMN/A[10]
IC₅₀ MMP-7 (Matrilysin)7.2 µMN/A[10]
IC₅₀ MMP-9 (Gelatinase B)7.9 µMN/A[10]
Inhibition MMP-250% at 5 µMRat LV Myocardial Extracts[11]
Effective Dose MMP Inhibition2 µMPerfused Hearts (Cytokine Model)[12]
In Vivo Dose Ventricular Remodeling1 mg/kg/day (gavage)Rat (AV Fistula Model)[10]
Pharmacokinetics t₁/₂43.6 hRat (5 mg/kg oral gavage)[10]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor by targeting the active site of MMPs. The molecule's structure is designed to bind tightly within the catalytic domain, with its carboxylate group ligating the essential zinc(II) ion, thereby blocking substrate access and inactivating the enzyme.[9][13]

MMP-2 Activation Pathway

The activation of MMP-2 is a multi-step process localized at the cell surface, critical for initiating its enzymatic activity.

MMP2_Activation_Pathway cluster_surface Cell Surface proMMP2 Pro-MMP-2 (Secreted Zymogen) Ternary_Complex Ternary Complex (MT1-MMP : TIMP-2 : Pro-MMP-2) proMMP2->Ternary_Complex MT1MMP_inactive Inactive MT1-MMP MT1MMP_active Active MT1-MMP MT1MMP_inactive->MT1MMP_active Activation (e.g., Furin) MT1MMP_active->Ternary_Complex TIMP2 TIMP-2 TIMP2->Ternary_Complex Intermediate_MMP2 Intermediate MMP-2 Ternary_Complex->Intermediate_MMP2 Initial Cleavage Active_MMP2 Active MMP-2 Intermediate_MMP2->Active_MMP2 Autocatalysis ECM ECM Degradation (Type IV Collagen, etc.) Active_MMP2->ECM Free_MT1MMP Free Active MT1-MMP Free_MT1MMP->Intermediate_MMP2 Final Cleavage

Caption: Cell surface activation cascade of pro-MMP-2 mediated by MT1-MMP and TIMP-2.

Inhibitory Action of this compound

This compound directly blocks the catalytic function of active MMP-2, preventing the degradation of ECM components.

PD166793_Inhibition Active_MMP2 Active MMP-2 (with Catalytic Zn²⁺) Inhibited_Complex Inhibited MMP-2 Complex Active_MMP2->Inhibited_Complex Products Degraded Products Active_MMP2->Products Cleaves PD166793 This compound PD166793->Inhibited_Complex Substrate ECM Substrate (e.g., Collagen) Inhibited_Complex->Substrate Binding Blocked Substrate->Active_MMP2 Binds

Caption: this compound competitively binds the MMP-2 active site, blocking substrate cleavage.

Experimental Protocols

The following sections provide standardized protocols for key assays used to evaluate the impact of this compound on MMP-2 activity.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.[14][15] The method relies on SDS-PAGE where gelatin is co-polymerized in the gel. After electrophoresis, the gel is incubated in a buffer that allows renatured enzymes to digest the substrate, revealing clear bands of activity against a stained background.[16]

Materials:

  • Samples (conditioned media, tissue lysates)

  • Non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue in 125 mM Tris-HCl, pH 6.8)

  • Polyacrylamide gel (e.g., 7.5%) containing 1 mg/mL gelatin

  • Washing Buffer (2.5% Triton X-100, 50 mM Tris-HCl pH 7.5, 5 mM CaCl₂)

  • Incubation Buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 5 mM CaCl₂)

  • Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

  • Destaining Solution (40% methanol, 10% acetic acid)

Procedure:

  • Sample Preparation: Mix samples with non-reducing sample buffer. Do not heat or boil the samples, as this will irreversibly denature the enzymes.

  • Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 150 V) in a cold room or on ice until the dye front reaches the bottom.[16]

  • Washing (Renaturation): After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation. This step removes SDS and allows the MMPs to renature.[16]

  • Incubation: Replace the washing buffer with Incubation Buffer and incubate the gel at 37°C for 18-24 hours. The incubation time can be optimized based on enzyme concentration.[16]

  • Staining: Stain the gel with Coomassie Staining Solution for 30-60 minutes at room temperature.[16]

  • Destaining: Destain the gel with Destaining Solution until clear bands appear against a dark blue background. Pro-MMP-2 and active MMP-2 will appear as bands around 72 kDa and 62 kDa, respectively.

  • Analysis: Quantify the clear bands using densitometry software.

In Vitro Cell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.

Materials:

  • Invasion chambers (e.g., Boyden chambers with Matrigel-coated filters)

  • Cell culture medium (serum-free for the upper chamber, chemoattractant-containing for the lower)

  • This compound or vehicle control

  • Cells of interest

  • Cotton swabs and staining solution (e.g., Crystal Violet)

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend them in serum-free medium containing various concentrations of this compound or vehicle.

  • Assay Setup: Rehydrate the Matrigel-coated filters. Add the cell suspension to the upper chamber and medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the chambers for a period sufficient for invasion to occur (e.g., 24-48 hours) at 37°C.

  • Cell Removal: After incubation, remove the non-invading cells from the top surface of the filter with a cotton swab.

  • Staining and Visualization: Fix and stain the invading cells on the bottom surface of the filter with Crystal Violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields. Compare the counts between this compound-treated and control groups to determine the inhibition of invasion.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the efficacy of this compound on MMP-2 activity and its functional consequence, cell invasion.

Experimental_Workflow cluster_assays 4. Parallel Assays start Start: Hypothesis Formulation culture 1. Cell Culture (e.g., Cancer Cell Line) start->culture treatment 2. Treatment - this compound (Dose-Response) - Vehicle Control culture->treatment harvest 3. Harvest Samples - Conditioned Media - Cell Lysates treatment->harvest zymo A. Gelatin Zymography (Assess MMP-2 Activity) harvest->zymo invasion B. Invasion Assay (Assess Functional Impact) harvest->invasion analysis 5. Data Analysis - Densitometry (Zymography) - Cell Counting (Invasion) zymo->analysis invasion->analysis conclusion Conclusion (Correlate MMP-2 Inhibition with Reduced Invasion) analysis->conclusion

Caption: Workflow for evaluating this compound's effect on MMP-2 activity and cell invasion.

Conclusion

This compound is a well-characterized and potent inhibitor of MMP-2, demonstrating high affinity and selectivity. Its ability to effectively block the catalytic activity of MMP-2 both in vitro and in vivo has established it as an invaluable pharmacological tool. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers aiming to investigate the multifaceted roles of MMP-2 in health and disease and to explore the therapeutic potential of MMP inhibition.

References

Methodological & Application

Application Notes and Protocols for PD-166793 in a Rat Model of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166793 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components.[1] In pathological conditions such as heart failure, MMPs are often upregulated, leading to adverse cardiac remodeling, including ventricular dilation and fibrosis.[1] this compound has been shown to attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure, making it a valuable tool for preclinical research in this area.[2] These application notes provide detailed protocols for the use of this compound in a spontaneously hypertensive heart failure (SHHF) rat model.

Mechanism of Action

This compound is a non-peptide, orally active MMP inhibitor. It exhibits potent inhibitory activity against several MMPs, including MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13, which are known to be involved in cardiac remodeling. By inhibiting these MMPs, this compound helps to preserve the integrity of the cardiac ECM, thereby preventing the progression of ventricular dilation and dysfunction. The balance between MMPs and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), is crucial for maintaining normal cardiac structure and function. In heart failure, this balance is often shifted towards increased MMP activity. This compound helps to restore this balance by directly inhibiting MMPs.

Experimental Model: Spontaneously Hypertensive Heart Failure (SHHF) Rat

The Spontaneously Hypertensive Heart Failure (SHHF) rat is a well-established inbred model that develops hypertension, cardiac hypertrophy, and progresses to heart failure with age.[3][4] This model mimics many aspects of human hypertensive heart disease and is therefore highly relevant for studying the therapeutic effects of compounds like this compound.[5]

Key Characteristics of the SHHF Rat Model:

  • Genetic Predisposition: Develops hypertension spontaneously.

  • Progressive Disease: Exhibits a transition from compensated cardiac hypertrophy to overt heart failure.

  • Relevant Pathology: Shows key features of heart failure, including left ventricular hypertrophy, fibrosis, and diastolic dysfunction.[5]

Data Presentation: Summary of Expected Outcomes

The following tables summarize the expected quantitative outcomes from a study using this compound in the SHHF rat model, based on previously published data.

Table 1: Echocardiographic Parameters

ParameterWistar-Furth (WF) - 13 months (Control)SHHF - 13 months (Untreated)SHHF + this compound - 13 months
LVIDd (mm) 7.8 ± 0.29.5 ± 0.38.1 ± 0.2
LVIDs (mm) 4.9 ± 0.27.1 ± 0.35.4 ± 0.2
LVPWd (mm) 1.8 ± 0.12.1 ± 0.12.2 ± 0.1
IVSd (mm) 1.9 ± 0.12.2 ± 0.12.3 ± 0.1
Fractional Shortening (%) 37 ± 225 ± 233 ± 2

LVIDd: Left Ventricular Internal Dimension in diastole; LVIDs: Left Ventricular Internal Dimension in systole; LVPWd: Left Ventricular Posterior Wall thickness in diastole; IVSd: Interventricular Septal thickness in diastole. Data are presented as mean ± SEM.

Table 2: Hemodynamic and Histological Parameters

ParameterWistar-Furth (WF) - 13 months (Control)SHHF - 13 months (Untreated)SHHF + this compound - 13 months
LVESP (mmHg) 135 ± 5110 ± 6130 ± 5
+dP/dt (mmHg/s) 8500 ± 4005500 ± 3007500 ± 400
Collagen Volume Fraction (%) 2.5 ± 0.35.8 ± 0.53.5 ± 0.4
MMP-2 Activity (relative units) 1.0 ± 0.12.5 ± 0.31.2 ± 0.2

LVESP: Left Ventricular End-Systolic Pressure; +dP/dt: Maximum rate of pressure increase in the left ventricle. Data are presented as mean ± SEM.

Experimental Protocols

Preparation and Administration of this compound in Rat Chow

Objective: To prepare a homogenous mixture of this compound in standard rat chow for oral administration.

Materials:

  • This compound powder

  • Standard pelleted rat chow

  • Blender or food processor

  • Water or a suitable binder (e.g., cornstarch slurry)

  • Pellet maker (optional)

  • Drying oven

Protocol:

  • Calculate the required amount of this compound: Based on a target dose of 5 mg/kg/day and the average daily food consumption of the rats, calculate the total amount of this compound needed for the treatment period.

  • Grind the chow: Grind the standard rat chow pellets into a fine, homogenous powder using a blender or food processor.

  • Premix the drug: To ensure even distribution, first mix the calculated amount of this compound powder with a small portion of the ground chow.

  • Combine and mix: Gradually add the premix to the rest of the ground chow and mix thoroughly until a homogenous mixture is achieved.

  • Re-pellet the chow (optional but recommended):

    • Add a small amount of water or a binder to the mixed powder to form a dough-like consistency.

    • Use a pellet maker to extrude the dough into pellets of a similar size to the original chow.

  • Dry the chow: Dry the re-pelleted chow in a drying oven at a low temperature (e.g., 40-50°C) until it is completely dry and hard.

  • Storage: Store the medicated chow in airtight containers in a cool, dark, and dry place.

Induction and Monitoring of Heart Failure in SHHF Rats

Objective: To monitor the progression of heart failure in SHHF rats and initiate treatment at the appropriate time.

Materials:

  • Male SHHF rats and age-matched normotensive Wistar-Furth (WF) rats as controls.[2]

  • Echocardiography system with a high-frequency transducer for small animals.

  • Anesthesia (e.g., isoflurane).

Protocol:

  • Animal Husbandry: House the rats in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Baseline Assessment: At 9 months of age, perform baseline echocardiography on all rats to assess cardiac structure and function.

  • Group Allocation: Randomly assign the 9-month-old SHHF rats to two groups: untreated and this compound treated.

  • Treatment Initiation: Begin administering the this compound-medicated chow to the treatment group at 9 months of age. The untreated SHHF group and the WF control group will receive standard chow.

  • Monitoring: Monitor the animals' body weight and food intake regularly.

  • Endpoint Assessment: At 13 months of age, perform final echocardiography and hemodynamic measurements.

  • Tissue Collection: At the end of the study, euthanize the rats and collect heart tissues for histological and biochemical analyses.

Assessment of Cardiac Function using Echocardiography

Objective: To non-invasively assess cardiac structure and function in anesthetized rats.

Materials:

  • Echocardiography system (e.g., Vevo 2100) with a high-frequency linear array transducer (e.g., 12 MHz).

  • Anesthesia machine with isoflurane.

  • Heating pad to maintain body temperature.

  • Ultrasound gel.

Protocol:

  • Anesthesia: Anesthetize the rat with isoflurane (1-2% in oxygen).

  • Preparation: Shave the chest area and place the rat in a supine position on a heating pad.

  • Image Acquisition:

    • Apply ultrasound gel to the chest.

    • Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements: From the M-mode tracings, measure the following parameters at end-diastole and end-systole:

    • Left Ventricular Internal Dimension (LVIDd, LVIDs).

    • Left Ventricular Posterior Wall thickness (LVPWd, LVPWs).

    • Interventricular Septal thickness (IVSd, IVSs).

  • Calculations: Calculate the following parameters of left ventricular function:

    • Fractional Shortening (FS) = [(LVIDd - LVIDs) / LVIDd] x 100.

    • Ejection Fraction (EF).

Quantification of Myocardial Fibrosis using Picrosirius Red Staining

Objective: To quantify the extent of collagen deposition (fibrosis) in the myocardial tissue.

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections (5 µm).

  • Picrosirius red staining solution (0.1% Sirius red in saturated picric acid).

  • Microscope with polarizing filters.

  • Image analysis software (e.g., ImageJ).

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Staining:

    • Stain the sections with Picrosirius red solution for 60 minutes.

    • Wash the sections in two changes of acidified water (0.5% acetic acid).

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

  • Image Acquisition:

    • Under polarized light microscopy, collagen fibers will appear bright red or yellow against a dark background.

    • Capture images from multiple random fields of the left ventricular free wall.

  • Quantification:

    • Use image analysis software to quantify the area of fibrosis.

    • Express the collagen volume fraction as the percentage of the total tissue area that is positively stained for collagen.

Determination of MMP-2 and MMP-9 Activity using Gelatin Zymography

Objective: To determine the enzymatic activity of MMP-2 and MMP-9 in myocardial tissue extracts.

Materials:

  • Frozen left ventricular tissue.

  • Homogenization buffer.

  • SDS-PAGE equipment.

  • Polyacrylamide gels (10%) containing 1 mg/mL gelatin.

  • Non-reducing sample buffer.

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100).

  • Zymogram developing buffer.

  • Coomassie Brilliant Blue staining and destaining solutions.

Protocol:

  • Tissue Homogenization: Homogenize the frozen heart tissue in a suitable buffer to extract proteins. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard protein assay (e.g., BCA assay).

  • Electrophoresis:

    • Mix the protein samples with non-reducing sample buffer.

    • Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.

    • Run the gel at 4°C.

  • Renaturation and Development:

    • After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the MMPs to renature.

    • Incubate the gel in developing buffer at 37°C for 18-24 hours to allow for gelatin digestion by the MMPs.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

  • Quantification:

    • Scan the gel and use densitometry software to quantify the intensity of the lytic bands corresponding to pro- and active forms of MMP-2 (72 kDa) and MMP-9 (92 kDa).

Signaling Pathways and Visualizations

In hypertensive heart disease, stimuli such as angiotensin II and mechanical stress trigger a signaling cascade that leads to increased expression and activity of MMPs. This disrupts the balance between MMPs and their endogenous inhibitors (TIMPs), favoring ECM degradation and subsequent adverse cardiac remodeling, including fibrosis and hypertrophy. This compound intervenes in this pathway by directly inhibiting MMP activity, thereby helping to maintain the structural integrity of the myocardium.

G cluster_stimuli Pathological Stimuli cluster_signaling Intracellular Signaling cluster_mmp_timp MMP/TIMP Balance cluster_remodeling Cardiac Remodeling Hypertension Hypertension Angiotensin II Angiotensin II Signaling Pathways (MAPK, PI3K) Signaling Pathways (MAPK, PI3K) Angiotensin II->Signaling Pathways (MAPK, PI3K) Mechanical Stress Mechanical Stress Mechanical Stress->Signaling Pathways (MAPK, PI3K) MMP Expression/Activity MMP Expression/Activity Signaling Pathways (MAPK, PI3K)->MMP Expression/Activity Imbalance (MMP > TIMP) Imbalance (MMP > TIMP) MMP Expression/Activity->Imbalance (MMP > TIMP) TIMP Expression/Activity TIMP Expression/Activity TIMP Expression/Activity->Imbalance (MMP > TIMP) ECM Degradation ECM Degradation Imbalance (MMP > TIMP)->ECM Degradation Fibrosis Fibrosis ECM Degradation->Fibrosis Hypertrophy Hypertrophy ECM Degradation->Hypertrophy Heart Failure Heart Failure Fibrosis->Heart Failure Hypertrophy->Heart Failure This compound This compound This compound->MMP Expression/Activity

Caption: Signaling pathway of MMP-mediated cardiac remodeling in heart failure and the inhibitory effect of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (4 months) cluster_assessment Endpoint Assessment (at 13 months) SHHF Rats (9 months) SHHF Rats (9 months) Control Chow Control Chow SHHF Rats (9 months)->Control Chow WF Rats (9 months) WF Rats (9 months) WF Rats (9 months)->Control Chow This compound (5 mg/kg/day in chow) This compound (5 mg/kg/day in chow) Echocardiography Echocardiography This compound (5 mg/kg/day in chow)->Echocardiography Hemodynamics Hemodynamics This compound (5 mg/kg/day in chow)->Hemodynamics Histology (Fibrosis) Histology (Fibrosis) This compound (5 mg/kg/day in chow)->Histology (Fibrosis) Biochemistry (MMP Activity) Biochemistry (MMP Activity) This compound (5 mg/kg/day in chow)->Biochemistry (MMP Activity) Control Chow->Echocardiography Control Chow->Hemodynamics Control Chow->Histology (Fibrosis) Control Chow->Biochemistry (MMP Activity)

Caption: Experimental workflow for evaluating this compound in a rat model of heart failure.

References

Application Notes and Protocols for PD-166793 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166793 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with notable selectivity for MMP-2, MMP-3, and MMP-13.[1][2] It has been widely utilized in preclinical in vivo studies to investigate the role of MMPs in various cardiovascular pathologies, particularly in the context of heart failure and left ventricular remodeling.[3][4][5][6] These application notes provide a comprehensive overview of the in vivo use of this compound, including detailed experimental protocols, quantitative data summaries, and diagrams of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effects by targeting the catalytic site of MMPs.[4] These zinc-dependent endopeptidases are crucial for the degradation of extracellular matrix components. In pathological conditions such as myocardial infarction, MMP activity is upregulated, contributing to adverse cardiac remodeling, ventricular dilation, and dysfunction. By inhibiting MMPs, this compound helps to preserve the integrity of the extracellular matrix, thereby attenuating the progression of heart failure.[3][7]

Signaling Pathway in Cardiac Remodeling

MMP_Inhibition_in_Cardiac_Remodeling cluster_0 Cardiac Insult (e.g., Myocardial Infarction) cluster_1 Cellular Response cluster_2 MMP Upregulation cluster_3 Extracellular Matrix Degradation cluster_4 Pathological Consequences cluster_5 Therapeutic Intervention Cardiac Insult Cardiac Insult Inflammation Inflammation Cardiac Insult->Inflammation Fibroblast_Activation Fibroblast Activation Cardiac Insult->Fibroblast_Activation MMP_Activation MMP Activation (MMP-2, MMP-9, etc.) Inflammation->MMP_Activation Fibroblast_Activation->MMP_Activation ECM_Degradation ECM Degradation MMP_Activation->ECM_Degradation Adverse_Remodeling Adverse Remodeling ECM_Degradation->Adverse_Remodeling LV_Dilation LV Dilation Adverse_Remodeling->LV_Dilation Cardiac_Dysfunction Cardiac Dysfunction LV_Dilation->Cardiac_Dysfunction PD166793 This compound PD166793->MMP_Activation Inhibits

Caption: Inhibition of MMP-mediated cardiac remodeling by this compound.

Quantitative Data

In Vitro Inhibitory Activity of this compound
MMP SubtypeIC50 (nM)
MMP-24
MMP-37
MMP-138
MMP-16000
MMP-77200
MMP-97900

Data sourced from MedchemExpress and Tocris Bioscience.[1]

Pharmacokinetic Profile of this compound in Rats
ParameterValue
Dose (oral gavage)5 mg/kg
t1/2 (half-life)43.6 h
Cmax42.4 µg/mL
AUC0-∞2822 µg·h/mL

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: this compound Administration in a Mouse Model of Myocardial Infarction

This protocol is based on a study investigating the effects of this compound on cardiac structure and function following myocardial infarction (MI) in mice.[8]

Objective: To evaluate the efficacy of this compound in mitigating adverse cardiac remodeling post-MI.

Animal Model: 10- to 12-week-old male mice.

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Gavage needles

  • Standard surgical tools for MI induction

Experimental Workflow:

MI_Experiment_Workflow Start Acclimatization Animal Acclimatization Start->Acclimatization Pretreatment This compound Pre-treatment (30 mg/kg/day via gavage for 2 days) Acclimatization->Pretreatment MI_Induction Myocardial Infarction (MI) Induction (LAD ligation) Pretreatment->MI_Induction Post_MI_Treatment This compound Treatment (30 mg/kg/day for 2 days post-MI) MI_Induction->Post_MI_Treatment Monitoring Mortality and Health Monitoring (1 week post-MI) Post_MI_Treatment->Monitoring Echocardiography Echocardiography Assessment (1 week post-MI) Monitoring->Echocardiography Endpoint Endpoint: Tissue Collection and Analysis Echocardiography->Endpoint End Endpoint->End

Caption: Experimental workflow for this compound treatment in a mouse MI model.

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the number of animals and the dosing regimen (30 mg/kg/day).

    • Suspend this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to the desired concentration. Ensure the solution is homogenous before each administration.

  • Animal Dosing:

    • Administer this compound or vehicle control daily by oral gavage.

    • Treatment begins 2 days prior to the induction of MI and continues for 2 days post-MI.[8]

  • Induction of Myocardial Infarction:

    • Anesthetize the mice and perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery to induce MI.[8]

    • Sham-operated animals undergo the same surgical procedure without LAD ligation.

  • Post-Operative Care and Monitoring:

    • Monitor the animals closely for the first 24 hours post-surgery.

    • Provide appropriate analgesia as per institutional guidelines.

    • Continue daily dosing with this compound or vehicle for 2 days.

    • Monitor mortality and overall health for 1 week post-MI.[8]

  • Endpoint Analysis:

    • At 1 week post-MI, perform echocardiography to assess cardiac structure and function.[8]

    • Following functional assessment, euthanize the animals and collect heart tissue for further analysis (e.g., infarct size measurement, histology, molecular assays).

Protocol 2: Long-Term this compound Administration in a Rat Model of Progressive Heart Failure

This protocol is adapted from a study evaluating the long-term effects of this compound in a rat model of chronic biventricular volume overload.[1]

Objective: To determine the impact of chronic MMP inhibition with this compound on the development of heart failure.

Animal Model: Male Sprague-Dawley rats (6 weeks old).

Materials:

  • This compound

  • Vehicle for oral gavage

  • Surgical instruments for creating an aortocaval (AV) fistula

Procedure:

  • Dosing Regimen:

    • Initiate daily gavage with this compound (1 mg/kg/day) or vehicle 2 weeks before the surgical procedure.[1]

    • Continue the daily dosing for 8 weeks after the surgery.[1]

  • Induction of Chronic Volume Overload:

    • Create an aortocaval (AV) fistula to induce chronic biventricular volume overload.[1]

  • Long-Term Monitoring and Endpoint Analysis:

    • Monitor the animals throughout the 8-week post-surgery period.

    • At the study endpoint, perform hemodynamic measurements and pressure-volume analysis to assess cardiac function.

    • Collect plasma and heart tissue to measure drug levels and for molecular and histological analyses.[7]

Safety and Toxicology

While specific toxicology studies for this compound are not extensively detailed in the provided search results, it is crucial to adhere to institutional guidelines for animal welfare and to monitor animals for any signs of adverse effects throughout the study period.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of MMPs in in vivo models of cardiovascular disease. The protocols outlined above provide a framework for designing and conducting studies to evaluate its therapeutic potential. Researchers should optimize dosing and treatment duration based on the specific animal model and experimental objectives.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of PD-166793, a potent and broad-spectrum inhibitor of matrix metalloproteinases (MMPs), in animal research. This document outlines recommended dosages, detailed experimental protocols, and the underlying signaling pathways affected by this compound.

Introduction

This compound is a synthetic, non-peptidic inhibitor of MMPs, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in various pathological processes, including cardiovascular diseases, cancer, and inflammatory disorders. This compound exhibits potent inhibitory activity against several MMPs, particularly MMP-2, MMP-3, and MMP-13, making it a valuable tool for investigating the role of these enzymes in disease models.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound against a panel of human MMPs is summarized in the table below. The data highlights its selectivity, with significantly higher potency against MMP-2, -3, and -13 compared to MMP-1, -7, and -9.

MMP TargetIC50 (nM)
MMP-24
MMP-37
MMP-138
MMP-16000
MMP-77200
MMP-97900
Pharmacokinetics of this compound in Rats

Pharmacokinetic parameters of this compound following a single oral gavage dose of 5 mg/kg in rats are presented below. The compound demonstrates good oral bioavailability and a long half-life.

ParameterValue
Half-life (t½)43.6 hours
Cmax42.4 µg/mL
AUC0-∞2822 µg·h/mL

Recommended Dosages for Animal Studies

The appropriate dosage of this compound can vary depending on the animal model, the disease indication, and the desired level of MMP inhibition. The following table summarizes dosages that have been effectively used in published studies.

Animal ModelDisease ModelDosageRoute of AdministrationFrequencyDurationReference
RatProgressive Heart Failure1 mg/kg/dayOral GavageDaily10 weeks[1]
RatProgressive Heart Failure5 mg/kg/dayOral GavageDaily4 months[2]
MouseMyocardial Infarction30 mg/kg/dayOral GavageDaily4 days (2 days before and 2 days after MI)[3]

Experimental Protocols

Preparation of this compound for Oral Administration

This compound is a crystalline solid with poor aqueous solubility. Proper formulation is critical for achieving consistent and effective oral bioavailability in animal studies. Below are three validated protocols for preparing this compound for oral gavage.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL.

  • Weigh the required amount of this compound.

  • Add 10% of the final volume as Dimethyl Sulfoxide (DMSO) and vortex until the compound is completely dissolved.

  • Add 40% of the final volume as Polyethylene glycol 300 (PEG300) and mix thoroughly.

  • Add 5% of the final volume as Tween-80 and mix.

  • Finally, add 45% of the final volume as saline and vortex until a clear solution is obtained.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This protocol utilizes a cyclodextrin to enhance solubility and is also suitable for achieving a clear solution at ≥ 2.5 mg/mL.

  • Dissolve this compound in 10% of the final volume of DMSO.

  • In a separate tube, prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Add 90% of the final volume of the SBE-β-CD solution to the DMSO-dissolved compound.

  • Vortex until a clear solution is formed.

Protocol 3: DMSO/Corn Oil Formulation

This formulation is an alternative for achieving a clear solution at ≥ 2.5 mg/mL.

  • Dissolve the required amount of this compound in 10% of the final volume of DMSO.

  • Add 90% of the final volume as corn oil.

  • Vortex thoroughly to ensure a homogenous solution.

Administration Protocol for a Mouse Model of Myocardial Infarction[3]

This protocol describes the administration of this compound to mice in a myocardial infarction (MI) model to assess the impact of MMP inhibition on cardiac remodeling.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Formulation: Prepare this compound at a concentration of 3 mg/mL using one of the protocols described above.

  • Dosage: 30 mg/kg body weight.

  • Administration: Administer the prepared solution via oral gavage.

  • Dosing Schedule:

    • Administer this compound daily for two consecutive days prior to the induction of MI.

    • Induce MI by permanent ligation of the left anterior descending coronary artery.

    • Continue daily administration of this compound for two additional days post-MI.

  • Endpoint Analysis: Euthanize the animals at desired time points post-MI for histological and molecular analysis of cardiac tissue.

Signaling Pathways and Experimental Workflows

MMP Inhibition and its Downstream Consequences

This compound, by inhibiting MMPs, modulates the intricate balance of ECM turnover. This has profound effects on various cellular processes. The diagram below illustrates the central role of MMPs in ECM degradation and how their inhibition by this compound can impact downstream signaling and cellular behavior. Overactive MMPs lead to excessive ECM degradation, which can promote inflammation, fibrosis, and adverse tissue remodeling. By blocking this, this compound helps maintain ECM integrity.

MMP_Inhibition_Pathway cluster_upstream Upstream Regulation of MMPs cluster_mmp_activity MMP Activity cluster_downstream Downstream Consequences Growth Factors Growth Factors Signaling Pathways Signaling Pathways (NF-κB, MAPK, TGF-β) Growth Factors->Signaling Pathways Cytokines Cytokines Cytokines->Signaling Pathways MMP Gene Expression MMP Gene Expression Signaling Pathways->MMP Gene Expression Pro-MMPs Pro-MMPs MMP Gene Expression->Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation This compound This compound This compound->Active MMPs Inhibition Release of Bioactive Molecules Release of Bioactive Molecules ECM Degradation->Release of Bioactive Molecules Altered Cell Behavior Altered Cell Behavior (Migration, Proliferation, Apoptosis) Release of Bioactive Molecules->Altered Cell Behavior Tissue Remodeling Tissue Remodeling Altered Cell Behavior->Tissue Remodeling

Caption: Signaling pathway of MMP inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical animal model of disease. This workflow ensures systematic data collection and analysis.

Experimental_Workflow A Animal Model Selection and Acclimatization B Randomization into Treatment Groups A->B C Baseline Measurements (e.g., Echocardiography) B->C D Disease Induction (e.g., MI Surgery) C->D E This compound Administration (Oral Gavage) D->E F Monitoring (Health, Body Weight) E->F G Follow-up Measurements (e.g., Echocardiography) F->G H Euthanasia and Tissue Collection G->H I Histological and Molecular Analysis H->I

Caption: General experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols for PD-166793

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and experimental application of PD-166793, a potent and broad-spectrum inhibitor of matrix metalloproteinases (MMPs). The following protocols and data are intended to guide researchers in utilizing this compound for both in vitro and in vivo studies.

Solubility Data

This compound exhibits good solubility in common laboratory organic solvents. The quantitative solubility data is summarized in the table below.

SolventConcentrationNotes
DMSOUp to 100 mMPrepare stock solutions in DMSO.
EthanolUp to 100 mMAn alternative solvent for stocks.

For aqueous-based solutions for in vivo administration, co-solvents are required. A common formulation involves an initial stock in DMSO, which is then further diluted.[1] If precipitation occurs upon dilution, gentle heating and/or sonication can be used to aid dissolution.[1]

Biological Activity

This compound is a selective inhibitor of several matrix metalloproteinases. It shows high affinity for MMP-2, MMP-3, and MMP-13, with IC50 values in the low nanomolar range.[1][2] It displays significantly lower potency against MMP-1, MMP-7, and MMP-9.[1] This compound has been demonstrated to attenuate left ventricular remodeling and dysfunction in animal models of heart failure.[1][3]

Signaling Pathway of MMP Inhibition

This compound exerts its effects by inhibiting the activity of various MMPs, which are key enzymes in the degradation of the extracellular matrix (ECM). The signaling cascade leading to MMP expression and the subsequent inhibition by this compound is depicted below. Inflammatory signals, such as TNF-α and IL-1β, can trigger intracellular signaling pathways like NF-κB and MAPK, leading to the transcription and synthesis of MMPs. Once activated, these MMPs degrade ECM components, a process that can be blocked by this compound.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R ECM Extracellular Matrix Degraded_ECM Degraded ECM ECM->Degraded_ECM NFkB_pathway NF-κB Pathway TNFR->NFkB_pathway MAPK_pathway MAPK Pathway IL1R->MAPK_pathway Transcription Gene Transcription NFkB_pathway->Transcription MAPK_pathway->Transcription Pro_MMP Pro-MMPs Transcription->Pro_MMP Active_MMP Active MMPs (MMP-2, -3, -13) Pro_MMP->Active_MMP Activation Active_MMP->ECM Degradation PD166793 This compound PD166793->Active_MMP Inhibition

MMP Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Protocol: Inhibition of MMP Activity in Cell Culture

This protocol outlines the steps for treating cultured cells with this compound to assess its inhibitory effect on MMP activity.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Appropriate cell line (e.g., human cardiac fibroblasts)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Reagents for MMP activity assay (e.g., gelatin zymography)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.

  • Cell Treatment:

    • The following day, replace the medium with fresh medium containing the desired final concentration of this compound. A typical starting concentration is 1-10 µM, however, dose-response experiments are recommended.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity. A vehicle control (DMSO alone) should be included in all experiments.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).

  • Sample Collection: Collect the conditioned medium and/or cell lysates for analysis of MMP activity.

  • MMP Activity Assay: Determine MMP activity using a suitable method such as gelatin zymography or a commercially available MMP activity assay kit.

In Vivo Protocol: Administration in a Rodent Model of Heart Failure

This protocol describes the preparation and administration of this compound for in vivo studies, based on a rat model of heart failure.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Oral gavage needles

  • Rodent model of heart failure

Procedure:

  • Formulation Preparation: A common vehicle for oral administration is a mixture of DMSO, PEG300, Tween-80, and saline.

    • To prepare a 1 mL working solution, first, create a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).[1]

    • In a sterile tube, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]

    • Finally, add 450 µL of saline to bring the total volume to 1 mL.[1] This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Animal Dosing:

    • The dosage will depend on the specific animal model and experimental design. Doses ranging from 1 mg/kg/day to 30 mg/kg/day have been reported in the literature.[1][4]

    • Administer the prepared formulation to the animals via oral gavage.

  • Monitoring: Monitor the animals for the duration of the study, assessing relevant physiological and pathological parameters of heart failure.

  • Tissue Collection and Analysis: At the end of the study, collect tissues of interest for histological, biochemical, and molecular analyses to evaluate the effects of this compound treatment.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of cardiac remodeling.

experimental_workflow start Start animal_model Induce Cardiac Injury (e.g., Myocardial Infarction) start->animal_model treatment_groups Divide into Treatment Groups (Vehicle vs. This compound) animal_model->treatment_groups drug_admin Daily Oral Gavage of this compound Formulation treatment_groups->drug_admin monitoring In-life Monitoring (Echocardiography, etc.) drug_admin->monitoring endpoint Endpoint Reached (e.g., 4 weeks post-MI) monitoring->endpoint tissue_collection Tissue Collection (Heart, Plasma) endpoint->tissue_collection analysis Histology, Western Blot, MMP Activity Assays tissue_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

In Vivo Experimental Workflow for this compound.

References

Application Notes and Protocols for Preparing PD-166793 Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PD-166793 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with high affinity for MMP-2, -3, and -13.[1][2] It is a valuable tool for in vitro studies investigating the role of MMPs in various biological processes. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.

Physicochemical Properties and Solubility

This compound is a crystalline solid.[3] It is important to refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations.[1]

PropertyValue
Molecular Formula C₁₇H₁₈BrNO₄S[1][3]
Molecular Weight 412.3 g/mol [1][3]
Appearance White to pink solid[2]

This compound exhibits good solubility in common organic solvents, making it suitable for the preparation of high-concentration stock solutions.

SolventMaximum Concentration
DMSO 100 mM[1] (or 50 mg/mL[3])
Ethanol 100 mM[1] (or 10 mg/mL[3])
DMF 50 mg/mL[3]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[3]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Optional: 0.2 µm syringe filter for sterilization

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

  • Pre-handling: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.[4]

  • Weighing: Accurately weigh out the desired amount of this compound powder. For smaller quantities (e.g., ≤ 10 mg), it is often recommended to dissolve the entire contents of the vial to avoid inaccuracies from weighing small amounts.[5]

  • Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))

    For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 412.3 g/mol ):

    Volume (µL) = (0.001 g / (412.3 g/mol × 0.010 mol/L)) × 1,000,000 µL/L ≈ 242.54 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 50°C) or ultrasonication can be used to aid dissolution if necessary.[4]

  • Sterilization (Optional): For sterile applications, the stock solution can be filtered through a 0.2 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][5][6] Store the aliquots as recommended in the table below.

Storage TypeTemperatureDuration
Powder -20°CUp to 3 years[2]
In Solvent -80°CUp to 6 months[2]
In Solvent -20°CUp to 1 month[2]

Workflow for Preparing this compound Stock Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder calculate 2. Calculate DMSO Volume weigh->calculate dissolve 3. Add DMSO & Dissolve calculate->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store_stock 5. Store at -80°C aliquot->store_stock thaw 6. Thaw Stock Aliquot store_stock->thaw For Experiment dilute 7. Dilute in Culture Medium thaw->dilute use 8. Add to Cell Culture dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

Protocol 2: Preparation of Working Solutions for Cell Culture

It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 0.1%.[5][6] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution directly into the cell culture medium to the desired final concentration immediately before use.[6] To avoid precipitation, it is best to add the stock solution to the medium while gently vortexing or pipetting.[4] For very low final concentrations, a serial dilution in DMSO may be performed before the final dilution in the medium.

  • Example Dilutions: The following table provides example dilutions to achieve common working concentrations from a 10 mM stock solution.

Desired Final ConcentrationVolume of 10 mM Stock to add to 10 mL MediumFinal DMSO Concentration (from a 1:1000 dilution)
1 µM 1 µL0.01%
10 µM 10 µL0.1%
100 µM 100 µL1.0% (May be toxic to some cells)

Safety Precautions

  • Handle this compound in accordance with standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for the Use of PD-166793 in Western Blot Analysis of MMPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166793 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2] Western blot analysis is a key technique to study the expression levels of specific MMPs. The inclusion of this compound in such analyses can be instrumental in investigating the functional roles of MMP activity. These application notes provide detailed protocols and data for utilizing this compound in Western blot analysis of MMPs.

Mechanism of Action

This compound functions as a competitive inhibitor by binding to the active site of MMPs, thereby preventing the cleavage of their substrates.[3] It exhibits nanomolar potency against several MMPs, making it a valuable tool for studying MMP-dependent processes.

Quantitative Data

The inhibitory activity of this compound against a range of human MMPs is summarized in the table below. This data is crucial for determining the appropriate concentrations for experimental use.

MMP TargetIC50 (nM)
MMP-1 (Collagenase-1)6000
MMP-2 (Gelatinase-A)4
MMP-3 (Stromelysin-1)7
MMP-7 (Matrilysin)7200
MMP-9 (Gelatinase-B)7900
MMP-13 (Collagenase-3)8
MMP-14 (MT1-MMP)-
Data compiled from multiple sources.[4] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

This section provides a detailed protocol for the treatment of cell cultures with this compound prior to protein extraction for Western blot analysis. This method is designed to assess the impact of MMP inhibition on cellular processes and protein expression profiles.

Protocol: Inhibition of MMPs in Cell Culture with this compound for Western Blot Analysis

Materials:

  • This compound (store as a stock solution in DMSO at -20°C)

  • Cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Standard Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency (typically 70-80%).

    • Prepare the desired concentration of this compound in cell culture medium. A final concentration in the range of 1-10 µM is a common starting point for cell-based assays. The optimal concentration should be determined empirically for your specific cell line and experimental goals.

    • Remove the existing medium from the cells and replace it with the medium containing this compound. For time-course experiments, treat cells for various durations (e.g., 1, 6, 12, 24 hours). A 30-minute pre-treatment is often sufficient to inhibit MMP activity before stimulating the cells with an agonist.

  • Cell Lysis:

    • After the treatment period, place the culture dish on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate).

    • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Western Blot Analysis:

    • Proceed with standard SDS-PAGE, protein transfer to a PVDF or nitrocellulose membrane, and immunodetection using primary antibodies specific for the MMPs of interest or other target proteins.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathways leading to MMP activation and the experimental workflow for using this compound in Western blot analysis.

MMP_Activation_Pathway cluster_nucleus Nucleus extracellular Extracellular Stimuli (Growth Factors, Cytokines) receptor Cell Surface Receptors extracellular->receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription Transcription Factors (AP-1, NF-κB) mapk->transcription nfkb->transcription pro_mmp_gene Pro-MMP Gene Transcription transcription->pro_mmp_gene nucleus Nucleus pro_mmp_protein Pro-MMP (Inactive Zymogen) pro_mmp_gene->pro_mmp_protein active_mmp Active MMP pro_mmp_protein->active_mmp Activation (e.g., by other proteases) ecm ECM Degradation active_mmp->ecm pd166793 This compound pd166793->active_mmp inhibition Inhibition

Caption: General MMP activation pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with This compound start->treatment lysis Cell Lysis (Ice-cold Lysis Buffer) treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sample_prep Sample Preparation (Laemmli Buffer, Boil) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis using this compound.

References

Application Notes and Protocols for PD-166793 Administration in Porcine Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the administration of PD-166793, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in porcine models of myocardial infarction (MI). The pig is a widely utilized large animal model in cardiovascular research due to the anatomical and physiological similarities of its heart to that of humans.[1] This document outlines the experimental procedures for inducing MI, administering this compound, and assessing its effects on cardiac remodeling. The provided protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of MMP inhibition in the context of ischemic heart disease.

Mechanism of Action of this compound in Myocardial Infarction

Following a myocardial infarction, the heart undergoes a complex remodeling process involving inflammation, degradation of the extracellular matrix (ECM), and scar formation.[2] Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the breakdown of ECM components like collagen.[2][3] An imbalance between MMPs and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), contributes to adverse cardiac remodeling, including left ventricular (LV) dilation and infarct expansion.[3][4]

This compound is a potent, broad-spectrum inhibitor of several MMPs, including MMP-2, -3, -9, and -13, which are upregulated following MI.[3] By inhibiting these MMPs, this compound helps to preserve the structural integrity of the ECM, thereby attenuating adverse LV remodeling and preserving cardiac function.[3][4]

Signaling Pathway of MMP Inhibition by this compound

MMP_Inhibition_Pathway cluster_0 Myocardial Infarction Cascade cluster_1 Extracellular Matrix & Cardiac Remodeling MI Myocardial Infarction Inflammation Inflammation & Neutrophil Infiltration MI->Inflammation TIMPs Decreased TIMPs MI->TIMPs Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammation->Cytokines MMPs Increased MMPs (MMP-2, -3, -9, -13) Cytokines->MMPs ECM_Degradation ECM Degradation (Collagen, etc.) MMPs->ECM_Degradation promotes TIMPs->MMPs inhibits LV_Dilation LV Dilation & Infarct Expansion ECM_Degradation->LV_Dilation Heart_Failure Congestive Heart Failure LV_Dilation->Heart_Failure PD166793 This compound PD166793->MMPs inhibits

Caption: Signaling pathway of MMP inhibition by this compound post-myocardial infarction.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in porcine models of MI.

Table 1: Effects of this compound on Left Ventricular Dimensions and Infarct Size

ParameterMI Only GroupThis compound GroupTime Point
LV End-Diastolic Dimension (cm)5.1 ± 0.14.7 ± 0.18 weeks post-MI
Regional MI Area (cm²)1.7 ± 0.11.3 ± 0.18 weeks post-MI

Data extracted from a study where MI was created by ligating the obtuse marginals of the circumflex artery and this compound was administered at 20 mg/kg/day starting 5 days post-MI.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the effects of this compound in a porcine model of MI.

Experimental Workflow

Experimental_Workflow cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical Phase cluster_analysis Analysis Phase Animal_Prep Animal Acclimatization & Premedication (Amiodarone) Anesthesia Anesthesia Induction & Maintenance Animal_Prep->Anesthesia MI_Induction Induction of Myocardial Infarction (Balloon Occlusion) Anesthesia->MI_Induction Randomization Randomization to Treatment Groups MI_Induction->Randomization Drug_Admin This compound (20 mg/kg/day) or Vehicle Administration Randomization->Drug_Admin Monitoring Post-operative Monitoring & Care Drug_Admin->Monitoring Data_Collection Data Collection (e.g., Echocardiography, Hemodynamics) Monitoring->Data_Collection Terminal_Study Terminal Study & Tissue Harvesting Data_Collection->Terminal_Study Biochemical_Analysis Biochemical Assays (MMP activity, TIMP levels) Terminal_Study->Biochemical_Analysis

Caption: Experimental workflow for this compound administration in porcine MI models.

Porcine Model of Myocardial Infarction

This protocol describes the creation of a reproducible MI in pigs using a closed-chest coronary balloon occlusion technique.[1]

1.1. Animal Preparation and Anesthesia

  • Premedication: To prevent arrhythmias, administer amiodarone (150 mg/kg) for 10 days prior to the procedure.[1]

  • Sedation: Sedate the pig with an intramuscular injection of midazolam (0.4 mg/kg), ketamine (10 mg/kg), and atropine (0.014 mg/kg).[1]

  • Anesthesia Induction: Establish venous access and induce anesthesia. Maintain anesthesia throughout the procedure. Specific anesthetic protocols can vary but should ensure hemodynamic stability.[5][6]

1.2. Induction of Myocardial Infarction

  • Vascular Access: Obtain percutaneous femoral artery access.[7]

  • Catheterization: Under fluoroscopic guidance, advance a guiding catheter to the ostium of the left coronary artery.[1]

  • Balloon Occlusion: Introduce a balloon catheter into the left anterior descending (LAD) coronary artery.[1]

  • Ischemia: Inflate the balloon to occlude the artery for 90 minutes to induce myocardial ischemia.[1]

  • Reperfusion: After 90 minutes, deflate the balloon to allow for reperfusion.[1]

This compound Administration

2.1. Randomization

  • Following the induction of MI, randomly assign the pigs to either the treatment group (this compound) or the control group (vehicle).

2.2. Drug Preparation and Administration

  • Dosage: The recommended dosage of this compound is 20 mg/kg/day.[4]

  • Formulation: The specific formulation for oral administration should be prepared according to the manufacturer's instructions or established laboratory protocols.

  • Administration: Administer this compound or the vehicle orally once daily, starting at a predetermined time point post-MI (e.g., 5 days post-MI).[4]

Post-Procedure Monitoring and Care
  • Provide appropriate post-operative analgesia and care to ensure animal welfare.

  • Monitor vital signs and cardiac function regularly throughout the study period.

Assessment of Cardiac Function and Remodeling

4.1. Echocardiography

  • Perform serial echocardiograms at baseline and various time points post-MI to assess LV dimensions (e.g., LV end-diastolic dimension) and function (e.g., ejection fraction).

4.2. Hemodynamic Measurements

  • At the terminal study, invasive hemodynamic measurements can be performed to assess cardiac pressures and output.

4.3. Infarct Size Measurement

  • At the end of the study, euthanize the animals and harvest the hearts.

  • Stain the heart tissue (e.g., with triphenyltetrazolium chloride) to delineate the infarct area and measure the infarct size.

4.4. Biochemical Analysis

  • Collect myocardial tissue samples from the infarct, border, and remote zones.

  • Perform assays to measure MMP activity (e.g., zymography) and TIMP levels (e.g., Western blotting or ELISA) to confirm the pharmacological effect of this compound.[4]

Conclusion

The protocols and data presented in these application notes provide a framework for investigating the therapeutic effects of this compound in a clinically relevant large animal model of myocardial infarction. Adherence to these standardized procedures will facilitate the generation of reproducible and comparable data, contributing to a better understanding of the role of MMP inhibition in post-MI cardiac remodeling.

References

Application Notes and Protocols for Preclinical Long-Term Treatment with PD-166793

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

PD-166793 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] It exhibits high affinity for MMP-2, MMP-3, and MMP-13, with nanomolar inhibitory concentrations, and also shows activity against other MMPs at micromolar concentrations.[1] These application notes provide detailed protocols for the preparation and long-term administration of this compound in preclinical research settings, particularly in rodent models of cardiovascular disease. The information compiled is based on published preclinical studies. To date, no clinical trial data for this compound in humans has been reported.

Mechanism of Action

This compound functions by targeting the catalytic domain of MMPs, a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[2] In pathological conditions such as heart failure, increased MMP activity contributes to adverse cardiac remodeling.[2] By inhibiting MMPs, this compound has been shown in animal models to attenuate this remodeling process, thereby preserving cardiac function.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic properties of this compound based on available preclinical data.

Table 1: In Vitro Inhibitory Activity of this compound

MMP TargetIC₅₀ (nM)
MMP-24
MMP-37
MMP-138
MMP-16000
MMP-77200
MMP-97900

Source: MedchemExpress[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Dose5 mg/kg (oral gavage)
Half-life (t₁/₂)43.6 hours
Cₘₐₓ42.4 µg/mL
AUC₀-∞2822 µg·h/mL

Source: MedchemExpress[1]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound in the context of heart failure. Pathological stimuli lead to the upregulation of MMPs, which in turn degrade the extracellular matrix, contributing to adverse cardiac remodeling. This compound directly inhibits MMP activity, thus mitigating these downstream effects.

G cluster_0 Pathological Stimuli (e.g., Myocardial Infarction, Pressure Overload) cluster_1 Cellular Response cluster_2 Extracellular Matrix Degradation cluster_3 Cardiac Remodeling cluster_4 Therapeutic Intervention Stimuli Myocardial Infarction Pressure Overload MMP_Upregulation Increased MMP Expression (MMP-2, MMP-9, etc.) Stimuli->MMP_Upregulation Induces ECM_Degradation Degradation of Collagen, Laminin, etc. MMP_Upregulation->ECM_Degradation Catalyzes Remodeling Ventricular Dilation Hypertrophy Fibrosis ECM_Degradation->Remodeling Leads to PD166793 This compound PD166793->MMP_Upregulation Inhibits G Start Start Animal_Model Select Animal Model (e.g., SHHF Rat) Start->Animal_Model Acclimatization Animal Acclimatization (1-2 weeks) Animal_Model->Acclimatization Baseline_Measurements Baseline Measurements (Echocardiography, Body Weight) Acclimatization->Baseline_Measurements Randomization Randomize into Groups (Vehicle vs. This compound) Baseline_Measurements->Randomization Treatment Daily Oral Gavage (e.g., 4 months) Randomization->Treatment Monitoring Regular Monitoring (Health, Interim Measurements) Treatment->Monitoring Final_Measurements Final In-Life Measurements (Echocardiography, Hemodynamics) Treatment->Final_Measurements Monitoring->Treatment Sacrifice Euthanasia and Tissue Collection Final_Measurements->Sacrifice Analysis Ex Vivo Analysis (Histology, MMP Activity) Sacrifice->Analysis End End Analysis->End

References

Application of PD-166793 in the Study of Cardiovascular Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166793 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. In the context of cardiovascular disease, particularly heart failure and post-myocardial infarction remodeling, MMPs play a critical role in the pathological alterations of cardiac tissue, including ventricular dilation, fibrosis, and dysfunction. This compound has emerged as a valuable research tool to investigate the roles of MMPs in these processes and to evaluate the therapeutic potential of MMP inhibition. These application notes provide an overview of the use of this compound in cardiovascular research, including its inhibitory profile, effects in preclinical models, and detailed experimental protocols.

Data Presentation

Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity against several key MMPs implicated in cardiovascular remodeling. Its selectivity allows for the targeted investigation of specific MMPs in disease pathogenesis.

MMP TargetIC50 (nM)
MMP-24
MMP-37
MMP-138
MMP-16100
MMP-77200
MMP-97900
MMP-14240
In Vivo Efficacy of this compound in a Rat Model of Hypertensive Heart Failure

Studies utilizing the spontaneously hypertensive heart failure (SHHF) rat model have demonstrated the beneficial effects of this compound on cardiac function and remodeling.

ParameterControl (SHHF at 13 months)This compound Treated (5 mg/kg/day)% Improvement
Cardiac Function
LV peak +dP/dt (mmHg/s)3578 ± 4775983 ± 109~67%
Cardiac Remodeling
LV Volume at 10 mmHg (μL)899 ± 64678 ± 28~25% reduction

Signaling Pathways and Experimental Workflows

MMP-Mediated Cardiac Remodeling and the Point of Intervention for this compound

Cardiac injury, through events like myocardial infarction or pressure overload, triggers a signaling cascade that leads to adverse remodeling. MMPs, particularly MMP-2 and MMP-9, are key players in this process. They degrade the extracellular matrix, leading to ventricular dilation, and can also activate pro-fibrotic signaling pathways. This compound, as a broad-spectrum MMP inhibitor, can block these detrimental effects.

G cluster_0 Cardiac Injury Stimuli cluster_1 Cellular Response cluster_2 MMP Activation & ECM Degradation cluster_3 TGF-β Signaling Pathway cluster_4 Pathological Outcomes Myocardial Infarction Myocardial Infarction Inflammatory Cells Inflammatory Cells Myocardial Infarction->Inflammatory Cells Pressure Overload Pressure Overload Cardiomyocytes Cardiomyocytes Pressure Overload->Cardiomyocytes MMP-9 Activation MMP-9 Activation Inflammatory Cells->MMP-9 Activation MMP-2 Activation MMP-2 Activation Cardiomyocytes->MMP-2 Activation Fibroblasts Fibroblasts Fibroblasts->MMP-2 Activation ECM Degradation ECM Degradation MMP-2 Activation->ECM Degradation MMP-9 Activation->ECM Degradation Latent TGF-β Latent TGF-β MMP-9 Activation->Latent TGF-β activates Ventricular Dilation Ventricular Dilation ECM Degradation->Ventricular Dilation This compound This compound This compound->MMP-2 Activation This compound->MMP-9 Activation Active TGF-β Active TGF-β Latent TGF-β->Active TGF-β TGF-β Receptor TGF-β Receptor Active TGF-β->TGF-β Receptor Smad2/3 Phosphorylation Smad2/3 Phosphorylation TGF-β Receptor->Smad2/3 Phosphorylation Nuclear Translocation Nuclear Translocation Smad2/3 Phosphorylation->Nuclear Translocation Cardiac Fibrosis Cardiac Fibrosis Nuclear Translocation->Cardiac Fibrosis gene transcription Cardiac Dysfunction Cardiac Dysfunction Cardiac Fibrosis->Cardiac Dysfunction Ventricular Dilation->Cardiac Dysfunction

Caption: MMP-mediated signaling in cardiac remodeling and this compound intervention.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of this compound in a preclinical model of myocardial infarction involves surgical induction of MI, followed by a period of treatment with the inhibitor and subsequent assessment of cardiac function and histology.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Animal Acclimatization Animal Acclimatization Surgical Induction of MI Surgical Induction of MI Animal Acclimatization->Surgical Induction of MI Post-operative Care Post-operative Care Surgical Induction of MI->Post-operative Care Randomization Randomization Post-operative Care->Randomization This compound Administration This compound Administration Randomization->this compound Administration Vehicle Control Vehicle Control Randomization->Vehicle Control Echocardiography Echocardiography This compound Administration->Echocardiography Follow-up Period Vehicle Control->Echocardiography Follow-up Period Histological Analysis Histological Analysis Echocardiography->Histological Analysis Biochemical Assays Biochemical Assays Histological Analysis->Biochemical Assays

Caption: In vivo experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in a Rat Model

This protocol describes the ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Rodent ventilator

  • Surgical instruments (scissors, forceps, needle holder)

  • 6-0 silk suture

  • Betadine and 70% ethanol

  • Heating pad

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat and shave the chest area.

  • Disinfect the surgical site with Betadine followed by 70% ethanol.

  • Intubate the rat and connect it to a rodent ventilator.

  • Perform a left thoracotomy in the fourth intercostal space to expose the heart.

  • Gently retract the ribs to visualize the LAD coronary artery.

  • Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

  • Tie a permanent ligature around the LAD. Successful ligation is confirmed by the appearance of a pale region in the ventricle.

  • Close the chest wall in layers.

  • Administer analgesics and monitor the animal during recovery on a heating pad.

Protocol 2: In Vivo Administration of this compound

This protocol outlines the oral administration of this compound to rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Animal scale

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. A common dosage used in rat models of heart failure is 5 mg/kg/day.[1]

  • Weigh each animal to determine the correct volume of the drug suspension to administer.

  • Administer the this compound suspension or vehicle control daily via oral gavage.

  • Treatment duration will vary depending on the study design but often continues for several weeks to assess long-term effects on cardiac remodeling.

Protocol 3: In Vitro MMP Inhibition Assay Using Cardiac Fibroblasts

This protocol details a method to assess the inhibitory effect of this compound on MMP activity in cultured cardiac fibroblasts, a key cell type in cardiac fibrosis.

Materials:

  • Primary cardiac fibroblasts (rat or mouse)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • This compound

  • Transforming Growth Factor-beta (TGF-β)

  • Gelatin zymography reagents (see Protocol 4)

  • Reagents for Western blotting (antibodies for α-smooth muscle actin and collagen type I)

Procedure:

  • Culture primary cardiac fibroblasts in DMEM with 10% FBS.

  • Once confluent, serum-starve the cells in serum-free DMEM for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

  • Stimulate the cells with TGF-β (e.g., 10 ng/mL) for 24-48 hours to induce a pro-fibrotic phenotype and MMP secretion.

  • Collect the conditioned media for gelatin zymography to assess MMP-2 and MMP-9 activity.

  • Lyse the cells and perform Western blotting to analyze the expression of fibrotic markers such as α-smooth muscle actin and collagen type I.

Protocol 4: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol describes a method to detect the gelatinolytic activity of MMP-2 and MMP-9 in tissue homogenates or cell culture media.[2][3][4]

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Prepare cardiac tissue homogenates or collect conditioned media from cell culture.

  • Determine the protein concentration of the samples.

  • Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.

  • After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS.

  • Incubate the gel in developing buffer overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The molecular weights of pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 are approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.

References

Measuring the Efficacy of PD-166793 on MMP Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the efficacy of PD-166793, a potent and broad-spectrum inhibitor of matrix metalloproteinases (MMPs). The provided methodologies are essential for researchers and professionals involved in drug development and the study of diseases where MMPs are implicated, such as cancer, cardiovascular diseases, and arthritis.[1] The protocols cover in vitro enzymatic assays and cell-based analyses to determine the inhibitory activity of this compound against various MMPs. Data is presented in a structured format for clear interpretation, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction to this compound

This compound is a synthetically developed, non-peptide, biphenylsulfonamide-based inhibitor of matrix metalloproteinases.[2] It exhibits potent inhibitory activity against several members of the MMP family, which are zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[3] Dysregulation of MMP activity is associated with numerous pathological conditions, making MMP inhibitors like this compound valuable tools for research and potential therapeutic agents.[1][4] this compound has been shown to be orally active and effective in various preclinical models, notably in attenuating left ventricular remodeling in heart failure.[2][5]

Quantitative Data Summary

The inhibitory potency of this compound against a panel of MMPs has been determined through various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Matrix Metalloproteinase (MMP)IC50 Value
MMP-1 (Collagenase-1)6.0 µM[2][6]
MMP-2 (Gelatinase-A)4 nM[2][5][6][7]
MMP-3 (Stromelysin-1)7 nM[2][5][6][7]
MMP-7 (Matrilysin)7.2 µM[2][6]
MMP-9 (Gelatinase-B)7.9 µM[2][6]
MMP-13 (Collagenase-3)8 nM[2][5][6][7]
MMP-14 (MT1-MMP)0.24 µM[8]

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for IC50 Determination

This protocol outlines the determination of the IC50 value of this compound against a specific MMP using a fluorogenic substrate. The principle involves the cleavage of a quenched fluorogenic peptide by the active MMP, leading to an increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage.

Materials:

  • Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

  • Prepare Enzyme Solution: Dilute the recombinant MMP enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

  • Prepare Substrate Solution: Dilute the fluorogenic substrate to the recommended working concentration in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the serially diluted this compound solutions to the test wells.

    • Add 10 µL of Assay Buffer with the same percentage of DMSO to the control (no inhibitor) wells.

    • Add 20 µL of the diluted MMP enzyme to all wells except the blank.

    • Add 20 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the diluted fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 328/420 nm for Mca-Dpa substrate) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Normalize the rates relative to the control (no inhibitor) well.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Gelatin Zymography for Assessing MMP-2 and MMP-9 Inhibition

Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in a sample. This protocol is adapted to assess the inhibitory effect of this compound on MMP activity.

Materials:

  • Cell line known to secrete MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma cells)

  • Cell culture medium and supplements

  • This compound

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 0.1% gelatin

  • Non-reducing sample buffer

  • Washing Buffer (e.g., 2.5% Triton X-100 in assay buffer)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Cell Treatment:

    • Culture the cells to near confluence.

    • Wash the cells with serum-free medium.

    • Incubate the cells in serum-free medium containing various concentrations of this compound for 24-48 hours. A vehicle control (DMSO) should be included.

  • Sample Preparation:

    • Collect the conditioned medium from the treated cells.

    • Centrifuge the medium to remove cell debris.

    • Determine the protein concentration of each sample.

  • Electrophoresis:

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

    • Load the samples onto the gelatin-containing polyacrylamide gel.

    • Run the electrophoresis at a constant voltage at 4°C.

  • Enzyme Renaturation and Activity:

    • After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation to remove SDS.

    • Incubate the gel in Incubation Buffer at 37°C for 18-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • Quantify the intensity of the clear bands using densitometry software (e.g., ImageJ).

    • Compare the band intensities from this compound-treated samples to the vehicle control to determine the extent of inhibition.

Visualizations

Signaling Pathway: MMP-Mediated Extracellular Matrix Degradation

MMP_ECM_Degradation Pro_MMPs Pro-MMPs (Inactive Zymogens) Active_MMPs Active MMPs Pro_MMPs->Active_MMPs ECM Extracellular Matrix (Collagen, Gelatin, etc.) Active_MMPs->ECM Degradation PD166793 This compound PD166793->Active_MMPs Inhibition Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Cell_Signaling Downstream Cellular Effects (Migration, Invasion, Angiogenesis) Degraded_ECM->Cell_Signaling Activators Activators (e.g., other proteases) Activators->Pro_MMPs Activation

Caption: General signaling pathway of MMP activation and ECM degradation, and the inhibitory action of this compound.

Experimental Workflow: IC50 Determination of this compound

IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_enzyme Prepare MMP Enzyme Solution start->prep_enzyme prep_substrate Prepare Fluorogenic Substrate Solution start->prep_substrate setup_plate Set up 96-well Plate: Inhibitor, Enzyme prep_inhibitor->setup_plate prep_enzyme->setup_plate add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate pre_incubate->add_substrate measure_fluorescence Kinetic Measurement of Fluorescence add_substrate->measure_fluorescence analyze_data Calculate Reaction Rates and Normalize measure_fluorescence->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 value of this compound using a fluorometric assay.

Logical Relationship: MMPs in Cardiac Remodeling

Cardiac_Remodeling Cardiac_Injury Cardiac Injury (e.g., Myocardial Infarction) Inflammation Inflammatory Response Cardiac_Injury->Inflammation MMP_Upregulation Increased MMP Expression & Activity (MMP-2, MMP-9, etc.) Inflammation->MMP_Upregulation ECM_Degradation ECM Degradation MMP_Upregulation->ECM_Degradation LV_Remodeling Left Ventricular Remodeling & Dysfunction ECM_Degradation->LV_Remodeling Heart_Failure Heart Failure LV_Remodeling->Heart_Failure PD166793 This compound PD166793->MMP_Upregulation Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Overcoming PD-166793 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD-166793. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues with this compound in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and execution.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

A1: this compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with high affinity for MMP-2, -3, and -13.[1][2] Its chemical structure, a biphenylsulfonamide derivative, contributes to its hydrophobic nature and consequently, low intrinsic solubility in aqueous media at neutral pH.

Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer for a cell-based assay. What happened?

A2: This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to come out of solution. The final concentration of DMSO in your aqueous solution is a critical factor; while it's advisable to keep it low (typically <0.5% v/v) to avoid solvent-induced artifacts, this may not be sufficient to maintain the solubility of a hydrophobic compound like this compound.

Q3: How does pH affect the solubility of this compound?

A3: As a sulfonamide-containing compound, the solubility of this compound is likely pH-dependent. The sulfonamide group is weakly acidic. At a pH below its pKa, the compound will be in its less soluble, unionized form. As the pH increases above the pKa, the sulfonamide group can deprotonate, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to be slightly alkaline may improve the solubility of this compound.

Q4: What is the recommended method for preparing a working solution of this compound for in vitro experiments?

A4: The recommended method is to first prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol, and then dilute this stock into your aqueous experimental buffer. It is crucial to add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.

Q5: How should I store my this compound stock and working solutions?

A5: Solid this compound should be stored desiccated at +4°C. Concentrated stock solutions in anhydrous DMSO or ethanol can be stored at -20°C or -80°C for several months. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally not stable and should be prepared fresh for each experiment and used promptly.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Solvent SystemMaximum ConcentrationNotes
DMSO100 mMHigh solubility, suitable for stock solutions.
Ethanol100 mMHigh solubility, another option for stock solutions.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.06 mM)A multi-component vehicle for in vivo studies.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.06 mM)Formulation using a cyclodextrin to enhance solubility for in vivo use.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.06 mM)A lipid-based formulation for in vivo administration.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or use a bath sonicator for brief intervals to aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays

Materials:

  • High-concentration this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile aqueous buffer or cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Methodology:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the DMSO stock solution needed. Aim to keep the final DMSO concentration in the aqueous solution below 0.5% (v/v) to minimize solvent toxicity to cells.

  • In a sterile tube, add the required volume of pre-warmed aqueous buffer or cell culture medium.

  • While vigorously vortexing or stirring the aqueous solution, add the calculated volume of the this compound DMSO stock solution dropwise. This rapid dispersion is critical to prevent precipitation.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, consider the troubleshooting steps outlined below.

  • Use the freshly prepared aqueous working solution immediately. Do not store aqueous working solutions.

Protocol 3: Formulation of this compound for Oral Gavage in Rodents

Materials:

  • This compound (solid)

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Methodology: This protocol is an example for preparing a vehicle for oral administration. The final concentrations of excipients may need to be optimized for your specific application.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add the components in the following order, mixing thoroughly after each addition:

    • 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • 400 µL of PEG300. Mix until uniform.

    • 50 µL of Tween-80. Mix until uniform.

    • 450 µL of Saline. Mix until a clear solution is obtained.

  • This will result in a 1 mL solution with a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Administer the formulation immediately after preparation.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation observed in aqueous working solution q1 Is the final concentration of this compound too high? start->q1 a1_yes Decrease final concentration q1->a1_yes Yes q2 Is the final DMSO concentration too low? q1->q2 No end Clear Solution a1_yes->end a2_yes Slightly increase final DMSO concentration (if tolerated by the assay) q2->a2_yes Yes q3 Was the stock solution added too quickly? q2->q3 No a2_yes->end a3_yes Add stock dropwise while vortexing q3->a3_yes Yes q4 Is the pH of the aqueous buffer optimal? q3->q4 No a3_yes->end a4_no Adjust buffer pH to be slightly alkaline (e.g., pH 7.4-8.0) q4->a4_no No q5 Still precipitating? q4->q5 Yes a4_no->end a5_yes Consider alternative solubilization strategies: - Use of co-solvents (e.g., PEG300) - Addition of surfactants (e.g., Tween-80) - Complexation with cyclodextrins (e.g., SBE-β-CD) q5->a5_yes Yes q5->end No a5_yes->end

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 This compound Mechanism of Action extracellular Extracellular Matrix (ECM) (e.g., Collagen, Gelatin) mmp Matrix Metalloproteinase (MMP) (e.g., MMP-2, MMP-3, MMP-13) extracellular->mmp Substrate for degradation ECM Degradation mmp->degradation Leads to pd166793 This compound pd166793->mmp Binds to catalytic site inhibition Inhibition

Caption: this compound mechanism of action.

G cluster_0 Solubilization Strategy Decision Tree start Start: Poorly soluble this compound q1 Application? start->q1 invitro In Vitro (Cell-based assay) q1->invitro invivo In Vivo (e.g., Oral Gavage) q1->invivo q2 Is final DMSO conc. <0.5% sufficient? invitro->q2 q3 Need for high concentration and bioavailability? invivo->q3 a2_yes Use direct dilution of DMSO stock q2->a2_yes Yes a2_no Consider co-solvents (e.g., low % PEG) or pH adjustment if tolerated by cells q2->a2_no No a3_yes Use multi-component vehicle: - Co-solvents (PEG300) - Surfactants (Tween-80) - Cyclodextrins (SBE-β-CD) q3->a3_yes Yes a3_no Simple suspension or solution in a biocompatible oil (e.g., Corn Oil) q3->a3_no No

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Optimizing PD-166793 Concentration for Maximum MMP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD-166793, a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments for maximum MMP inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] It is a cell-permeable biphenylsulfonylvaline compound that exhibits high affinity for several MMPs, thereby inhibiting their enzymatic activity.[4] Its inhibitory effect is achieved by the carboxylic acid group of the molecule binding to the zinc ion in the active site of the MMP.[4][5]

Q2: Which MMPs are most effectively inhibited by this compound?

This compound shows high potency against MMP-2, MMP-3, and MMP-13, with IC50 values in the low nanomolar range.[1][2][6][7] It is significantly less potent against MMP-1, MMP-7, and MMP-9, where micromolar concentrations are required for inhibition.[6][7]

Q3: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound will depend on the specific MMP being targeted and the experimental system. Based on its IC50 values, a starting range of 10 nM to 1 µM is recommended for targeting MMP-2, MMP-3, and MMP-13. For less sensitive MMPs like MMP-1, -7, and -9, concentrations in the range of 1 µM to 10 µM may be necessary. For instance, a concentration of 100 µM has been shown to significantly reduce MMP-9 activity in normal human cardiac fibroblasts.[6]

Q4: How should I dissolve and store this compound?

This compound is soluble in DMSO and ethanol up to 100 mM.[1][2] For long-term storage, it is recommended to store the lyophilized compound at -20°C, desiccated. Once in solution, it should be stored at -20°C and used within one month to maintain potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7]

Q5: Are there any known off-target effects of this compound?

While this compound is a selective MMP inhibitor, some studies have reported other activities. For example, at a concentration of 0.1 µM, it can cause a 20% inhibition of AMP deaminase (AMPD) activity in rat heart homogenates.[6] It is important to consider potential off-target effects and include appropriate controls in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low MMP inhibition observed. Inhibitor concentration is too low. Refer to the IC50 values in Table 1. Increase the concentration of this compound, especially for less sensitive MMPs. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Incorrect preparation or storage of this compound. Ensure the compound is fully dissolved. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Confirm the integrity of the compound if it has been stored for an extended period.
Inactive enzyme. Verify the activity of your MMP enzyme using a positive control substrate and a known inhibitor.
Assay conditions are not optimal. Check the pH, temperature, and incubation time of your assay. Ensure they are within the optimal range for the specific MMP being studied.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and treatment times.
Pipetting errors. Use calibrated pipettes and ensure accurate and consistent dispensing of reagents.
Degradation of this compound. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
Cell toxicity observed. High concentration of this compound or solvent. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound and the solvent (DMSO or ethanol) in your cell line.
Contamination. Check cell cultures for any signs of microbial contamination.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound against various MMPs

MMP TargetIC50 ValueReference
MMP-16.0 µM[6][7]
MMP-24 nM[1][2][6][7]
MMP-37 nM[1][2][6][7]
MMP-77.2 µM[6][7]
MMP-97.9 µM[6][7]
MMP-138 nM[1][2][6][7]

Table 2: In Vivo and In Vitro Experimental Concentrations of this compound

Experimental ModelConcentration/DosageOutcomeReference
Rat heart homogenates0.1 µM20% inhibition of AMP deaminase (AMPD) activity.[6]
Normal human cardiac fibroblasts100 µM (36 h)Significantly reduced MMP-9 activity.[6]
Rat model of heart failure1 mg/kg/day (10 weeks, gavage)Prevented adverse ventricular remodeling.[6]
Rat model of heart failure5 mg/kg/day (4 months, p.o.)Achieved plasma concentration of 116 ± 11 µmol/L, which nearly extinguished LV myocardial MMP-2 activity.[8][9]
TIMP3-/- mice post-MI30 mg/kg/day (gavage)Improved post-MI survival and reduced LV rupture.[10]

Experimental Protocols

Protocol 1: General Fluorometric MMP Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Active recombinant MMP enzyme

  • Fluorogenic MMP substrate (specific to the MMP of interest)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound

  • DMSO or Ethanol (for dissolving this compound)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer. The final concentrations should bracket the expected IC50 value. Include a vehicle control (DMSO or ethanol).

  • Enzyme preparation: Dilute the active MMP enzyme to the desired concentration in cold assay buffer.

  • Assay setup: To each well of the 96-well plate, add:

    • Assay buffer

    • This compound dilution or vehicle control

    • Diluted MMP enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction initiation: Add the fluorogenic MMP substrate to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate. Alternatively, an endpoint reading can be taken after a 30-60 minute incubation at 37°C, protected from light.

  • Data analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Inhibition

This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) and assess their inhibition by this compound in biological samples.

Materials:

  • 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin

  • Samples (e.g., cell culture supernatant, tissue extracts)

  • This compound

  • Non-reducing sample buffer

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample preparation: Treat cells or tissues with various concentrations of this compound. Collect the conditioned media or prepare tissue lysates. Determine the protein concentration of the samples.

  • Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel. Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer with gentle agitation to remove SDS and allow the enzymes to renature.

  • Enzyme activity: Incubate the gel in developing buffer overnight at 37°C.

  • Staining and destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a dark blue background.

  • Analysis: The areas of gelatinolytic activity will appear as clear bands, indicating the presence of active MMP-2 and MMP-9. The inhibition by this compound will be evident by a decrease in the intensity of these bands compared to the untreated control. Densitometry can be used for quantification.

Visualizations

experimental_workflow_mmp_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_reagents Add Reagents to 96-well Plate prep_inhibitor->add_reagents prep_enzyme Prepare Active MMP Enzyme prep_enzyme->add_reagents prep_substrate Prepare Fluorogenic Substrate start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction pre_incubate Pre-incubate (37°C, 15-30 min) add_reagents->pre_incubate pre_incubate->start_reaction measure_fluorescence Measure Fluorescence start_reaction->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for Fluorometric MMP Inhibition Assay.

signaling_pathway_mmp_inhibition cluster_extracellular Extracellular Matrix cluster_cell Cell ECM ECM Components (e.g., Collagen, Gelatin) Degradation ECM Degradation & Tissue Remodeling ECM->Degradation Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activation Active_MMP->ECM Cleavage PD166793 This compound PD166793->Active_MMP Inhibition

Caption: Simplified Signaling Pathway of MMP Inhibition by this compound.

troubleshooting_logic start Start: Low/No Inhibition check_conc Is [this compound] Sufficient? start->check_conc check_prep Was Inhibitor Prepared Correctly? check_conc->check_prep Yes increase_conc Action: Increase Concentration check_conc->increase_conc No check_enzyme Is Enzyme Active? check_prep->check_enzyme Yes reprepare Action: Prepare Fresh Stock check_prep->reprepare No check_assay Are Assay Conditions Optimal? check_enzyme->check_assay Yes validate_enzyme Action: Validate Enzyme Activity check_enzyme->validate_enzyme No optimize_assay Action: Optimize Conditions check_assay->optimize_assay No success Problem Resolved check_assay->success Yes increase_conc->success reprepare->success validate_enzyme->success optimize_assay->success

Caption: Troubleshooting Logic for Low MMP Inhibition.

References

Potential off-target effects of PD-166793 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PD-166793, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Its mechanism of action involves the chelation of the zinc ion within the catalytic domain of MMPs, which is essential for their enzymatic activity.[4] This inhibition prevents the degradation of extracellular matrix components and the processing of various signaling molecules.

Q2: What is the selectivity profile of this compound against different MMPs?

A2: this compound exhibits differential potency against various MMP family members. It is a highly potent inhibitor of MMP-2, MMP-3, and MMP-13, with IC50 values in the low nanomolar range. It displays weaker inhibition against MMP-1, MMP-7, and MMP-9, with IC50 values in the micromolar range.[1]

Q3: Are there any known non-MMP off-target effects of this compound?

A3: Yes, one of the known off-target effects of this compound is the inhibition of AMP deaminase (AMPD).[1] At a concentration of 0.1 µM, this compound has been shown to cause a 20% inhibition of AMPD activity in rat heart homogenates.[1] As this compound is a hydroxamic acid-based inhibitor, it has the potential to chelate other divalent metal ions, which could lead to the inhibition of other metalloenzymes.[5][6]

Q4: What are the potential downstream consequences of on-target MMP inhibition by this compound?

A4: By inhibiting MMPs, this compound can prevent the degradation of extracellular matrix proteins like collagen and elastin, which is a key aspect of its role in preventing tissue remodeling, particularly in cardiac contexts.[7][8] MMP inhibition can also affect cell signaling by preventing the release or activation of growth factors and cytokines that are processed by MMPs.[3] This can impact processes such as inflammation, angiogenesis, and cell migration.[3][4]

Q5: What are the potential downstream consequences of the off-target inhibition of AMP deaminase by this compound?

A5: AMP deaminase catalyzes the conversion of AMP to IMP.[9] Inhibition of AMPD can lead to an accumulation of AMP, which can, in turn, activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11] Activated AMPK can influence a wide range of cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis.[10] Therefore, off-target inhibition of AMPD could lead to metabolic changes in experimental models that are independent of MMP inhibition.[12]

Troubleshooting Guides

Problem 1: Unexpected or inconsistent experimental results.
  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: Your results may be influenced by the inhibition of non-MMP targets, such as AMP deaminase.[1]

      • Recommendation: Design control experiments to distinguish between on-target and off-target effects. This can include using a structurally unrelated MMP inhibitor with a different off-target profile or performing "rescue" experiments where you add back the product of the inhibited off-target enzyme (e.g., IMP for AMPD inhibition).

  • Possible Cause 2: Compound instability or improper storage.

    • Troubleshooting Step: this compound, like many small molecules, can degrade if not stored correctly.

      • Recommendation: Prepare fresh stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Always use the recommended solvent for dissolution.

  • Possible Cause 3: Incorrect dosage or concentration.

    • Troubleshooting Step: The effective concentration of this compound can vary significantly between in vitro and in vivo models and different cell types.

      • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experimental system. Refer to published studies using similar models for guidance on appropriate dosage.[13]

Problem 2: No observable effect of this compound on MMP activity.
  • Possible Cause 1: Insufficient MMP expression or activation.

    • Troubleshooting Step: The target MMPs may not be present or active in your experimental system.

      • Recommendation: Confirm the expression of your target MMPs using techniques like Western blotting or qPCR. For zymography, ensure that pro-MMPs are activated if you are studying the active form. Some experimental systems may require stimulation (e.g., with cytokines) to induce MMP expression.[14]

  • Possible Cause 2: Issues with the MMP activity assay.

    • Troubleshooting Step: The assay itself may not be functioning correctly.

      • Recommendation: Include positive and negative controls in your assay. A known MMP inhibitor can serve as a positive control for inhibition, while a vehicle control (e.g., DMSO) will serve as a negative control.[11] Ensure that the assay buffer conditions (e.g., pH, co-factors) are optimal for MMP activity.

Data Presentation

Table 1: Selectivity Profile of this compound against various MMPs

MMP TargetIC50 (nM)Potency
MMP-24High
MMP-37High
MMP-138High
MMP-16000Low
MMP-77200Low
MMP-97900Low

Data compiled from MedchemExpress.[1]

Experimental Protocols

Gelatin Zymography for Assessing MMP-2 and MMP-9 Activity

This protocol is adapted from standard zymography procedures and is suitable for analyzing conditioned media from cell cultures treated with this compound.

1. Sample Preparation:

  • Culture cells to 70-80% confluency.
  • Wash cells with serum-free media and then incubate in serum-free media with or without this compound for the desired time.
  • Collect the conditioned media and centrifuge to remove cell debris.
  • Determine the protein concentration of the conditioned media.

2. Gel Electrophoresis:

  • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
  • Mix equal volumes of conditioned media with 2x non-reducing sample buffer. Do not heat the samples.
  • Load equal amounts of protein per lane. Include a positive control (e.g., activated MMP-2 and MMP-9) and a molecular weight marker.
  • Run the gel at 150V at 4°C until the dye front reaches the bottom.

3. MMP Renaturation and Development:

  • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
  • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) overnight at 37°C.

4. Staining and Visualization:

  • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid for 1 hour.
  • Destain the gel with 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

MMP Activity Assay (Fluorometric)

This protocol describes a general method for measuring MMP activity using a fluorogenic substrate, which can be adapted for inhibitor screening.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
  • Reconstitute the fluorogenic MMP substrate and the specific MMP enzyme according to the manufacturer's instructions.
  • Prepare a stock solution of this compound in DMSO.

2. Assay Procedure:

  • In a 96-well black plate, add the following to each well:
  • Assay buffer
  • This compound at various concentrations (or vehicle control)
  • MMP enzyme
  • Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the fluorogenic MMP substrate.
  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 325/393 nm for some substrates).[11]

3. Data Analysis:

  • Calculate the rate of substrate cleavage (increase in fluorescence over time).
  • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

AMP Deaminase (AMPD) Activity Assay

This protocol is based on a coupled-enzyme assay that measures the production of IMP.

1. Sample Preparation:

  • Prepare cell or tissue lysates in a suitable buffer.
  • Determine the protein concentration of the lysates.

2. Assay Procedure:

  • The assay measures the conversion of AMP to IMP, which is then converted to uric acid, leading to a change in absorbance at 285 nm, or it can be a coupled-enzyme assay that results in NADH production, measured at 340 nm.[1][2][5]
  • In a UV-transparent 96-well plate, add the following to each well:
  • Assay buffer
  • Cell or tissue lysate
  • This compound at various concentrations (or vehicle control)
  • Pre-incubate at 37°C for 10-15 minutes.
  • Initiate the reaction by adding AMP.
  • Monitor the change in absorbance at the appropriate wavelength in a kinetic mode.

3. Data Analysis:

  • Calculate the rate of the reaction (change in absorbance over time).
  • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

Mandatory Visualizations

On_Target_Signaling_Pathway PD166793 This compound MMPs MMPs (e.g., MMP-2, -9) PD166793->MMPs Inhibition ECM Extracellular Matrix (e.g., Collagen, Elastin) MMPs->ECM Degradation Signaling_Molecules Pro-Growth Factors & Pro-Cytokines MMPs->Signaling_Molecules Cleavage & Activation Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Active_Signaling_Molecules Active Growth Factors & Cytokines Signaling_Molecules->Active_Signaling_Molecules Cell_Signaling Cell Signaling (Migration, Proliferation, Inflammation) Active_Signaling_Molecules->Cell_Signaling Activation

Caption: On-target effect of this compound on MMP-mediated signaling.

Off_Target_Signaling_Pathway PD166793 This compound AMPD AMP Deaminase PD166793->AMPD Inhibition AMP AMP AMPD->AMP Conversion to IMP IMP IMP AMP->IMP AMPK AMPK AMP->AMPK Activation Metabolic_Pathways Cellular Metabolism (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolic_Pathways Regulation

Caption: Potential off-target effect of this compound on AMPD-AMPK signaling.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 On-Target Effect Analysis cluster_2 Off-Target Effect Analysis cluster_3 Data Interpretation Start Treat cells/animals with This compound vs. Vehicle Zymography Gelatin Zymography (MMP-2/-9 activity) Start->Zymography MMP_Activity_Assay Fluorometric MMP Assay (Overall MMP activity) Start->MMP_Activity_Assay Western_Blot_MMP Western Blot (MMP expression) Start->Western_Blot_MMP AMPD_Assay AMP Deaminase Assay Start->AMPD_Assay Western_Blot_AMPK Western Blot (p-AMPK levels) Start->Western_Blot_AMPK Interpretation Correlate phenotypic changes with on-target vs. off-target biochemical effects Zymography->Interpretation MMP_Activity_Assay->Interpretation Western_Blot_MMP->Interpretation AMPD_Assay->Interpretation Western_Blot_AMPK->Interpretation

Caption: Workflow for investigating on- and off-target effects of this compound.

References

Preventing degradation of PD-166793 in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD-166793, a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, non-hydroxamate biphenylsulfonamide compound that acts as a potent inhibitor of several matrix metalloproteinases. It exhibits high affinity for MMP-2, MMP-3, and MMP-13.[1] Its mechanism of action involves the carboxylate group of the L-valine moiety binding to the catalytic zinc ion in the active site of the MMP, thereby blocking its enzymatic activity.[2]

Q2: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Under these conditions, it is stable for extended periods. Stock solutions in anhydrous DMSO or ethanol should also be stored at -20°C or -80°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It has limited solubility in aqueous solutions. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final DMSO concentration is not detrimental to the cells (typically ≤ 0.1%).

Q4: Is this compound sensitive to light?

Yes, as a sulfonamide-containing compound, this compound is potentially susceptible to photodegradation, especially under fluorescent light and in the presence of photosensitizers.[3] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and experiments.

Q5: How does pH affect the stability of this compound?

The stability of sulfonamides can be pH-dependent. While many sulfonamides are relatively stable at neutral pH, they can be susceptible to hydrolysis under acidic or alkaline conditions.[4][5] For experiments requiring aqueous buffers, it is recommended to maintain a pH as close to neutral (pH 7.2-7.4) as possible. If the experiment requires a different pH, the stability of this compound under those specific conditions should be empirically validated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of inhibitory activity over time in aqueous media Hydrolysis of the sulfonamide group. Sulfonamides can hydrolyze, especially at non-neutral pH.[4][6]- Prepare fresh working solutions of this compound for each experiment.- If long-term incubation is necessary, consider a pilot study to determine the rate of degradation under your specific experimental conditions (pH, temperature, media components).- Maintain the pH of the experimental medium as close to neutral as possible.
Inconsistent results between experiments Photodegradation. Exposure to light, especially during long incubation periods, can degrade the compound.[3]- Protect all solutions containing this compound from light at all times by using amber tubes or foil-wrapped containers.- Minimize the exposure of experimental plates or tubes to ambient light.
Precipitation of the compound in aqueous media Low aqueous solubility. this compound has poor solubility in water. High concentrations of the DMSO stock solution added to aqueous media can cause precipitation.- Ensure the final concentration of DMSO in the working solution is low (typically <0.5%).- Vortex the solution thoroughly after adding the this compound stock.- If precipitation persists, consider using a solubilizing agent, but verify its compatibility with your experimental system.
Observed cellular toxicity not related to MMP inhibition High concentration of solvent (DMSO). DMSO can be toxic to cells at higher concentrations.- Prepare a more concentrated stock solution of this compound in DMSO to reduce the volume added to the cell culture medium.- Ensure the final DMSO concentration in your experiments is below the toxic threshold for your specific cell line (typically ≤ 0.1%).- Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Variability in results with different batches of this compound Improper storage of the solid compound. Exposure to moisture and/or light can lead to gradual degradation of the solid material.- Store the solid compound desiccated at -20°C and protected from light.- Once a container is opened, use it promptly or store it in a desiccator to prevent moisture absorption.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥ 100 mg/mLMedchemExpress
EthanolSolubleCayman Chemical
WaterInsolubleInferred from properties

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureRecommended DurationKey Considerations
Solid-20°CYearsProtect from light and moisture.
Stock Solution (in anhydrous DMSO or Ethanol)-20°C to -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Working Solution (in aqueous media)4°C to 37°CPrepare fresh for each useProne to hydrolysis and photodegradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cell-Based Assay with this compound
  • Materials:

    • Cells of interest cultured in appropriate medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile, tissue culture-treated plates

    • Phosphate-buffered saline (PBS)

    • Appropriate assay reagents (e.g., for viability, migration, or invasion)

  • Procedure:

    • Seed the cells in the tissue culture plates at the desired density and allow them to adhere overnight.

    • The next day, prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).

    • Carefully remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plates for the desired experimental duration in a cell culture incubator. Protect the plates from light during incubation.

    • After incubation, proceed with the specific cell-based assay according to the manufacturer's instructions.

Visualizations

MMP_Activation_Pathway Pro_MMP Pro-MMP Active_MMP Active MMP Pro_MMP->Active_MMP Proteolytic Activation TIMP TIMP Active_MMP->TIMP Inhibition Substrate Extracellular Matrix (e.g., Collagen) Active_MMP->Substrate Cleavage PD166793 This compound Active_MMP->PD166793 Inhibition Degradation_Products Degradation Products Substrate->Degradation_Products

Caption: General mechanism of MMP activation and inhibition.

Experimental_Workflow Stock_Solution Prepare Stock Solution (this compound in DMSO) Working_Solution Prepare Working Solution (Dilute in Media) Stock_Solution->Working_Solution Cell_Treatment Treat Cells Working_Solution->Cell_Treatment Incubation Incubate (Light Protected) Cell_Treatment->Incubation Assay Perform Assay Incubation->Assay

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Logic Problem Inconsistent or Negative Results Check_Storage Check Storage Conditions (-20°C, Dark, Dry) Problem->Check_Storage Check_Handling Review Handling Procedures (Light protection, Fresh solutions) Problem->Check_Handling Check_Solubility Verify Solubility in Media (No precipitation) Problem->Check_Solubility Check_Controls Examine Controls (Vehicle, Positive) Problem->Check_Controls Solution Address Specific Issue Check_Storage->Solution Check_Handling->Solution Check_Solubility->Solution Check_Controls->Solution

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: PD-1667993 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of PD-166793, a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Solid this compound should be stored desiccated at either +4°C or -20°C.[1][2] When stored properly, the lyophilized compound is stable for at least 3 to 4 years.[2][3]

Q2: How should I store solutions of this compound?

A: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] At -20°C, solutions are stable for up to 1 month, while at -80°C, they can be stored for up to 6 months.[4]

Q3: What solvents can I use to dissolve this compound?

A: this compound is soluble in several organic solvents. It is soluble up to 100 mM in DMSO and ethanol.[1][5] It is also soluble in DMF at 50 mg/mL.[2] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline have been reported.[4]

Q4: My this compound solution appears to have precipitated. What should I do?

A: If you observe precipitation, gentle warming and/or sonication can be used to aid in the redissolution of the compound.[4] To prevent precipitation, ensure you are not exceeding the solubility limits and consider preparing fresh solutions for your experiments. For aqueous-based buffers, the solubility is significantly lower; for example, in a 1:1 mixture of DMSO and PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[2]

Q5: Is this compound sensitive to light or pH changes?

A: There is limited publicly available data on the photostability and pH-dependent stability of this compound. As a general precaution, it is advisable to protect solutions from prolonged exposure to light. The stability of sulfonamide-containing compounds can be pH-dependent; therefore, it is recommended to prepare fresh solutions in your experimental buffer and use them promptly. For critical applications, it is recommended to perform a stability assessment under your specific experimental conditions.

Data Summary Tables

Table 1: Storage Conditions and Stability of this compound

FormStorage TemperatureRecommended DurationNotes
Solid (Lyophilized)+4°C or -20°C≥ 3-4 yearsKeep desiccated.[1][2][3]
Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3][4]
Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[4]

Table 2: Solubility of this compound

SolventMaximum Concentration
DMSO100 mM[1][5]
Ethanol100 mM[1][5]
DMF50 mg/mL[2]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 412.3 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile container. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.123 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the solid compound. For a 10 mM solution, add 1 mL of DMSO for every 4.123 mg of this compound.

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

General Protocol for Assessing Solution Stability (User-Defined Conditions)

This protocol provides a general framework for researchers to assess the stability of this compound under their specific experimental conditions (e.g., different buffers, pH, or light exposure).

Materials:

  • This compound stock solution

  • Experimental buffer(s) of interest

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubators or light chambers for controlled environmental conditions

Procedure:

  • Prepare a working solution of this compound in your experimental buffer at the desired final concentration.

  • Divide the working solution into multiple aliquots.

  • Timepoint Zero: Immediately analyze one aliquot by HPLC to determine the initial peak area or concentration of this compound. This will serve as your baseline.

  • Stability Assessment: Store the remaining aliquots under the desired experimental conditions (e.g., specific temperature, protected from light vs. exposed to light).

  • Timepoint Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from the storage condition and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the timepoint zero sample. A significant decrease in the peak area indicates degradation of the compound. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

MMP Signaling Pathway and Inhibition by this compound

MMP_Signaling_Pathway Simplified MMP Signaling and Inhibition cluster_extracellular Extracellular Matrix cluster_cell Cell ECM Extracellular Matrix (Collagen, etc.) Degraded ECM Degraded ECM Fragments ECM->Degraded ECM Pro-MMPs Pro-MMPs (Inactive) Active MMPs Active MMPs (e.g., MMP-2, -3, -13) Pro-MMPs->Active MMPs Activation Active MMPs->ECM Degradation Growth Factors / Cytokines Growth Factors (e.g., TNF-α) Receptor Cell Surface Receptor Growth Factors / Cytokines->Receptor Signaling Cascade Intracellular Signaling (e.g., MAPK, ERK) Receptor->Signaling Cascade Transcription Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling Cascade->Transcription Factors MMP Gene Expression MMP Gene Expression Transcription Factors->MMP Gene Expression MMP Gene Expression->Pro-MMPs Synthesis & Secretion This compound This compound This compound->Active MMPs Inhibition

Caption: Inhibition of Matrix Metalloproteinase (MMP) Signaling by this compound.

Troubleshooting Workflow for Inconsistent Experimental Results

Troubleshooting_Workflow Troubleshooting Inconsistent Results with this compound start Inconsistent or Unexpected Results check_compound Verify this compound Integrity start->check_compound solid_storage Solid Storage Conditions Correct? (+4°C or -20°C, desiccated) check_compound->solid_storage Yes new_compound Order Fresh Compound check_compound->new_compound No check_solution Assess Solution Preparation and Storage solution_storage Solution Storage Conditions Correct? (-20°C or -80°C, aliquoted) check_solution->solution_storage Yes fresh_solution Prepare Fresh Solution check_solution->fresh_solution No check_protocol Review Experimental Protocol concentration_calc Verify Concentration Calculations check_protocol->concentration_calc solid_storage->check_solution resolve Problem Resolved new_compound->resolve solubility_issue Check for Precipitation. Exceeding Solubility? solution_storage->solubility_issue fresh_solution->resolve solubility_issue->check_protocol No sonicate_warm Try Gentle Warming/Sonication solubility_issue->sonicate_warm Yes sonicate_warm->check_protocol assay_conditions Check Assay Conditions (pH, temp, incubation time) concentration_calc->assay_conditions assay_conditions->resolve

Caption: A logical workflow to troubleshoot inconsistent experimental outcomes.

References

Troubleshooting inconsistent results with PD-166793

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PD-166793, a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] Its primary mechanism of action involves the tight binding of its carboxylate group to the zinc ion within the catalytic site of MMPs, thereby inactivating the enzyme.[1][3] This inhibition prevents the degradation of extracellular matrix components.

Q2: What are the primary targets of this compound?

This compound exhibits high affinity for MMP-2, MMP-3, and MMP-13.[4] It shows significantly lower potency against MMP-1, MMP-7, and MMP-9.[4]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound solid should be stored at -20°C for up to four years. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Q4: Is this compound cell-permeable?

Yes, this compound is a cell-permeable compound.[1]

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from improper handling of the compound to complexities within the experimental system. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Lower than expected or no inhibitory effect.

Possible Cause 1: Compound Precipitation

This compound has limited solubility in aqueous solutions. If the compound precipitates out of solution, its effective concentration will be reduced, leading to diminished or no activity.

  • Solution:

    • Visually inspect your working solution for any precipitate.

    • Consider preparing a fresh stock solution in an appropriate solvent like DMSO or ethanol.

    • For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of this compound.

    • If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.

Possible Cause 2: Compound Degradation

Improper storage or handling can lead to the degradation of this compound.

  • Solution:

    • Ensure the compound and its stock solutions are stored at the recommended temperatures.

    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Protect the compound from light.

Possible Cause 3: High Enzyme or Substrate Concentration in the Assay

In enzymatic assays, high concentrations of the MMP enzyme or its substrate can overcome the inhibitory effect of this compound, especially if the inhibitor concentration is near its IC50 value.

  • Solution:

    • Optimize the enzyme and substrate concentrations in your assay.

    • Perform a dose-response curve with this compound to determine the effective concentration range for your specific experimental conditions.

Problem 2: High variability between replicate experiments.

Possible Cause 1: Inconsistent Solution Preparation

Variations in the preparation of stock and working solutions can lead to significant differences in experimental outcomes.

  • Solution:

    • Use calibrated pipettes and follow a standardized protocol for solution preparation.

    • Ensure complete dissolution of the compound before use.

Possible Cause 2: Fluctuations in Experimental Conditions

Minor variations in incubation times, temperatures, or cell densities can contribute to variability.

  • Solution:

    • Strictly control all experimental parameters.

    • Include appropriate positive and negative controls in every experiment to monitor for consistency.

Possible Cause 3: Cell-based Assay Issues

In cell-based assays, factors such as cell passage number, confluency, and serum concentration in the media can influence MMP expression and activity, leading to variable results.

  • Solution:

    • Use cells within a consistent and low passage number range.

    • Plate cells at a consistent density and ensure they reach the desired confluency before treatment.

    • Be aware that components in serum can interact with the compound or affect MMP activity. Consider using serum-free or reduced-serum media for the duration of the treatment, if appropriate for your cell type.

Problem 3: Unexpected or off-target effects.

Possible Cause 1: Broad-Spectrum Inhibition

This compound is a broad-spectrum MMP inhibitor and will affect the activity of multiple MMPs. This can lead to complex biological responses that may be misinterpreted as off-target effects.

  • Solution:

    • Acknowledge the broad-spectrum nature of the inhibitor in your experimental design and interpretation of results.

    • Consider using more selective MMP inhibitors as controls to dissect the roles of specific MMPs.

    • Knockdown or knockout of specific MMPs using genetic approaches can help confirm the on-target effects of this compound.

Possible Cause 2: True Off-Target Effects

At higher concentrations, this compound may inhibit other enzymes. For example, it has been shown to inhibit AMP deaminase at a concentration of 0.1 μM.[4]

  • Solution:

    • Use the lowest effective concentration of this compound as determined by your dose-response experiments.

    • Consult the literature for known off-target effects of this compound and consider if they could be relevant to your experimental system.

    • If an unexpected phenotype is observed, consider performing counter-screens against potential off-target enzymes.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various matrix metalloproteinases.

MMP TargetIC50 Value
MMP-16.0 µM[4]
MMP-24 nM[4]
MMP-37 nM[4]
MMP-77.2 µM[4]
MMP-97.9 µM[4]
MMP-138 nM[4]

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the purified, active MMP in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • Prepare a stock solution of a suitable fluorogenic MMP substrate.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the diluted this compound or vehicle control (e.g., DMSO in assay buffer).

    • Add the MMP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

In Vivo Administration in a Mouse Model of Myocardial Infarction

This protocol is based on a study investigating the effects of this compound on cardiac remodeling.[5]

  • Animal Model:

    • Use a suitable mouse model of myocardial infarction (MI), such as one induced by ligation of the left anterior descending artery.[5]

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound for oral gavage. The vehicle used in the cited study is not specified, but a common vehicle for oral administration of hydrophobic compounds is a mixture of 0.5% methylcellulose and 0.1% Tween-80 in water.

    • Administer this compound daily by oral gavage at a dose of 30 mg/kg.[5]

  • Treatment Schedule:

    • Begin treatment with this compound two days prior to the induction of MI and continue for two days post-MI.[5]

  • Endpoint Analysis:

    • Monitor animal survival and assess cardiac structure and function at desired time points using methods such as echocardiography.[5]

Visualizations

signaling_pathway cluster_extracellular Extracellular Matrix MMPs MMPs (e.g., MMP-2, -3, -13) ECM ECM Components (e.g., Collagen, Gelatin) MMPs->ECM Cleavage Degradation ECM Degradation ECM->Degradation PD166793 This compound PD166793->MMPs Inhibition Remodeling Tissue Remodeling Degradation->Remodeling

Caption: Mechanism of action of this compound in inhibiting MMP-mediated ECM degradation.

troubleshooting_workflow Start Inconsistent Results Observed Check_Solubility Check for Compound Precipitation Start->Check_Solubility Check_Storage Verify Proper Storage and Handling Check_Solubility->Check_Storage No Precipitate Remake_Solution Prepare Fresh Solutions Check_Solubility->Remake_Solution Precipitate Observed Check_Concentration Review Assay Concentrations Check_Storage->Check_Concentration Properly Stored Check_Off_Target Consider Off-Target Effects Check_Concentration->Check_Off_Target Optimal Optimize_Assay Optimize Assay Parameters Check_Concentration->Optimize_Assay Sub-optimal Use_Controls Use Selective Inhibitors as Controls Check_Off_Target->Use_Controls Re_evaluate Re-evaluate Results Remake_Solution->Re_evaluate Optimize_Assay->Re_evaluate Use_Controls->Re_evaluate

Caption: A logical workflow for troubleshooting inconsistent results with PD-16679_3.

References

Minimizing toxicity of PD-166793 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD-166793. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity and effectively utilizing this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It exhibits high affinity for MMP-2, MMP-3, and MMP-13, with IC50 values in the low nanomolar range. Its mechanism of action involves the carboxylate group of the molecule chelating the zinc ion (Zn²⁺) within the catalytic domain of the MMP, thereby blocking its enzymatic activity.

Q2: What are the common challenges when working with this compound in cell-based assays?

A2: The primary challenges include potential cytotoxicity at higher concentrations, off-target effects due to its broad-spectrum nature, and issues related to its solubility in aqueous cell culture media. Researchers should carefully determine the optimal, non-toxic working concentration for their specific cell line and assay.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO and ethanol up to 100 mM. It is recommended to prepare a concentrated stock solution in anhydrous DMSO, which can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock should be diluted in pre-warmed cell culture medium to the final working concentration. The final DMSO concentration in the culture should ideally be kept below 0.5% (v/v) to avoid solvent-induced toxicity.

Q4: What is the expected outcome of inhibiting MMPs in cell-based assays?

A4: Inhibition of MMPs can lead to various cellular effects depending on the cell type and the role of specific MMPs in the biological process being studied. Expected outcomes can include decreased cell migration and invasion, alterations in cell morphology and adhesion, and reduced proliferation.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

You observe a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), or other signs of cellular stress after treating with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Concentration is too high The primary cause of toxicity is often a concentration of the inhibitor that is too high for the specific cell line. It is crucial to determine the cytotoxic concentration (CC50) and use this compound at concentrations well below this value. See the detailed protocol below for determining the optimal concentration.
Solvent (DMSO) toxicity Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.5%. Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to differentiate between compound and solvent toxicity.
Solubility issues and precipitation This compound is poorly soluble in aqueous solutions. Precipitation of the compound in the cell culture medium can lead to inconsistent results and localized high concentrations that are toxic to cells. To avoid this, add the DMSO stock solution to pre-warmed media while vortexing gently. If precipitation is suspected, centrifuge the final diluted solution and use the supernatant for treatment.
Off-target effects As a broad-spectrum inhibitor, this compound can inhibit multiple MMPs and potentially other metalloenzymes, leading to unintended cellular consequences. If possible, compare the effects with a more selective MMP inhibitor or use a secondary method (e.g., siRNA knockdown of the target MMP) to validate the observed phenotype.
Contamination Rule out microbial contamination (bacteria, yeast, mycoplasma) as a source of cell stress.
Issue 2: Inconsistent or Irreproducible Results

You are observing high variability in your experimental results between replicates or across different experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent inhibitor concentration This can be due to precipitation (see above) or improper dilution. Always prepare fresh dilutions from a validated stock solution for each experiment.
Variability in cell health and density Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Variations in cell number can significantly alter the effective inhibitor concentration per cell.
Inconsistent incubation times The duration of exposure to this compound can influence the observed effect. Use a consistent incubation time for all experiments.
Edge effects in multi-well plates Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell viability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound against various Matrix Metalloproteinases

MMP TargetIC50 (nM)Reference
MMP-24
MMP-37
MMP-138
MMP-16000
MMP-77200
MMP-97900

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

Protocol 1: Determining the Optimal (Non-Toxic) Concentration of this compound using an MTT Assay

This protocol describes how to determine the concentration range of this compound that effectively inhibits MMP activity without causing significant cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare a range of serial dilutions in complete cell culture medium. It is recommended to start with a broad range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the highest final DMSO concentration) and a no-treatment control.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). This should be consistent with the planned duration of your primary experiments.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Normalize the data to the no-treatment control (set to 100% viability).

    • Plot the percent viability against the log of the this compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).

    • For your experiments, choose a concentration range that is well below the CC50 and shows minimal impact on cell viability.

Protocol 2: Cell Migration Assay (Boyden Chamber Assay)

This protocol provides a general method to assess the effect of this compound on cell migration.

Materials:

  • Transwell® inserts (with appropriate pore size for your cell type)

  • 24-well plates

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Crystal Violet staining solution

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of medium with a chemoattractant to the lower wells of a 24-well plate.

    • In the upper chamber of the Transwell® inserts, add 100 µL of the cell suspension.

    • To the upper chamber, add this compound at the desired non-toxic concentration. Include a vehicle control.

  • Incubation: Incubate the plate for a duration that allows for cell migration (typically 4-24 hours), depending on the cell type.

  • Staining and Quantification:

    • After incubation, remove the inserts and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

    • Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

    • Stain the cells with Crystal Violet for 15 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

Visualizations

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors, Cytokines Receptor Cell Surface Receptor Growth_Factors->Receptor binds Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade activates Pro_MMPs Pro-MMPs (Inactive) Active_MMPs Active MMPs Pro_MMPs->Active_MMPs activation ECM Extracellular Matrix (ECM) (e.g., Collagen, Fibronectin) Active_MMPs->ECM degrades Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Cell_Response Cellular Responses (Migration, Proliferation, etc.) Degraded_ECM->Cell_Response induces PD166793 This compound PD166793->Active_MMPs inhibits TIMPs TIMPs (Endogenous Inhibitors) TIMPs->Active_MMPs inhibits Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors activates Gene_Expression MMP Gene Expression Transcription_Factors->Gene_Expression induces Gene_Expression->Pro_MMPs synthesis & secretion

Caption: Simplified signaling pathway showing the role of MMPs and the point of inhibition by this compound.

Experimental_Workflow Start Start: Determine Optimal This compound Concentration Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Prepare_Dilutions 2. Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Treat_Cells 3. Treat Cells with This compound and Controls Prepare_Dilutions->Treat_Cells Incubate 4. Incubate for Desired Duration (e.g., 24-72h) Treat_Cells->Incubate MTT_Assay 5. Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance 6. Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data 7. Analyze Data and Determine CC50 Measure_Absorbance->Analyze_Data Select_Concentration 8. Select Non-Toxic Concentration for Primary Assays Analyze_Data->Select_Concentration Troubleshooting_Logic Start Problem: Unexpected Cytotoxicity Check_Concentration Is the concentration well below the CC50? Start->Check_Concentration Check_DMSO Is the final DMSO concentration <0.5%? Check_Concentration->Check_DMSO Yes Solution_Concentration Solution: Perform a dose-response curve to find a non-toxic range. Check_Concentration->Solution_Concentration No Check_Solubility Is the compound fully dissolved in the media? Check_DMSO->Check_Solubility Yes Solution_DMSO Solution: Lower the final DMSO concentration. Check_DMSO->Solution_DMSO No Check_Controls Are vehicle controls showing no toxicity? Check_Solubility->Check_Controls Yes Solution_Solubility Solution: Improve solubilization (pre-warm media, vortex). Check_Solubility->Solution_Solubility No Conclusion Toxicity is likely due to on-target or off-target effects of this compound. Check_Controls->Conclusion Yes Solution_Controls Solution: Re-evaluate experimental setup and cell health. Check_Controls->Solution_Controls No

Technical Support Center: Enhancing the Oral Bioavailability of PD-166793

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of the matrix metalloproteinase (MMP) inhibitor, PD-166793.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-3, and MMP-13.[1][2] It is under investigation for its therapeutic potential in cardiovascular diseases, such as heart failure, by preventing adverse cardiac remodeling.[3][4][5] While described as "orally active," its physicochemical properties, including being a biphenylsulfonamide derivative, may suggest potential challenges in achieving optimal and consistent oral absorption.[1][6] Poor aqueous solubility is a common issue for many new chemical entities and can significantly limit oral bioavailability, leading to high inter-individual variability and suboptimal therapeutic efficacy.[7][8][9][10]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the physicochemical properties of this compound is crucial for developing an effective oral formulation. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₇H₁₈BrNO₄S[1]
Molecular Weight412.3 g/mol [1]
SolubilitySoluble to 100 mM in DMSO and ethanol. Aqueous solubility is not explicitly stated but is expected to be low.[1]
Purity≥98%[1]
CAS Number199850-67-4[1]

Q3: What are the initial steps to consider for improving the oral bioavailability of this compound?

Improving the oral bioavailability of a compound like this compound, which is likely poorly soluble in water, typically involves several formulation strategies. These can be broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[7][11]

  • Formulation with Excipients: Utilizing surfactants, co-solvents, or complexing agents can improve the drug's solubility in the gastrointestinal fluids.[7][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[7][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[8][11]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active form in vivo.[8]

Troubleshooting Guides

This section provides solutions to common problems researchers may face during their experiments.

Problem 1: High variability in pharmacokinetic data after oral administration in animal models.
  • Possible Cause 1: Poor and erratic absorption due to low aqueous solubility.

    • Solution: Employ a formulation strategy to enhance solubility and dissolution. Start with a simple approach like co-solubilization using a mixture of solvents such as polyethylene glycol (PEG) 400, propylene glycol, and water. If this is insufficient, consider more advanced formulations like a self-emulsifying drug delivery system (SEDDS) or a solid dispersion.

  • Possible Cause 2: Food effect.

    • Solution: Standardize the feeding schedule of the animals. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption. This will help in designing a more robust dosing regimen.

  • Possible Cause 3: Pre-systemic metabolism (first-pass effect).

    • Solution: While specific data on this compound's first-pass metabolism is limited, this is a common issue for orally administered drugs.[9] Investigating this would require more advanced studies, such as using liver microsomes or hepatocytes to assess its metabolic stability. If significant first-pass metabolism is identified, a higher dose or a different route of administration might be necessary for initial efficacy studies.

Problem 2: Low in vitro dissolution rate of the formulated this compound.
  • Possible Cause 1: Inadequate formulation.

    • Solution: Re-evaluate the formulation components. If using a solid dispersion, the polymer choice and drug-to-polymer ratio are critical. For lipid-based systems, the ratio of oil, surfactant, and co-surfactant needs to be optimized. Perform a systematic screening of different excipients and their concentrations.

  • Possible Cause 2: Drug recrystallization.

    • Solution: Amorphous solid dispersions can be prone to recrystallization over time, which reduces the dissolution rate. Use techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to assess the physical state of the drug in the formulation. Incorporating a crystallization inhibitor into the formulation might be necessary.

  • Possible Cause 3: Inappropriate dissolution medium.

    • Solution: The dissolution medium should mimic the physiological conditions of the gastrointestinal tract. Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with appropriate pH and enzyme content. The addition of surfactants to the dissolution medium can also be considered to better reflect the in vivo environment.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

This protocol describes a standard method for assessing the in vitro dissolution of different this compound formulations using a USP Apparatus II (paddle apparatus).

  • Preparation of Dissolution Medium:

    • Prepare 900 mL of simulated intestinal fluid (SIF, pH 6.8) without enzymes.

    • Degas the medium before use.

  • Apparatus Setup:

    • Set the paddle speed to 75 RPM.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Sample Introduction:

    • Place a capsule or tablet containing a known amount of this compound formulation into each dissolution vessel.

  • Sampling:

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or HPLC-MS/MS method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of a this compound formulation after oral administration to rats.

  • Animal Dosing:

    • Use male Sprague-Dawley rats (250-300 g).

    • Fast the animals overnight (with free access to water) before dosing.

    • Administer the this compound formulation orally via gavage at a specific dose (e.g., 5 mg/kg).[2]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Gavage Dose (5 mg/kg)

ParameterValueUnitReference
Cmax42.4µg/mL[2]
t1/243.6h[2]
AUC₀-∞2822µg·h/mL[2]

Visualizations

G cluster_formulation Formulation Development Workflow cluster_testing Preclinical Evaluation Workflow PD166793 This compound API Solubility Poor Aqueous Solubility PD166793->Solubility Strategies Bioavailability Enhancement Strategies Solubility->Strategies Micronization Micronization Strategies->Micronization SEDDS SEDDS Strategies->SEDDS SolidDispersion Solid Dispersion Strategies->SolidDispersion Formulation Optimized Formulation Micronization->Formulation SEDDS->Formulation SolidDispersion->Formulation InVitro In Vitro Dissolution Formulation->InVitro InVivo In Vivo PK Study (Rats) InVitro->InVivo Data Pharmacokinetic Data Analysis InVivo->Data Bioavailability Assess Bioavailability Data->Bioavailability

Caption: Workflow for improving and evaluating the oral bioavailability of this compound.

G cluster_MMPs Matrix Metalloproteinases cluster_ECM Extracellular Matrix Degradation PD166793 This compound MMP2 MMP-2 PD166793->MMP2 MMP3 MMP-3 PD166793->MMP3 MMP13 MMP-13 PD166793->MMP13 Degradation Degradation MMP2->Degradation MMP3->Degradation MMP13->Degradation ECM ECM Components (e.g., Collagen) ECM->Degradation Remodeling Adverse Cardiac Remodeling Degradation->Remodeling HeartFailure Heart Failure Progression Remodeling->HeartFailure

Caption: Signaling pathway showing the mechanism of action of this compound.

References

Technical Support Center: PD-166793 and Non-Target Metalloproteases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of PD-166793, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. The focus of this resource is to clarify its impact on non-target metalloproteases and to provide guidance for robust experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent inhibitor of several matrix metalloproteinases (MMPs). It displays high affinity for MMP-2, MMP-3, and MMP-13, with IC50 values in the low nanomolar range.[1][2] It exhibits significantly lower potency against MMP-1, MMP-7, and MMP-9, with IC50 values in the micromolar range.[1] Importantly, studies have shown that this compound does not inhibit ADAM17 (also known as TNF-α-converting enzyme or TACE).[3][4] There is limited publicly available data on the activity of this compound against a broader range of ADAMs or ADAMTSs.

Q2: How should I prepare and store my stock solutions of this compound?

A2: this compound is soluble in DMSO and ethanol, up to 100 mM.[2] For long-term storage, it is recommended to desiccate the solid compound at +4°C.[2] Once dissolved, it is advisable to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. A stock solution stored at -80°C should be used within six months, while a solution stored at -20°C should be used within one month.

Q3: I am not observing the expected level of inhibition in my assay. What could be the issue?

A3: Several factors could contribute to lower-than-expected inhibition. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include the accuracy of your this compound concentration, the activity of your target enzyme, and the composition of your assay buffer.

Q4: Can this compound be used in cell-based assays?

A4: Yes, this compound has been used in cell-based assays. For instance, at a concentration of 100 μM, it has been shown to significantly reduce MMP-9 activity in normal human cardiac fibroblasts.[1] When planning cell-based experiments, it is crucial to determine the optimal concentration and incubation time for your specific cell type and experimental conditions. A dose-response experiment is highly recommended.

Q5: Are there any known off-target effects of this compound outside of metalloproteases?

A5: One study has reported that this compound at a concentration of 0.1 μM can lead to a 20% inhibition of AMP deaminase (AMPD) activity in rat heart homogenates.[1] Depending on your experimental system, it may be prudent to consider this potential off-target effect.

Data Presentation: this compound Inhibition Profile

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various metalloproteases.

Target MetalloproteaseIC50Reference
MMP-16.0 µM[1]
MMP-24 nM[1][2]
MMP-37 nM[1][2]
MMP-77.2 µM[1]
MMP-97.9 µM[1]
MMP-138 nM[1][2]
MMP-14 (CD)0.24 µM[5]
ADAM17 (TACE)No inhibition observed[3][4]

Troubleshooting Guides

This section provides a structured approach to common issues encountered during experiments with this compound.

Issue 1: Lower Than Expected Inhibition

Troubleshooting_Low_Inhibition

Issue 2: High Variability Between Replicates

Troubleshooting_High_Variability

Experimental Protocols

General Protocol for Assessing Metalloprotease Inhibition using a Fluorescence-Based Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against a purified metalloprotease using a fluorogenic substrate.

1. Materials:

  • Purified active metalloprotease of interest

  • This compound

  • Fluorogenic metalloprotease substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • DMSO (for dissolving this compound)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Experimental Workflow:

Experimental_Workflow

3. Detailed Steps:

  • Prepare this compound Dilutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO in Assay Buffer).

  • Plate Setup:

    • Add a fixed volume (e.g., 25 µL) of each this compound dilution or vehicle control to the wells of a 96-well black microplate.

    • Include wells for a "no enzyme" control (Assay Buffer only) and a "no inhibitor" control (vehicle control).

  • Enzyme Addition:

    • Dilute the purified metalloprotease to the desired working concentration in Assay Buffer.

    • Add a fixed volume (e.g., 50 µL) of the diluted enzyme to each well (except the "no enzyme" control wells).

  • Pre-incubation:

    • Mix the plate gently and incubate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate at its working concentration in Assay Buffer.

    • Add a fixed volume (e.g., 25 µL) of the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.

    • Monitor the increase in fluorescence over time (kinetic read) at a constant temperature.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data by expressing the velocities in the presence of the inhibitor as a percentage of the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Validation & Comparative

Validating the Inhibitory Effect of PD-166793 on Specific MMPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor PD-166793 with other well-characterized MMP inhibitors. Experimental data on its inhibitory potency are presented, alongside detailed protocols for common MMP activity assays. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological context and validation.

Inhibitory Potency Comparison

This compound is a potent, broad-spectrum MMP inhibitor with high affinity for MMP-2, MMP-3, and MMP-13.[1][2] Its selectivity is demonstrated by its significantly lower potency against other MMPs such as MMP-1, MMP-7, and MMP-9.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of MMPs, in comparison to other widely used MMP inhibitors, Batimastat and Marimastat.

MMP TargetThis compound IC50 (nM)Batimastat IC50 (nM)Marimastat IC50 (nM)
MMP-1 6,10035
MMP-2 446
MMP-3 720230
MMP-7 7,200613
MMP-9 7,90043
MMP-13 8N/AN/A
MMP-14 240N/A9

Experimental Protocols

The inhibitory effect of this compound and other compounds on MMP activity can be validated using various in vitro assays. The two most common methods are gelatin zymography and fluorogenic substrate assays.

Gelatin Zymography

This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.

Protocol:

  • Sample Preparation: Conditioned cell culture media or tissue extracts are mixed with a non-reducing sample buffer.

  • Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.

  • Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Incubation: The gel is incubated overnight in a developing buffer containing calcium and zinc ions, which are essential for MMP activity.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the gelatin. Areas of MMP activity will appear as clear bands against a blue background, as the gelatin has been degraded.

  • Inhibitor Testing: To test the effect of this compound, the inhibitor is included in the incubation buffer. A reduction in the intensity of the clear bands compared to the control (no inhibitor) indicates inhibition of MMP activity.

Fluorogenic Substrate Assay

This is a quantitative method to measure MMP activity and inhibition.

Protocol:

  • Enzyme Activation: Recombinant human MMPs are activated according to the manufacturer's instructions, often using 4-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: A dilution series of this compound or other inhibitors is prepared in an appropriate assay buffer.

  • Assay Reaction: The activated MMP enzyme is incubated with the various concentrations of the inhibitor.

  • Substrate Addition: A fluorogenic MMP substrate is added to each well. These substrates consist of a peptide sequence specific for the MMP of interest, flanked by a fluorescent molecule and a quencher.

  • Fluorescence Measurement: When the MMP cleaves the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the MMP activity. The IC50 value for the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing MMP-Inhibitor Interactions and Pathways

To better understand the experimental process and the biological context of MMP inhibition by this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for Validating this compound Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Assay Buffer, Substrate) incubation Incubate Activated MMP with this compound reagents->incubation inhibitor Prepare this compound Dilution Series inhibitor->incubation enzyme Activate Recombinant MMP Enzyme (e.g., MMP-2) enzyme->incubation add_substrate Add Fluorogenic MMP Substrate incubation->add_substrate measure Measure Fluorescence (Kinetic Reading) add_substrate->measure plot Plot % Inhibition vs. [this compound] measure->plot calculate Calculate IC50 Value plot->calculate

Caption: Workflow for determining the IC50 of this compound.

mmp2_pathway Simplified MMP-2 Signaling in Cardiac Remodeling TGFb TGF-β Receptors Cell Surface Receptors TGFb->Receptors ROS ROS MAPK MAPK (ERK, JNK, p38) ROS->MAPK AngII Angiotensin II AngII->Receptors Smad Smad2/3 Receptors->Smad Receptors->MAPK TranscriptionFactors Transcription Factors (AP-1, NF-κB) Smad->TranscriptionFactors MAPK->TranscriptionFactors ProMMP2 Pro-MMP-2 (Gene Expression) TranscriptionFactors->ProMMP2 MMP2 Active MMP-2 ProMMP2->MMP2 Activation (e.g., by MT1-MMP) ECM Extracellular Matrix (Collagen, Fibronectin) MMP2->ECM Cleavage Degradation ECM Degradation ECM->Degradation Fibrosis Cardiac Fibrosis & Remodeling Degradation->Fibrosis PD166793 This compound PD166793->MMP2 Inhibition

Caption: MMP-2 signaling in cardiac remodeling and this compound inhibition.

mmp_activation_inhibition General MMP Activation and Inhibition ProMMP Pro-MMP (Inactive) ActiveMMP Active MMP ProMMP->ActiveMMP Proteolytic Cleavage Substrate ECM & Non-ECM Substrates ActiveMMP->Substrate Degradation Proteases Activating Proteases (e.g., Plasmin, other MMPs) Proteases->ProMMP TIMPs TIMPs (Endogenous Inhibitors) TIMPs->ActiveMMP Inhibition SyntheticInhibitors Synthetic Inhibitors (e.g., this compound) SyntheticInhibitors->ActiveMMP Inhibition CleavageProducts Cleavage Products Substrate->CleavageProducts BiologicalEffects Biological Effects (Tissue Remodeling, etc.) CleavageProducts->BiologicalEffects

Caption: General mechanism of MMP activation and inhibition.

References

A Comparative Guide to PD-166793 and Selective MMP Inhibitors in Cardiac Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiac research, particularly in the context of adverse cardiac remodeling following myocardial infarction and in heart failure, matrix metalloproteinase (MMP) inhibitors have emerged as a promising therapeutic strategy. This guide provides a detailed comparison between the broad-spectrum MMP inhibitor, PD-166793, and various selective MMP inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Introduction to MMP Inhibition in Cardiology

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix (ECM) components. In the heart, dysregulation of MMP activity, particularly an excess of active MMPs, contributes to the degradation of the structural scaffold of the myocardium. This process is a key driver of left ventricular (LV) remodeling, chamber dilation, and the progression to heart failure. Consequently, inhibiting MMPs has been a focal point of cardiovascular research for decades.

The central hypothesis is that by inhibiting excessive MMP activity, the integrity of the cardiac ECM can be preserved, thereby attenuating adverse remodeling and preserving cardiac function. This has led to the development of both broad-spectrum and selective MMP inhibitors.

This compound: A Broad-Spectrum MMP Inhibitor

This compound is a potent, orally active, and broad-spectrum MMP inhibitor. It exhibits nanomolar potency against several key MMPs implicated in cardiac remodeling, including MMP-2, MMP-3, and MMP-13.[1] Its efficacy in preclinical models of heart failure has been well-documented, where it has been shown to attenuate left ventricular remodeling and dysfunction.[1]

Selective MMP Inhibitors: A Targeted Approach

While broad-spectrum MMP inhibition has shown promise, concerns about off-target effects and the potential inhibition of MMPs with beneficial roles have led to the development of selective MMP inhibitors.[2] This approach aims to target specific MMPs that are believed to be the primary drivers of pathology in cardiac disease, while sparing others. This targeted strategy could potentially offer a better safety profile and improved therapeutic efficacy.

Comparative Analysis: this compound vs. Selective MMP Inhibitors

This section provides a comparative overview of the inhibitory profiles and reported effects of this compound and several selective MMP inhibitors in cardiac research.

Inhibitory Profile

The following table summarizes the inhibitory concentrations (IC50) of this compound and various selective MMP inhibitors against a panel of MMPs. This data is crucial for understanding the selectivity and potency of each compound.

InhibitorTypeMMP-1 (IC50)MMP-2 (IC50)MMP-3 (IC50)MMP-7 (IC50)MMP-8 (IC50)MMP-9 (IC50)MMP-13 (IC50)Reference(s)
This compound Broad-Spectrum6.0 µM4 nM7 nM7.2 µM-7.9 µM8 nM[1]
ONO-4817 Selective MMP-2-High Affinity-----
WAY-170523 Selective MMP-13------High Affinity
Salvianolic Acid B Selective MMP-9-No significant effect---High Affinity-[3]

Note: Specific IC50 values for all selective inhibitors against a full panel of MMPs are not consistently available in the public domain. "High Affinity" indicates that the compound is reported to be a potent inhibitor of the specified MMP.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs discussed, the following diagrams are provided in DOT language.

Signaling Pathway of MMPs in Cardiac Remodeling

MMP_Pathway cluster_stimulus Pathological Stimuli cluster_cellular Cellular Response cluster_mmp MMP Activation cluster_ecm Extracellular Matrix Degradation cluster_remodeling Cardiac Remodeling Myocardial_Infarction Myocardial Infarction Inflammatory_Cells Inflammatory Cells (Neutrophils, Macrophages) Myocardial_Infarction->Inflammatory_Cells Pressure_Overload Pressure Overload Cardiac_Fibroblasts Cardiac Fibroblasts Pressure_Overload->Cardiac_Fibroblasts Pro_MMPs Pro-MMPs Inflammatory_Cells->Pro_MMPs Release Cardiac_Fibroblasts->Pro_MMPs Secrete Cardiomyocytes Cardiomyocytes Cardiomyocytes->Pro_MMPs Secrete Active_MMPs Active MMPs (MMP-2, MMP-9, MMP-13) Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation (Collagen, Elastin) Active_MMPs->ECM_Degradation LV_Dilation LV Dilation ECM_Degradation->LV_Dilation Cardiac_Fibrosis Cardiac Fibrosis ECM_Degradation->Cardiac_Fibrosis Heart_Failure Heart Failure LV_Dilation->Heart_Failure Cardiac_Fibrosis->Heart_Failure

Caption: Signaling pathway of MMP activation and its role in cardiac remodeling.

Experimental Workflow for Evaluating MMP Inhibitors in a Rodent Model of Myocardial Infarction

Experimental_Workflow Start Start MI_Induction Myocardial Infarction (MI) Induction in Rodents Start->MI_Induction Randomization Randomization into Treatment Groups MI_Induction->Randomization Group_A Vehicle Control Randomization->Group_A Group_B This compound Randomization->Group_B Group_C Selective MMPi Randomization->Group_C Treatment Daily Treatment (e.g., 4 weeks) Group_A->Treatment Group_B->Treatment Group_C->Treatment Echocardiography Serial Echocardiography (Baseline, Weekly, Final) Treatment->Echocardiography Sacrifice Sacrifice and Tissue Collection Echocardiography->Sacrifice Histology Histological Analysis (Infarct size, Fibrosis) Sacrifice->Histology Zymography Gelatin Zymography (MMP-2, MMP-9 activity) Sacrifice->Zymography Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Zymography->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo comparison of MMP inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summarized protocols for key experiments cited in the evaluation of MMP inhibitors in cardiac research.

Animal Model of Myocardial Infarction (MI)

A commonly used preclinical model to study cardiac remodeling is the permanent ligation of the left anterior descending (LAD) coronary artery in rodents (rats or mice).

Objective: To create a reproducible model of myocardial infarction leading to cardiac remodeling and heart failure.

Procedure:

  • Anesthesia: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) or a combination of ketamine/xylazine administered intraperitoneally.

  • Intubation and Ventilation: Intubate the animal with an appropriate-sized catheter and connect it to a small animal ventilator.

  • Surgical Preparation: Shave the chest area and disinfect with betadine and ethanol.

  • Thoracotomy: Make a small incision in the fourth intercostal space to expose the heart.

  • LAD Ligation: Gently exteriorize the heart and permanently ligate the LAD artery with a suture (e.g., 6-0 silk). Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.

  • Closure: Return the heart to the thoracic cavity, close the chest wall in layers, and evacuate any air from the chest cavity.

  • Post-operative Care: Administer analgesics and monitor the animal closely during recovery.

Echocardiography for Cardiac Function Assessment

Transthoracic echocardiography is a non-invasive method to serially assess cardiac function and dimensions in small animals.[4][5]

Objective: To measure left ventricular dimensions and systolic function.

Procedure:

  • Anesthesia: Lightly anesthetize the animal with isoflurane (1-1.5%) to maintain a heart rate within a physiological range.

  • Positioning: Secure the animal in a supine or left lateral decubitus position on a heated platform to maintain body temperature.

  • Imaging: Use a high-frequency ultrasound system with a linear array transducer (e.g., 12-15 MHz).

  • M-mode and 2D Imaging: Obtain parasternal short-axis and long-axis views.

  • Measurements: From the M-mode images at the level of the papillary muscles, measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), as well as the anterior and posterior wall thicknesses.

  • Calculations: Calculate the ejection fraction (EF) and fractional shortening (FS) as indices of systolic function.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a sensitive technique to detect the activity of gelatinases (MMP-2 and MMP-9) in tissue homogenates.[6][7]

Objective: To quantify the enzymatic activity of MMP-2 and MMP-9 in myocardial tissue.

Procedure:

  • Tissue Homogenization: Homogenize snap-frozen cardiac tissue in a lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the tissue lysates using a standard assay (e.g., Bradford or BCA).

  • Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel co-polymerized with gelatin. Run the gel under non-reducing conditions.

  • Renaturation and Development: After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

  • Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands, which can be quantified by densitometry, is proportional to the enzyme activity.

Discussion and Future Directions

The available data suggests that both broad-spectrum and selective MMP inhibitors can attenuate adverse cardiac remodeling in preclinical models. This compound, with its broad inhibitory profile, has demonstrated consistent efficacy in reducing LV dilation and dysfunction.[1][8][9] On the other hand, selective inhibitors offer the potential for a more targeted therapy with a potentially improved side-effect profile. For instance, studies with selective MMP-9 and MMP-13 inhibitors have also shown beneficial effects on cardiac fibrosis and function.[3]

However, the translation of these findings to the clinical setting has been challenging. The PREMIER trial, which evaluated the broad-spectrum MMP inhibitor PG-116800, failed to show a significant benefit in patients after myocardial infarction. This highlights the complexities of targeting MMPs in human cardiovascular disease and underscores the need for further research.

Future studies should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of broad-spectrum and selective MMP inhibitors in well-defined preclinical models are crucial to determine the optimal inhibitory profile.

  • Timing of Intervention: The temporal dynamics of MMP expression post-cardiac injury are complex. Research is needed to identify the optimal therapeutic window for MMP inhibition.

  • Biomarker Development: The identification of reliable biomarkers to stratify patients who are most likely to benefit from MMP inhibitor therapy is essential for the success of future clinical trials.

Conclusion

Both this compound and selective MMP inhibitors represent valuable tools in the ongoing effort to combat adverse cardiac remodeling and heart failure. While this compound provides a potent, broad-spectrum approach, selective inhibitors offer the promise of a more targeted and potentially safer therapy. The choice of inhibitor will depend on the specific research question and the desired therapeutic outcome. Further research, particularly direct comparative studies and well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of MMP inhibition in cardiovascular disease.

References

Comparative Analysis of PD-166793: A Guide to Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibitor PD-166793 with other alternative compounds, focusing on its cross-reactivity profile across various enzyme families. The information presented is supported by experimental data to aid in the objective assessment of its suitability for research and development applications.

Executive Summary

This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. It exhibits high affinity for several MMPs, particularly MMP-2, MMP-3, and MMP-13, with nanomolar inhibitory concentrations. While demonstrating significant selectivity within the MMP family, its cross-reactivity with other enzyme families appears limited based on available data. This guide summarizes its inhibitory profile in comparison to other well-known MMP inhibitors and details the experimental methods used to determine these activities.

Data Presentation: Inhibitor Selectivity Profiles

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and alternative broad-spectrum MMP inhibitors against a panel of matrix metalloproteinases.

Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases

EnzymeIC50 (nM)
MMP-16000
MMP-24
MMP-37
MMP-77200
MMP-97900
MMP-138

Data sourced from multiple references indicating nanomolar potency against MMP-2, -3, and -13, and micromolar activity against MMP-1, -7, and -9.[1]

Table 2: Comparative Inhibitory Activity (IC50 in nM) of Broad-Spectrum MMP Inhibitors

EnzymeThis compoundBatimastatMarimastat
MMP-1 600035
MMP-2 446
MMP-3 720Not widely reported
MMP-7 7200613
MMP-9 790043
MMP-13 8Not widely reportedNot widely reported
MMP-14 Not widely reportedNot widely reported9

IC50 values for Batimastat and Marimastat are sourced from various studies and may have been determined under different assay conditions.[2][3][4]

Cross-Reactivity with Other Enzyme Families

Metalloproteinases:

This compound has been shown to be a selective MMP inhibitor in the context of other metalloproteinases like tumor necrosis factor-α convertase (TACE/ADAM17), which it does not inhibit.[5] This selectivity is a key differentiator from some first-generation MMP inhibitors.

AMP Deaminase:

One study reported that this compound at a concentration of 0.1 μM can lead to a 20% inhibition of AMP deaminase (AMPD) activity in rat heart homogenates.[1] This suggests a potential off-target effect, although at a significantly lower potency compared to its primary MMP targets.

Kinase Panel Screening:

A comprehensive kinase panel screening for this compound is not publicly available in the reviewed literature. Therefore, its cross-reactivity with the human kinome remains largely uncharacterized. Researchers should exercise caution and consider performing their own kinase profiling if off-target effects on signaling pathways are a concern.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Peptide Substrate Method)

This method is commonly used to determine the potency of MMP inhibitors.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET).[6][7] Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[8]

Typical Protocol:

  • Reagents and Materials:

    • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

    • Fluorogenic peptide substrate specific for the MMP being tested

    • Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

    • Test inhibitor (this compound) at various concentrations

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • The recombinant MMP enzyme is pre-activated according to the manufacturer's instructions, often involving incubation with p-aminophenylmercuric acetate (APMA).

    • A reaction mixture is prepared in the microplate wells containing the assay buffer and the activated MMP enzyme.

    • The test inhibitor (this compound) is added to the wells at a range of final concentrations. A control with no inhibitor is also included.

    • The plate is incubated for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • The reaction is initiated by adding the fluorogenic peptide substrate to all wells.

    • The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).

    • The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AMP Deaminase (AMPD) Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of AMPD and its inhibition.

Principle: AMPD catalyzes the conversion of AMP to inosine monophosphate (IMP) and ammonia. The activity can be measured by coupling the production of IMP to a subsequent reaction catalyzed by IMP dehydrogenase (IMPDH), which reduces NAD+ to NADH. The increase in NADH is monitored by the change in absorbance at 340 nm.

Typical Protocol:

  • Reagents and Materials:

    • Cell or tissue lysate containing AMPD

    • AMP solution (substrate)

    • Assay buffer (e.g., phosphate buffer)

    • IMP dehydrogenase (coupling enzyme)

    • NAD+ solution

    • Test inhibitor (this compound) at various concentrations

    • 96-well UV-transparent microplate

    • Spectrophotometric microplate reader

  • Procedure:

    • A reaction mixture is prepared in the microplate wells containing the assay buffer, NAD+, and IMPD.

    • The cell or tissue lysate is added to the wells.

    • The test inhibitor (this compound) is added at various concentrations.

    • The reaction is initiated by the addition of AMP.

    • The absorbance at 340 nm is measured kinetically over time.

    • The rate of NADH production is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor, and IC50 values are calculated.

Mandatory Visualizations

G Experimental Workflow: In Vitro MMP Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Activate Recombinant MMP Enzyme C Incubate MMP with This compound A->C B Prepare Serial Dilutions of this compound B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence Kinetically D->E F Calculate Rate of Reaction E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 Value G->H

Caption: Workflow for determining MMP inhibition using a fluorogenic substrate.

G Signaling Pathway: MMP-Mediated ECM Degradation cluster_stimuli Stimuli cluster_cell Cell cluster_ecm Extracellular Matrix (ECM) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Signal_Transduction Signal Transduction Pathways Pro_inflammatory_Cytokines->Signal_Transduction Growth_Factors Growth Factors Growth_Factors->Signal_Transduction Gene_Expression MMP Gene Expression Signal_Transduction->Gene_Expression Pro_MMPs Pro-MMPs (Inactive) Gene_Expression->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Components Collagen, Elastin, Fibronectin Active_MMPs->ECM_Components Degradation Degraded_ECM Degraded ECM Fragments ECM_Components->Degraded_ECM PD166793 This compound PD166793->Active_MMPs Inhibition

Caption: Role of MMPs in ECM degradation and the inhibitory action of this compound.

References

A Head-to-Head Comparison of PD-166793 and Batimastat for Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of matrix metalloproteinase (MMP) research, the selection of an appropriate inhibitor is paramount for elucidating the roles of these enzymes in physiological and pathological processes. This guide provides a comprehensive, data-driven comparison of two widely utilized MMP inhibitors: PD-166793 and Batimastat (BB-94). This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable inhibitor for their experimental needs.

At a Glance: Key Differences

FeatureThis compoundBatimastat (BB-94)
Inhibitor Class Biphenylsulfonamide non-hydroxamatePeptidomimetic hydroxamate
Spectrum Broad-spectrum, with notable selectivityBroad-spectrum
Primary Targets High affinity for MMP-2, -3, and -13Potent inhibitor of MMP-1, -2, -3, -7, and -9
Oral Bioavailability Orally activePoor oral bioavailability

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and Batimastat against a panel of MMPs is summarized below. The data are presented as IC50 values (the concentration of inhibitor required for 50% inhibition of enzyme activity), with lower values indicating greater potency.

Target MMPThis compound IC50 (nM)Batimastat IC50 (nM)
MMP-1 6000[1]3[2][3][4]
MMP-2 4[1][5]4[2][3][4]
MMP-3 7[1][5]20[2][3][4]
MMP-7 7200[1]6[2][3][4]
MMP-9 7900[1]4[2][3]
MMP-13 8[1][5]Not widely reported

Mechanism of Action

Both this compound and Batimastat function by targeting the active site of MMPs. However, their chemical structures and specific interactions with the enzyme differ. Batimastat, a hydroxamate-based inhibitor, acts as a chelating agent, binding to the catalytic zinc ion (Zn2+) essential for MMP activity.[2] This binding prevents the substrate from accessing the active site. This compound, a non-hydroxamate inhibitor, also interacts with the active site to block substrate binding and subsequent cleavage.

MMP_Inhibition_Mechanism cluster_0 Matrix Metalloproteinase (MMP) Active Site cluster_1 Inhibitor Action cluster_2 Substrate Interaction MMP MMP Enzyme Zinc Zn²⁺ Ion MMP->Zinc contains Cleavage Substrate Cleavage MMP->Cleavage leads to NoCleavage Inhibition of Cleavage Zinc->NoCleavage Inhibitor This compound or Batimastat Inhibitor->Zinc chelates/binds Substrate Extracellular Matrix (e.g., Collagen) Substrate->MMP binds to

Mechanism of MMP inhibition by this compound and Batimastat.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol is a generalized procedure for determining the IC50 values of MMP inhibitors.

1. Reagents and Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound and/or Batimastat

  • DMSO (for inhibitor stock solutions)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Prepare a stock solution of the inhibitor (this compound or Batimastat) in DMSO.

  • Create a series of dilutions of the inhibitor in Assay Buffer.

  • Add a fixed amount of the recombinant MMP enzyme to each well of the 96-well plate.

  • Add the various concentrations of the inhibitor to the wells containing the enzyme. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the reaction rate for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

MMP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound or Batimastat) add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (e.g., MMP-2) add_enzyme Add Enzyme to 96-well Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Workflow for a fluorometric MMP inhibition assay.
In Vivo Model of Myocardial Infarction (this compound)

This protocol is based on a study investigating the effects of this compound on cardiac remodeling following myocardial infarction in mice.

1. Animal Model:

  • Male C57BL/6 mice.

  • Myocardial infarction (MI) is induced by permanent ligation of the left anterior descending coronary artery.

2. Drug Administration:

  • This compound is administered daily by oral gavage.

  • A typical dose is 30 mg/kg/day.[6]

  • Treatment can begin prior to MI induction and continue for a specified period post-MI.[6]

3. Outcome Measures:

  • Echocardiography: To assess cardiac function and dimensions (e.g., left ventricular ejection fraction, end-systolic and end-diastolic volumes).

  • Histology: To measure infarct size and collagen deposition (fibrosis) using stains such as Masson's trichrome.

  • MMP Activity Assays: Gelatin zymography on heart tissue homogenates to determine the activity of MMP-2 and MMP-9.

In Vivo Human Ovarian Carcinoma Xenograft Model (Batimastat)

This protocol is based on preclinical studies evaluating the anti-tumor efficacy of Batimastat.

1. Animal Model:

  • Female athymic nude mice.

  • Human ovarian carcinoma cells (e.g., OVCAR-3) are injected intraperitoneally to establish tumors.

2. Drug Administration:

  • Batimastat is administered via intraperitoneal injection due to its poor oral bioavailability.

  • A typical dosing regimen is 30 mg/kg daily.

3. Outcome Measures:

  • Tumor Burden: Measurement of tumor weight and number of tumor nodules at the end of the study.

  • Ascites Formation: Monitoring the accumulation of ascitic fluid.

  • Survival Analysis: Kaplan-Meier survival curves to assess the effect of treatment on overall survival.

In Vivo Efficacy and Clinical Context

This compound has demonstrated efficacy in preclinical models of cardiovascular disease. For instance, in a rat model of heart failure, this compound attenuated left ventricular remodeling and dysfunction.[5] Its oral bioavailability makes it a valuable tool for in vivo studies requiring systemic administration.

Batimastat , as one of the first synthetic MMP inhibitors to enter clinical trials, has been extensively studied in the context of cancer.[7] While it showed promise in preclinical cancer models by inhibiting tumor growth and metastasis, its clinical development was hampered by a lack of efficacy and side effects.[8] Its poor oral bioavailability necessitated intraperitoneal administration in clinical trials.[9]

Conclusion

Both this compound and Batimastat are potent, broad-spectrum MMP inhibitors that have been instrumental in advancing our understanding of MMP biology. The choice between these two inhibitors should be guided by the specific requirements of the planned experiments.

  • This compound is a suitable choice for in vivo studies requiring an orally active compound and for studies where high affinity for MMP-2, -3, and -13 is desired.

  • Batimastat remains a relevant tool for in vitro studies and in vivo models where intraperitoneal administration is feasible, particularly when targeting MMP-1, -2, -7, and -9.

Researchers should carefully consider the differing selectivity profiles and pharmacokinetic properties of these inhibitors when designing their studies and interpreting the results.

References

Comparative Analysis of PD-166793's Selectivity for MMP-2, -3, and -13

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the matrix metalloproteinase (MMP) inhibitor, PD-166793, with other broad-spectrum MMP inhibitors. The focus of this analysis is the selectivity for MMP-2, MMP-3, and MMP-13, key enzymes implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the comparative efficacy and selectivity of these inhibitors.

Inhibitor Selectivity Profile

The inhibitory activity of this compound and its alternatives was assessed by determining the half-maximal inhibitory concentration (IC50) against a panel of MMPs. The data, compiled from various sources, is summarized in the table below. Lower IC50 values indicate greater potency.

InhibitorMMP-2 IC50 (nM)MMP-3 IC50 (nM)MMP-13 IC50 (nM)Other MMPs IC50 (nM)
This compound 47[1]8[1]MMP-1: 6000, MMP-7: 7200, MMP-9: 7900[1]
Batimastat (BB-94)4[1][2]20[1][2]Not widely reportedMMP-1: 3, MMP-7: 6, MMP-9: 4[1][2]
Marimastat (BB-2516)6[3][4]20[5]0.7[5]MMP-1: 5, MMP-7: 13, MMP-9: 3, MMP-14: 9[3][4][6]
Ilomastat (GM6001)1.1[7][8]1.9[7][8]Not widely reportedMMP-1: 1.5, MMP-9: 0.5[7][8]
Prinomastat (AG3340)Ki: 0.056.3, Ki: 0.3Ki: 0.03MMP-1: 79, MMP-9: 5.0[9]

Note: Ki values are also provided for Prinomastat as they were more readily available and represent the inhibition constant. Both IC50 and Ki are measures of inhibitor potency.

Experimental Protocols

The determination of MMP inhibition and selectivity is typically performed using an in vitro fluorometric assay. The following is a generalized protocol for such an experiment.

In Vitro MMP Inhibition Assay (Fluorometric)

1. Reagents and Materials:

  • Recombinant human pro-MMPs (e.g., pro-MMP-2, pro-MMP-3, pro-MMP-13)
  • p-Aminophenylmercuric acetate (APMA) for pro-MMP activation
  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
  • Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)
  • MMP inhibitors (this compound and alternatives) dissolved in DMSO
  • 96-well black microplates
  • Fluorometric microplate reader

2. Procedure:

Visualizations

Experimental Workflow for MMP Inhibitor Selectivity

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ProMMP Pro-MMP Enzyme APMA APMA Activation ProMMP->APMA Activation Incubation Enzyme-Inhibitor Incubation APMA->Incubation Inhibitor Serial Dilution of Inhibitor Inhibitor->Incubation Substrate Addition of Fluorogenic Substrate Incubation->Substrate Measurement Fluorescence Measurement Substrate->Measurement Velocity Calculate Reaction Velocity Measurement->Velocity Plotting Dose-Response Curve Velocity->Plotting IC50 Determine IC50 Value Plotting->IC50 G cluster_stimuli Extracellular Stimuli cluster_pathway Signaling Pathway cluster_mmp MMP Expression & Activity cluster_effects Cellular Effects GF Growth Factors Receptor Cell Surface Receptors GF->Receptor Cytokines Cytokines Cytokines->Receptor Kinase Kinase Cascade (e.g., MAPKs) Receptor->Kinase TF Transcription Factors (e.g., AP-1, NF-κB) Kinase->TF MMP_Gene MMP Gene Transcription TF->MMP_Gene ProMMP Pro-MMP Synthesis & Secretion MMP_Gene->ProMMP Active_MMP Active MMPs (MMP-2, -3, -13) ProMMP->Active_MMP Activation ECM ECM Degradation Active_MMP->ECM Remodeling Tissue Remodeling ECM->Remodeling Inhibitor This compound Inhibitor->Active_MMP Inhibition

References

PD-166793: A Selective Matrix Metalloproteinase Inhibitor, Not a TACE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Contrary to the inquiry, the small molecule PD-166793 is a selective inhibitor of matrix metalloproteinases (MMPs) and does not inhibit tumor necrosis factor-α convertase (TACE), also known as ADAM17. [1][2] This distinction is critical for researchers investigating pathways involving TNF-α signaling and extracellular matrix remodeling. While both TACE and certain MMPs are involved in processing cell surface proteins and modifying the extracellular environment, they are distinct classes of enzymes. This compound's selectivity makes it a valuable tool for specifically studying the roles of MMPs in various physiological and pathological processes.

This guide provides a comparative overview of this compound's inhibitory activity against various MMPs, supported by experimental data and protocols, to aid researchers in its effective application.

Comparative Inhibitory Activity of this compound

This compound exhibits a broad-spectrum inhibitory profile against several MMPs, with varying potencies. It demonstrates high affinity for MMP-2, MMP-3, and MMP-13, with IC50 values in the low nanomolar range. In contrast, its inhibitory activity against MMP-1, MMP-7, and MMP-9 is significantly lower, requiring micromolar concentrations for effective inhibition.[3]

Target EnzymeIC50 Value
MMP-24 nM
MMP-37 nM
MMP-138 nM
MMP-16.0 µM
MMP-77.2 µM
MMP-97.9 µM

This data highlights the potent and selective nature of this compound against a subset of MMPs.

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. Its chemical structure allows it to bind to the active site of these enzymes, preventing them from cleaving their natural substrates within the extracellular matrix, such as collagen and other structural proteins.

cluster_0 Normal MMP Function cluster_1 Inhibition by this compound MMP Active MMP Degraded_ECM Degraded ECM MMP->Degraded_ECM Cleavage ECM Extracellular Matrix (e.g., Collagen) ECM->MMP PD166793 This compound Inactive_MMP Inactive MMP-Inhibitor Complex PD166793->Inactive_MMP Binding Degraded_ECM_inhibited Intact ECM Inactive_MMP->Degraded_ECM_inhibited Inhibition of Cleavage MMP_inactive Active MMP MMP_inactive->Inactive_MMP

Caption: Mechanism of MMP inhibition by this compound.

Experimental Protocols

The following outlines a general methodology for assessing the inhibitory activity of this compound against a specific MMP, based on commonly used experimental approaches.

In Vitro MMP Inhibition Assay:

  • Enzyme Activation: Recombinant pro-MMP is activated according to the manufacturer's instructions. This often involves treatment with a chemical activator like p-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then prepared to achieve a range of desired concentrations.

  • Assay Reaction: The activated MMP enzyme is incubated with a fluorogenic MMP substrate in the presence of varying concentrations of this compound. A control reaction without the inhibitor is also included.

  • Signal Detection: The cleavage of the fluorogenic substrate by the MMP results in an increase in fluorescence. This is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

In Vivo Administration for MMP Inhibition:

In animal models, this compound has been administered via oral gavage. For example, in studies of myocardial infarction in mice, a treatment regimen of 30 mg/kg/day has been used.[1] In a rat model of heart failure, long-term treatment was administered.[2]

start Prepare this compound Stock Solution dilute Serial Dilutions of This compound start->dilute incubate Incubate MMP, Substrate, and this compound dilute->incubate activate Activate Pro-MMP activate->incubate measure Measure Fluorescence incubate->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for in vitro MMP inhibition assay.

Conclusion

This compound is a potent and selective broad-spectrum inhibitor of several matrix metalloproteinases, but it does not inhibit TACE (ADAM17).[1][2] Its well-characterized inhibitory profile against specific MMPs makes it a valuable research tool for elucidating the roles of these enzymes in various biological and pathological processes. The provided data and experimental outlines serve as a guide for researchers and drug development professionals in designing experiments and interpreting results related to MMP inhibition.

References

Safety Operating Guide

Proper Disposal Procedures for PD-166793: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of PD-166793, a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor.

Essential Safety and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.

Storage: this compound should be stored desiccated at +4°C for long-term stability.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[2]

Disposal Procedures

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure laboratory safety. The following step-by-step guidance should be followed:

  • Unused and Expired Material: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as hazardous waste.

  • Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and include the chemical name.

  • Solvent Disposal: this compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][3] Waste solutions containing these solvents must be disposed of as flammable hazardous waste.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Potency (IC₅₀) of this compound against various MMPs

MMP TargetIC₅₀ (nM)
MMP-24
MMP-37
MMP-138
MMP-16000
MMP-77200
MMP-97900

Data sourced from MedchemExpress and R&D Systems product information.[2]

Table 2: Solubility of this compound

SolventMaximum Concentration
DMSO100 mM
Ethanol100 mM

Data sourced from R&D Systems and Tocris Bioscience product information.[1]

Experimental Protocol: In Vitro MMP Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific matrix metalloproteinase in vitro.

Materials:

  • Recombinant human MMP enzyme

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include a positive control (MMP enzyme without inhibitor) and a negative control (assay buffer only).

  • Add the recombinant MMP enzyme to all wells except the negative control.

  • Incubate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately begin kinetic readings on a fluorometric microplate reader at the appropriate excitation and emission wavelengths.

  • Monitor the fluorescence intensity over time. The rate of substrate cleavage is proportional to the fluorescence signal.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizing Workflows and Pathways

Diagram 1: this compound Disposal Workflow

This compound Disposal Workflow A Identify this compound Waste (Unused chemical, contaminated labware, solutions) B Segregate Waste (Solid vs. Liquid) A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Clearly ('Hazardous Waste', 'this compound') C->D E Store Securely in a Designated Area D->E F Consult Institutional EHS for Pickup and Disposal E->F G Complete Waste Manifest F->G H Final Disposal by Certified Vendor G->H

Caption: A logical workflow for the safe disposal of this compound waste.

Diagram 2: this compound Mechanism of Action

This compound Signaling Pathway Inhibition cluster_0 Extracellular Matrix (ECM) Collagen Collagen MMP Matrix Metalloproteinases (e.g., MMP-2, MMP-3, MMP-13) Collagen->MMP Elastin Elastin Elastin->MMP Fibronectin Fibronectin Fibronectin->MMP Degradation ECM Degradation MMP->Degradation PD166793 This compound PD166793->MMP Inhibition

Caption: this compound inhibits MMPs, preventing ECM degradation.

References

Personal protective equipment for handling PD-166793

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the matrix metalloproteinase (MMP) inhibitor, PD-166793. This document provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

While a comprehensive Safety Data Sheet (SDS) with specific quantitative personal protective equipment (PPE) recommendations for this compound is not publicly available, this guide synthesizes best practices for handling potent, solid organic compounds, particularly brominated aromatic compounds, and their solutions in common laboratory solvents like DMSO.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in solid form and in solution.

PPE Category Solid Form In Solution (e.g., in DMSO) Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Double-gloving with nitrile or neoprene gloves. Check for breakthrough times for the specific solvent.Prevents skin contact with the potent compound. DMSO can facilitate skin absorption of solutes.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Chemical splash goggles. A face shield is recommended when handling larger volumes (>100 mL).Protects eyes from airborne particles and splashes of the chemical solution.
Body Protection A fully buttoned lab coat.A chemically resistant lab coat or apron over a standard lab coat.Protects against incidental contact and small spills.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If weighing out larger quantities or if aerosolization is possible, a NIOSH-approved N95 respirator or higher is recommended.Work in a certified chemical fume hood to avoid inhalation of vapors.Minimizes inhalation of the solid compound or solvent vapors containing the compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk and ensuring experimental integrity.

1. Preparation and Weighing:

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Weighing: Use a dedicated set of spatulas and weigh paper for handling the solid. Tare the balance with the weigh paper before adding the compound.

  • Aliquotting: If possible, purchase the compound in pre-weighed aliquots to avoid repeated handling of the solid.

2. Dissolution:

  • Solvent Selection: this compound is soluble in DMSO and ethanol. Always consult your experimental protocol for the appropriate solvent.

  • Procedure: Add the solvent to the vial containing the pre-weighed solid. Cap the vial securely and vortex or sonicate until the solid is completely dissolved. Perform this step within a chemical fume hood.

3. Storage:

  • Solid Form: Store in a tightly sealed container at the recommended temperature, typically -20°C, and protected from light.

  • In Solution: Store solutions in tightly sealed, clearly labeled vials at the recommended temperature (e.g., -20°C or -80°C) to maintain stability. Avoid repeated freeze-thaw cycles.

4. Spill Management:

  • Small Spills:

    • Solid: Gently sweep up the solid using a dedicated brush and dustpan, avoiding the generation of dust. Place the collected material in a sealed container for disposal.

    • Liquid: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Place the absorbent material in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Alert laboratory personnel and the institutional safety officer. Follow established emergency procedures.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Container Disposal Procedure
Unused Solid this compound Labeled hazardous waste container for solid chemical waste.Collect in a clearly labeled, sealed container. Dispose of through the institution's hazardous waste management program.
This compound Solutions (e.g., in DMSO) Labeled hazardous waste container for liquid organic waste.Collect in a compatible, sealed container. Do not mix with incompatible waste streams. Dispose of through the institution's hazardous waste management program.
Contaminated Labware (e.g., pipette tips, vials) Labeled hazardous waste container for solid chemical waste.Collect all disposable items that have come into contact with this compound in a designated, sealed waste bag or container.
Contaminated PPE (e.g., gloves, lab coats) Labeled hazardous waste container for solid chemical waste.Dispose of all used PPE as solid chemical waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal weigh Weigh Solid in Fume Hood dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment liquid_waste Collect Liquid Waste experiment->liquid_waste solid_waste Collect Solid Waste experiment->solid_waste dispose Dispose via Hazardous Waste Program liquid_waste->dispose solid_waste->dispose

Caption: Workflow for safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-166793
Reactant of Route 2
Reactant of Route 2
PD-166793

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.